Product packaging for Meclofenoxate Hydrochloride(Cat. No.:CAS No. 3685-84-5)

Meclofenoxate Hydrochloride

Cat. No.: B1676131
CAS No.: 3685-84-5
M. Wt: 294.17 g/mol
InChI Key: FIVHOHCAXWQPGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

See also: Meclofenoxate (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17Cl2NO3 B1676131 Meclofenoxate Hydrochloride CAS No. 3685-84-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(dimethylamino)ethyl 2-(4-chlorophenoxy)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3.ClH/c1-14(2)7-8-16-12(15)9-17-11-5-3-10(13)4-6-11;/h3-6H,7-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVHOHCAXWQPGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC(=O)COC1=CC=C(C=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045141
Record name Meclofenoxate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3685-84-5, 51-68-3
Record name Centrophenoxine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3685-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Meclofenoxate hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meclofenoxate hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758420
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Meclofenoxate hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113619
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Meclofenoxate hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4268
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Meclofenoxate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Meclofenoxate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.887
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MECLOFENOXATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BK3070BDY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Neuroprotective Mechanisms of Meclofenoxate Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meclofenoxate Hydrochloride, also known as Centrophenoxine, is a synthetic compound that has been investigated for its nootropic and neuroprotective properties for several decades. It is an ester of dimethylaminoethanol (DMAE) and 4-chlorophenoxyacetic acid (pCPA).[1] This technical guide provides a comprehensive overview of the core mechanisms underlying the neuroprotective effects of this compound. It synthesizes findings from preclinical and clinical studies, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. The primary mechanisms of action discussed include its role in enhancing cholinergic function, its antioxidant properties, its ability to reduce intracellular lipofuscin aggregates, and its capacity to improve cerebral metabolism. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's neuroprotective potential.

Core Neuroprotective Mechanisms of Action

This compound exerts its neuroprotective effects through a multi-faceted approach, targeting several key aspects of neuronal function and age-related decline. The primary mechanisms include:

  • Enhancement of Cholinergic System: Meclofenoxate acts as a precursor to acetylcholine (ACh), a critical neurotransmitter for learning and memory.[2][3] Its DMAE component is thought to cross the blood-brain barrier and be converted to choline, thereby increasing ACh synthesis.[1]

  • Antioxidant Activity: The compound exhibits significant antioxidant properties, protecting neurons from oxidative stress, a key contributor to neurodegeneration.[1][2] It achieves this by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.

  • Reduction of Lipofuscin: Meclofenoxate is well-documented for its ability to reduce the accumulation of lipofuscin, an age-associated metabolic waste product, in post-mitotic cells like neurons.[2][3]

  • Improvement of Cerebral Metabolism: It enhances brain energy metabolism by increasing glucose uptake and oxygen consumption by neurons, leading to increased ATP production.[3]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the quantitative data from key studies investigating the neuroprotective effects of this compound.

Table 1: Effects on Antioxidant Enzyme Activity and Lipid Peroxidation
ParameterAnimal ModelTreatment Group (Meclofenoxate)Control Group (Ischemia)Sham GroupP-valueReference
SOD Activity (U/mg protein) Rats with chronic cerebral hypoperfusion48.3 ± 4.262.1 ± 5.346.2 ± 3.8< 0.01[2]
GPx Activity (U/mg protein) Rats with chronic cerebral hypoperfusion28.1 ± 2.539.5 ± 3.127.3 ± 2.1< 0.01[2]
MDA Content (nmol/mg protein) Rats with chronic cerebral hypoperfusion1.25 ± 0.112.18 ± 0.151.21 ± 0.09< 0.01[2]

SOD: Superoxide Dismutase; GPx: Glutathione Peroxidase; MDA: Malondialdehyde.

Table 2: Effects on Cognitive Function in Animal Models
Behavioral TestAnimal ModelTreatment Group (Meclofenoxate)Control Group (Ischemia)Sham GroupP-valueReference
Morris Water Maze (Escape Latency, s) Rats with chronic cerebral hypoperfusion25.4 ± 3.145.8 ± 4.715.2 ± 2.5< 0.01[2]
Morris Water Maze (Time in Target Quadrant, s) Rats with chronic cerebral hypoperfusion35.6 ± 3.918.2 ± 2.842.1 ± 4.5< 0.01[2]
Table 3: Clinical Studies on Cognitive Function
Study PopulationMeclofenoxate DosageDurationKey FindingsReference
50 dementia patients2 g/day 8 weeks48% of the treatment group showed memory improvements compared to 28% of the placebo group.[4][4]
74 healthy elderly individuals1200 mg/day9 monthsSignificant improvement in delayed free-recall memory.[4][4]

Signaling Pathways and Molecular Mechanisms

The neuroprotective effects of this compound are mediated by complex signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Cholinergic and Antioxidant Pathways

meclofenoxate_cholinergic_antioxidant meclofenoxate Meclofenoxate Hydrochloride dmae DMAE meclofenoxate->dmae Hydrolysis pcpa pCPA meclofenoxate->pcpa Hydrolysis ros Reactive Oxygen Species (ROS) meclofenoxate->ros Scavenges antioxidant_enzymes Increased Antioxidant Enzyme Activity (SOD, GPx) meclofenoxate->antioxidant_enzymes Stimulates blood_brain_barrier Blood-Brain Barrier dmae->blood_brain_barrier choline Choline blood_brain_barrier->choline Conversion acetylcholine Acetylcholine (ACh) choline->acetylcholine Synthesis synaptic_transmission Enhanced Synaptic Transmission acetylcholine->synaptic_transmission cognitive_function Improved Cognitive Function synaptic_transmission->cognitive_function neuroprotection Neuroprotection oxidative_stress Oxidative Stress ros->oxidative_stress antioxidant_enzymes->ros Neutralizes meclofenoxate_lipofuscin_metabolism cluster_neuron Inside Neuron meclofenoxate Meclofenoxate Hydrochloride lysosomal_activity Enhanced Lysosomal Activity meclofenoxate->lysosomal_activity Stimulates glucose_uptake Increased Glucose Uptake meclofenoxate->glucose_uptake oxygen_consumption Increased Oxygen Consumption meclofenoxate->oxygen_consumption neuron Neuron lipofuscin Lipofuscin Accumulation cellular_function Impaired Cellular Function lipofuscin->cellular_function neuronal_health Improved Neuronal Health lipofuscin_clearance Lipofuscin Clearance lysosomal_activity->lipofuscin_clearance lipofuscin_clearance->lipofuscin Reduces lipofuscin_clearance->neuronal_health atp_production Increased ATP Production glucose_uptake->atp_production oxygen_consumption->atp_production energy_metabolism Enhanced Energy Metabolism atp_production->energy_metabolism energy_metabolism->neuronal_health morris_water_maze_workflow start Start acclimatization Acclimatization to Test Room start->acclimatization acquisition Acquisition Trials (e.g., 4 trials/day for 5 days) acclimatization->acquisition probe Probe Trial (Platform Removed) acquisition->probe data_analysis Data Analysis (Escape Latency, Time in Quadrant) probe->data_analysis end End data_analysis->end

References

Synthesis and Structural Analysis of Meclofenoxate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Meclofenoxate Hydrochloride, also known as Centrophenoxine, is a cholinergic nootropic agent used in the treatment of symptoms associated with senile dementia and Alzheimer's disease.[1] It is an ester synthesized from 2-(dimethylamino)ethanol (DMAE) and 4-chlorophenoxyacetic acid (pCPA), which is capable of crossing the blood-brain barrier to enhance cognitive function and memory.[2] This technical guide provides a comprehensive overview of the synthesis pathways and detailed structural analysis of this compound, intended for researchers, scientists, and professionals in drug development.

I. Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of its two primary precursors: 4-chlorophenoxyacetic acid and 2-(dimethylamino)ethanol. These precursors are then combined through esterification, followed by conversion to the hydrochloride salt.

Synthesis of Precursors

a) 4-Chlorophenoxyacetic Acid (pCPA)

This precursor is synthesized via a nucleophilic displacement reaction between the 4-chlorophenolate anion and the chloroacetate anion.[3] The process involves reacting 4-chlorophenol with chloroacetic acid in the presence of a strong base like sodium hydroxide.[4][5]

b) 2-(Dimethylamino)ethanol (DMAE)

There are several established routes for the synthesis of DMAE. A common industrial method involves the reaction of dimethylamine with ethylene oxide.[6][7] An alternative route is the hydrogenolysis of tris(2-hydroxyethyl)amine over a metallic palladium catalyst.[8]

Main Synthesis Pathways

Two primary methods for the esterification of pCPA with DMAE to form the meclofenoxate free base are prevalent: the acyl chloride method and the direct condensation method.

a) Acyl Chloride Pathway

This is a widely used industrial method.[9] It involves the conversion of 4-chlorophenoxyacetic acid to its more reactive acyl chloride intermediate, 4-chlorophenoxyacetyl chloride, using a chlorinating agent like thionyl chloride. This intermediate is then condensed with 2-(dimethylamino)ethanol to yield meclofenoxate.[1]

b) Condensing Agent Pathway

This method facilitates direct esterification under milder conditions. A condensing agent, such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), is used to activate the carboxylic acid, allowing for direct reaction with 2-(dimethylamino)ethanol.[10] This approach avoids the use of harsh reagents like thionyl chloride.[10]

Final Salt Formation

The resulting meclofenoxate free base is converted to its stable, water-soluble hydrochloride salt. This is typically achieved by treating the base, dissolved in a suitable organic solvent like ethyl acetate, with hydrogen chloride gas.[10]

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_main_reaction Main Reaction & Salt Formation 4-Chlorophenol 4-Chlorophenol pCPA 4-Chlorophenoxyacetic Acid (pCPA) 4-Chlorophenol->pCPA NaOH Chloroacetic Acid Chloroacetic Acid Chloroacetic Acid->pCPA NaOH pCPA_main pCPA pCPA->pCPA_main Dimethylamine Dimethylamine DMAE 2-(Dimethylamino)ethanol (DMAE) Dimethylamine->DMAE Ethylene Oxide Ethylene Oxide Ethylene Oxide->DMAE DMAE_main DMAE DMAE->DMAE_main Acyl_Chloride 4-Chlorophenoxyacetyl Chloride pCPA_main->Acyl_Chloride Thionyl Chloride (Method A) Meclofenoxate_Base Meclofenoxate Base pCPA_main->Meclofenoxate_Base EDCI (Condensing Agent) (Method B) DMAE_main->Meclofenoxate_Base Condensation DMAE_main->Meclofenoxate_Base EDCI (Condensing Agent) (Method B) Acyl_Chloride->Meclofenoxate_Base Condensation Meclofenoxate_HCl Meclofenoxate Hydrochloride Meclofenoxate_Base->Meclofenoxate_HCl HCl gas

Caption: Synthesis workflow for this compound.

II. Experimental Protocols

Synthesis of 4-Chlorophenoxyacetic Acid[5]
  • Prepare a stock solution of 1 M sodium 4-chlorophenolate and 2.5 M NaOH by dissolving 140 g of NaOH in 800 mL of water, followed by the addition of 128.6 g of 4-chlorophenol, and adjusting the final volume to 1 L.

  • To a round-bottom flask, add 0.189 g of chloroacetic acid.

  • Add 1.0 mL of the prepared sodium 4-chlorophenolate/NaOH solution to the flask and swirl to dissolve.

  • Heat the reaction mixture in a boiling water bath for 30 minutes.

  • Cool the reaction for several minutes, then quench with approximately 1 mL of 6 M HCl.

  • Cool the mixture in an ice bath to induce precipitation of the white product.

  • Collect the precipitate by vacuum filtration and wash with cold distilled water.

Synthesis of this compound (Acyl Chloride Method)[1][9]
  • Add 100g of p-chlorophenoxyacetic acid to a reaction vessel containing methylene chloride and a catalytic amount of DMF.

  • Stir the mixture for 10 minutes at room temperature.

  • Slowly add thionyl chloride to the mixture to form 4-chlorophenoxyacetyl chloride.

  • In a separate vessel, dissolve dimethylaminoethanol in methylene dichloride and cool the solution to 0°C.

  • Slowly add the prepared 4-chlorophenoxyacetyl chloride to the dimethylaminoethanol solution.

  • Stir the reaction to completion to form the meclofenoxate base.

  • Bubble hydrogen chloride gas through the solution to precipitate this compound.

  • Filter, wash, and dry the resulting crystalline solid.

III. Structural Analysis

The structure of this compound is confirmed using various spectroscopic and crystallographic techniques.

Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample Meclofenoxate HCl (Crystalline Powder) NMR_Sample Dissolve in DMSO-d6 / D2O Sample->NMR_Sample IR_Sample Prepare KBr Pellet or use ATR Sample->IR_Sample MS_Sample Dissolve and Infuse (LC-MS/MS) Sample->MS_Sample XRay_Sample Select Single Crystal Sample->XRay_Sample NMR ¹H NMR & ¹³C NMR Spectroscopy NMR_Sample->NMR IR FTIR Spectroscopy IR_Sample->IR MS Mass Spectrometry (ESI-MS/MS) MS_Sample->MS XRay Single Crystal X-ray Diffraction XRay_Sample->XRay NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Functional Group Frequencies (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) MS->MS_Data XRay_Data Crystal System Cell Parameters XRay->XRay_Data Structure_Elucidation Final Structure Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation XRay_Data->Structure_Elucidation

References

Meclofenoxate Hydrochloride: An In-Depth Technical Guide to its Role in Cholinergic System Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Meclofenoxate Hydrochloride, also known as Centrophenoxine, is a well-established nootropic agent that has been the subject of research for several decades. Its primary putative mechanism of action revolves around the modulation of the central cholinergic system, which is critically involved in cognitive processes such as memory and learning. This technical guide provides a comprehensive overview of the current understanding of Meclofenoxate's interaction with the cholinergic system, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of cholinergic--acting compounds.

Core Mechanism of Action in the Cholinergic System

This compound is a synthetic compound comprised of two main moieties: dimethylaminoethanol (DMAE) and p-chlorophenoxyacetic acid (pCPA).[1] The pCPA component is thought to enhance the transport of DMAE across the blood-brain barrier.[1] The central hypothesis for Meclofenoxate's pro-cholinergic effects is that DMAE serves as a precursor for choline, which is subsequently acetylated to form acetylcholine (ACh).[1][2][3]

Key proposed mechanisms include:

  • Increased Choline and Acetylcholine Levels: Preclinical studies, primarily in rodent models, have indicated that the administration of Meclofenoxate leads to a significant elevation of choline levels in the central nervous system.[4] This increase in the precursor pool is thought to drive the synthesis of acetylcholine, particularly in brain regions with high cholinergic innervation, such as the hippocampus.[4] One study noted that this elevation in choline was associated with a new, higher steady-state level of acetylcholine in the hippocampus, a brain region crucial for memory formation.[4]

  • Brain Region Specificity: The effects of Meclofenoxate on acetylcholine levels appear to be region-specific. The coupling of elevated choline and acetylcholine has been observed in the hippocampus, but not in the striatum or parietal cortex, suggesting a targeted action.[4]

  • Interaction with Choline Uptake: The precise mechanism of how Meclofenoxate increases choline availability is not fully elucidated and some evidence presents a complex picture. One study has suggested that Meclofenoxate competes with and decreases the high-affinity uptake of choline, at least upon acute administration.[5] This finding indicates that the drug's effects are likely more complex than simply acting as a passive precursor.

  • Effects on Acetylcholine Turnover: Despite increasing the steady-state levels of acetylcholine in the hippocampus, research has not found consistent alterations in acetylcholine turnover rates following Meclofenoxate administration.[4]

Quantitative Data Summary

The available quantitative data on the direct cholinergic effects of this compound is limited, with much of the foundational research dating back several decades. The following table summarizes the key quantitative findings from the available literature.

ParameterTest SystemDrug/CompoundConcentration/DoseResultReference
Cholinergic System Effects
Choline LevelsRat CNSMeclofenoxateNot Specified"Dramatically elevated"[4]
Choline LevelsRat CNSDeanolNot Specified~50% as potent as Meclofenoxate[4]
Acetylcholine LevelsRat HippocampusMeclofenoxateNot Specified"New elevated steady state level"[4]
Acetylcholine LevelsRat Striatum & Parietal CortexMeclofenoxateNot SpecifiedNo coupling with elevated choline observed[4]
Choline UptakeIn vitroMeclofenoxateNot SpecifiedCompetes with choline uptake[5]
Choline UptakeIn vivo (acute)MeclofenoxateNot SpecifiedDecreases choline uptake[5]
Effects on Other Neurotransmitter Systems
Norepinephrine Reuptake InhibitionRat Striatal SynaptosomesMeclofenoxateIC50 = 0.5 mMInhibition of reuptake[6]
Serotonin Reuptake InhibitionRat Cortical SynaptosomesMeclofenoxateIC50 = 2.7 mMInhibition of reuptake[6]

Key Experimental Protocols

In Vivo Microdialysis for Acetylcholine and Choline Quantification

Principle: In vivo microdialysis is a technique used to measure the concentrations of endogenous substances in the extracellular fluid of living animals. A microdialysis probe with a semi-permeable membrane is implanted into a specific brain region. The probe is perfused with a physiological solution, and substances from the extracellular fluid diffuse across the membrane into the perfusate, which is then collected and analyzed.

Detailed Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats (250-350 g) are typically used.

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine mixture).

    • Place the animal in a stereotaxic frame.

    • Perform a craniotomy over the target brain region (e.g., hippocampus: AP -3.8 mm, ML ±2.5 mm, DV -2.8 mm from bregma).

    • Implant a guide cannula just above the target region and secure it with dental cement.

    • Allow a recovery period of at least 7 days post-surgery.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe (e.g., 2 mm membrane length, 20 kDa molecular weight cut-off) through the guide cannula into the target brain region.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

    • Allow a stabilization period of at least 1-2 hours.

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

    • Administer this compound (e.g., intraperitoneally or via reverse dialysis through the probe) and continue collecting dialysate samples.

  • Sample Analysis (HPLC-ECD):

    • Analyze the dialysate samples for acetylcholine and choline content using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

    • The system typically involves a post-column enzymatic reactor containing acetylcholinesterase and choline oxidase. Acetylcholine is hydrolyzed to choline, and then choline is oxidized to produce hydrogen peroxide, which is detected electrochemically.

    • Quantify the concentrations by comparing the peak heights or areas to those of known standards.

Acetylcholinesterase (AChE) Inhibition Assay

Principle: This assay, often based on the Ellman method, measures the activity of AChE by detecting the product of the enzymatic reaction. AChE hydrolyzes acetylthiocholine to thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound (5-thio-2-nitrobenzoate) that can be quantified spectrophotometrically at 412 nm.

Detailed Methodology:

  • Reagents:

    • Tris-HCl buffer (50 mM, pH 8.0)

    • Acetylthiocholine iodide (substrate)

    • DTNB (Ellman's reagent)

    • AChE enzyme solution (from electric eel or recombinant human)

    • This compound solutions at various concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add Tris-HCl buffer.

    • Add the test compound (this compound) at various concentrations.

    • Add the AChE enzyme solution.

    • Add DTNB solution.

    • Incubate the mixture for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the acetylthiocholine iodide substrate.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per unit time).

    • Determine the percentage of inhibition for each concentration of this compound compared to a control without the inhibitor.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Choline Acetyltransferase (ChAT) Activity Assay

Principle: This assay measures the activity of ChAT, the enzyme that synthesizes acetylcholine from choline and acetyl-CoA. The activity can be determined by quantifying one of the products, coenzyme A (CoA), which can react with a chromogenic agent.

Detailed Methodology:

  • Tissue Preparation:

    • Homogenize brain tissue from the region of interest in a suitable buffer.

    • Centrifuge the homogenate to obtain a supernatant containing the enzyme.

  • Reagents:

    • Reaction buffer (e.g., phosphate buffer with appropriate salts and stabilizers)

    • Choline chloride (substrate)

    • Acetyl-Coenzyme A (substrate)

    • DTNB or another suitable chromogenic agent for CoA detection.

    • This compound solutions at various concentrations.

  • Assay Procedure:

    • In a reaction tube or well, combine the reaction buffer, tissue supernatant (enzyme source), and the test compound (this compound).

    • Pre-incubate the mixture.

    • Initiate the reaction by adding choline chloride and acetyl-CoA.

    • After a specific incubation period at a controlled temperature, stop the reaction (e.g., by heating or adding an acid).

    • Add the chromogenic agent and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the enzyme activity based on the amount of product formed.

    • Determine the effect of this compound on ChAT activity by comparing the activity in the presence of the compound to a control.

Mandatory Visualizations

Meclofenoxate_Metabolic_Pathway Meclofenoxate Meclofenoxate Hydrochloride BBB Blood-Brain Barrier Meclofenoxate->BBB Crosses DMAE DMAE (Dimethylaminoethanol) BBB->DMAE pCPA pCPA BBB->pCPA Choline Choline DMAE->Choline Metabolized to ChAT Choline Acetyltransferase (ChAT) Choline->ChAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->ChAT ACh Acetylcholine (ACh) ChAT->ACh

Caption: Proposed metabolic pathway of this compound to Acetylcholine.

In_Vivo_Microdialysis_Workflow cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Anesthesia Anesthesia Stereotaxic Stereotaxic Surgery Anesthesia->Stereotaxic Implantation Guide Cannula Implantation Stereotaxic->Implantation Recovery Recovery Period Implantation->Recovery Probe_Insertion Probe Insertion Recovery->Probe_Insertion Perfusion aCSF Perfusion Probe_Insertion->Perfusion Stabilization Stabilization Perfusion->Stabilization Baseline Baseline Sample Collection Stabilization->Baseline Drug_Admin Meclofenoxate HCl Administration Baseline->Drug_Admin Post_Drug_Sampling Post-Drug Sample Collection Drug_Admin->Post_Drug_Sampling HPLC_ECD HPLC-ECD Analysis Post_Drug_Sampling->HPLC_ECD Quantification Quantification of ACh and Choline HPLC_ECD->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: Experimental workflow for in vivo microdialysis.

Meclofenoxate_Cholinergic_Neuron_Effects cluster_neuron Cholinergic Neuron Terminal cluster_synapse Synaptic Cleft Meclofenoxate Meclofenoxate HCl Choline_Pool Intracellular Choline Pool Meclofenoxate->Choline_Pool Increases Precursor (via DMAE) Choline_Uptake High-Affinity Choline Transporter Meclofenoxate->Choline_Uptake May Inhibit (?) ChAT ChAT Choline_Pool->ChAT ACh_Synthesis Acetylcholine Synthesis ChAT->ACh_Synthesis ACh_Vesicle Vesicular ACh ACh_Synthesis->ACh_Vesicle ACh_Release ACh Release ACh_Vesicle->ACh_Release ACh_Synapse Synaptic ACh ACh_Release->ACh_Synapse

Caption: Proposed effects of Meclofenoxate on a cholinergic neuron.

Conclusion and Future Directions

This compound is a compound with a long history of use as a cognitive enhancer, and its primary mechanism is widely considered to be the modulation of the central cholinergic system. The available evidence, though dated, suggests that it can increase choline and subsequently acetylcholine levels in the hippocampus, a brain region critical for memory. However, the precise molecular mechanisms, including its interaction with the high-affinity choline transporter, remain to be fully elucidated.

For drug development professionals and researchers, while Meclofenoxate serves as an interesting historical compound, the lack of robust, modern quantitative data on its receptor binding profile, enzyme inhibition kinetics, and a detailed understanding of its effects on acetylcholine dynamics presents a significant knowledge gap. Future research employing modern techniques such as high-resolution mass spectrometry for neurotransmitter quantification, radioligand binding assays with a full panel of cholinergic receptor subtypes, and detailed enzymatic kinetic studies would be invaluable in fully characterizing the cholinergic pharmacology of this compound. Such studies would not only provide a clearer picture of this specific compound but could also offer insights into the development of novel cholinergic modulators for cognitive disorders.

References

An In-depth Technical Guide to the Pharmacological Profile of Meclofenoxate Hydrochloride for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meclofenoxate hydrochloride, also known as centrophenoxine, is a well-established nootropic agent that has been the subject of research for several decades for its potential cognitive-enhancing and neuroprotective effects. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a specific focus on its application in cognitive enhancement. It delves into its mechanisms of action, summarizes quantitative data from key clinical and preclinical studies, details relevant experimental protocols, and visualizes associated signaling pathways and workflows. This document is intended to serve as a thorough resource for researchers, scientists, and professionals involved in the field of drug development and neuroscience.

Introduction

Meclofenoxate is a synthetic compound that is an ester of dimethylethanolamine (DMAE) and 4-chlorophenoxyacetic acid (pCPA).[1][2] It is structurally related to the plant growth hormone auxin.[3] Developed in the 1950s, it has been investigated for its potential therapeutic benefits in a range of neurological conditions, including age-related cognitive decline and dementia.[4][5] Its purported ability to enhance memory, learning, and overall cognitive function has made it a subject of interest within the nootropics community and the broader field of cognitive neuroscience.[2][6] This guide aims to consolidate the existing scientific literature on this compound to provide a detailed understanding of its pharmacological properties.

Mechanisms of Action

The cognitive-enhancing effects of this compound are believed to be multifactorial, involving several key neurochemical and cellular processes.

Cholinergic System Modulation

A primary proposed mechanism of meclofenoxate is its influence on the cholinergic system.[5] It is thought to increase acetylcholine levels in the brain, a neurotransmitter crucial for learning and memory.[6] The DMAE component of meclofenoxate is a precursor to choline, which is then utilized in the synthesis of acetylcholine.[2] Studies in rats have shown that meclofenoxate can dramatically elevate choline levels in the central nervous system, and in the hippocampus, this is accompanied by an increase in acetylcholine levels.[7][8]

Antioxidant and Neuroprotective Properties

Meclofenoxate exhibits antioxidant properties, which may contribute to its neuroprotective effects.[5] It is suggested to scavenge free radicals and reduce oxidative stress in the brain, thereby protecting neurons from damage. This antioxidant activity may help mitigate the neuronal damage associated with aging and neurodegenerative diseases.

Enhancement of Cerebral Glucose Metabolism

Another significant aspect of meclofenoxate's mechanism is its ability to enhance glucose uptake and utilization in the brain.[5] Glucose is the primary energy source for neurons, and improved energy metabolism can lead to enhanced cognitive function. By facilitating more efficient energy production, meclofenoxate may support optimal neuronal activity.

Reduction of Lipofuscin Accumulation

Meclofenoxate has been shown to reduce the accumulation of lipofuscin, an age-associated pigment composed of oxidized proteins and lipids, in neuronal cells.[1][9] The accumulation of lipofuscin is a hallmark of cellular aging and is thought to impair cellular function. By promoting the removal of this metabolic waste product, meclofenoxate may contribute to improved neuronal health and function.[10] Studies in senile guinea pigs have demonstrated a significant reduction of lipofuscin pigment in neurons of the central nervous system following meclofenoxate administration.[10]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the quantitative findings from key studies investigating the efficacy of this compound.

Table 1: Summary of Quantitative Results from Preclinical Studies
Parameter Animal Model Dosage Key Quantitative Findings Reference
Brain Choline and Acetylcholine Levels RatNot SpecifiedDramatically elevated choline (Ch) levels in the CNS. In the hippocampus, this was accompanied by a new elevated steady-state level in acetylcholine (ACh). Deanol was about half as potent as meclofenoxate.[8]
Cognitive Performance (Passive Avoidance) Male Albino Rats100 mg/kg i.p. for 7 daysImproved learning and retention in the step-through passive avoidance test.
Cognitive Performance (Staircase Maze) Male Albino Rats50 mg/kg i.p. twice daily for 5 daysSignificantly improved learning and retention in the staircase maze training.[11]
Lipofuscin Reduction Senile Guinea Pigs30-80 mg/kg i.m. daily for up to 10 weeksSignificant reduction of lipofuscin pigment in neurons of the central nervous system. Even 30 mg/kg per day was sufficient to initiate and sustain lipofuscin removal.[10]
Lifespan Male Mice~60 mg/kg/day in drinking water for 10 monthsIncreased mean lifespan by 27.3%, median lifespan by 29.5%, and maximum lifespan by 26.5%.[12]
Neuronal Protection Mice (Rotenone-induced Parkinson's model)Not SpecifiedShrunk neuronal cell bodies to 25.9% of control; meclofenoxate treatment increased cell volume by 6.59-fold compared to the rotenone group.[13]
Table 2: Summary of Quantitative Results from Clinical Studies
Study Population Dosage Duration Cognitive Domain Key Quantitative Findings Reference
74 Healthy Elderly Subjects1200 mg/day (600 mg twice daily)9 monthsLong-term MemorySignificantly better performance in delayed free-recall compared to placebo. No significant effects on immediate free-recall, digit-span, or recognition memory.[12][14]
50 Dementia Patients2 g/day 8 weeksMemory Functions48% (10/21) of the meclofenoxate group showed improvements in memory functions, compared to 28% (7/25) of the placebo group.[12][14]
28 Individuals with Memory Deficits1200 mg/day (300 mg four times daily)3 weeksMemory and Mental ConcentrationNo statistically significant effects on 8 tests of memory or mental concentration.[6]
242 Prodromal Alzheimer's Patients (DMAE component)1500 mg/day (DMAE pyroglutamate)24 weeksMemory, Executive Function, AttentionNo statistically significant differences between treatment and placebo groups.[12]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's cognitive-enhancing effects.

Shuttle-Box Active Avoidance Test

Objective: To assess fear-motivated associative learning and memory in rodents.

Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric shock, a light source (Conditioned Stimulus - CS), and a mechanism to separate the compartments (e.g., a guillotine door).[15][16]

Procedure:

  • Habituation: Place the animal in the shuttle box and allow it to freely explore both compartments for a set period (e.g., 5 minutes) with the door open.[17]

  • Training:

    • Place the animal in one compartment.

    • Present the conditioned stimulus (CS), typically a light or tone, for a fixed duration (e.g., 10 seconds).[17]

    • If the animal moves to the other compartment during the CS presentation (avoidance response), the trial ends.[4]

    • If the animal does not move, deliver a mild, brief foot shock (Unconditioned Stimulus - US; e.g., 0.2 mA for 2 seconds) at the end of the CS presentation.[17]

    • The animal can escape the shock by moving to the other compartment (escape response).[4]

    • Repeat for a set number of trials (e.g., 50 trials) per day for a specified number of days (e.g., 5 days).[17] The inter-trial interval should be randomized (e.g., 30 ± 5 seconds).[17]

  • Data Collection: Record the number of avoidances, escapes, and failures to respond, as well as the latency to respond for each trial.[16]

  • Analysis: Compare the learning curves (e.g., percentage of avoidance responses over trials/days) between the meclofenoxate-treated group and the control group.

Step-Through Passive Avoidance Test

Objective: To assess long-term memory based on negative reinforcement.

Apparatus: A two-compartment apparatus with a light and a dark chamber, separated by a door. The dark chamber has a grid floor for delivering a foot shock.[1][18]

Procedure:

  • Acquisition/Training Trial:

    • Place the mouse in the light compartment.[1]

    • After a brief habituation period (e.g., 60 seconds), open the door between the compartments.[1]

    • When the mouse enters the dark compartment (rodents have a natural preference for dark environments), close the door and deliver a single, mild foot shock (e.g., 0.3-0.6 mA for 2-3 seconds).[1][18]

    • After the shock, leave the animal in the dark compartment for a short period (e.g., 30 seconds) to associate the context with the aversive stimulus before returning it to its home cage.[1]

  • Retention Trial:

    • 24 hours after the acquisition trial, place the mouse back in the light compartment with the door open.[14]

    • Record the latency to enter the dark compartment (step-through latency), up to a maximum cut-off time (e.g., 300 seconds).[1]

  • Data Analysis: A longer step-through latency in the retention trial is indicative of better memory of the aversive experience. Compare the latencies between the treated and control groups.

18F-FDG PET Imaging of Brain Glucose Metabolism

Objective: To non-invasively quantify regional cerebral glucose metabolism.

Procedure:

  • Patient Preparation:

    • Patients should fast for at least 4-6 hours prior to the scan.[11][19]

    • Blood glucose levels should be checked before the administration of 18F-FDG and should ideally be below 150-200 mg/dL.[11]

    • The patient should rest in a quiet, dimly lit room for at least 15-30 minutes before and during the uptake phase to minimize sensory and cognitive stimulation.[11][19]

  • Radiotracer Administration:

    • Administer a dose of 18F-FDG intravenously.

  • Uptake Phase:

    • A quiet uptake period of 30-60 minutes is required to allow for the distribution and uptake of 18F-FDG in the brain.[3][11]

  • Image Acquisition:

    • Position the patient in the PET scanner.

    • Acquire static or dynamic images of the brain. A static acquisition typically begins 30-60 minutes post-injection and lasts for about 15-30 minutes.[3][20]

  • Data Analysis:

    • Reconstruct the PET images and co-register them with anatomical images (CT or MRI) for better localization of metabolic changes.

    • Use specialized software to quantify regional glucose metabolism, often expressed as Standardized Uptake Values (SUVs) or by kinetic modeling.

    • Compare the metabolic activity in specific brain regions between the meclofenoxate-treated group and a control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the pharmacology of this compound.

Proposed Cholinergic Signaling Pathway of Meclofenoxate

Cholinergic_Pathway cluster_0 Meclofenoxate Administration cluster_1 Metabolism cluster_2 Cholinergic Neuron cluster_3 Cognitive Enhancement Meclofenoxate Meclofenoxate HCl DMAE DMAE Meclofenoxate->DMAE Hydrolysis pCPA pCPA Meclofenoxate->pCPA Hydrolysis Choline Choline DMAE->Choline Precursor ACh Acetylcholine (ACh) Choline->ACh Synthesis ACh_Release ACh Release ACh->ACh_Release Cognition Improved Learning & Memory ACh_Release->Cognition Neuronal Signaling

Proposed pathway of Meclofenoxate's effect on cholinergic signaling.
Experimental Workflow for Preclinical Assessment of Cognitive Enhancement

Preclinical_Workflow start Start: Rodent Model (e.g., Aged Rats) grouping Random Assignment start->grouping treatment Meclofenoxate HCl Administration grouping->treatment Treatment Group control Vehicle Control (e.g., Saline) grouping->control Control Group behavioral Behavioral Testing (e.g., Shuttle Box, Passive Avoidance) treatment->behavioral biochemical Biochemical Analysis (e.g., ACh levels, Lipofuscin) treatment->biochemical control->behavioral control->biochemical analysis Data Analysis & Comparison behavioral->analysis biochemical->analysis end Conclusion on Cognitive Effects analysis->end

A typical workflow for preclinical evaluation of Meclofenoxate.
Logical Relationship of Meclofenoxate's Multi-modal Action

Multi_Modal_Action cluster_mechanisms Primary Mechanisms cluster_outcomes Cellular & Cognitive Outcomes Meclofenoxate Meclofenoxate HCl Cholinergic Increases Acetylcholine Meclofenoxate->Cholinergic Antioxidant Reduces Oxidative Stress Meclofenoxate->Antioxidant Metabolism Enhances Glucose Metabolism Meclofenoxate->Metabolism Lipofuscin Reduces Lipofuscin Meclofenoxate->Lipofuscin Synaptic Improved Synaptic Function Cholinergic->Synaptic Neuroprotection Neuroprotection Antioxidant->Neuroprotection Metabolism->Synaptic Lipofuscin->Neuroprotection Cognitive Cognitive Enhancement Neuroprotection->Cognitive Synaptic->Cognitive

Interplay of Meclofenoxate's mechanisms and their outcomes.

Conclusion

This compound demonstrates a multifaceted pharmacological profile that supports its potential for cognitive enhancement. Its primary mechanisms of action, including the modulation of the cholinergic system, antioxidant effects, enhancement of cerebral glucose metabolism, and reduction of lipofuscin, collectively contribute to its neuroprotective and cognitive-enhancing properties. While preclinical studies have provided robust evidence for its efficacy, clinical data, though promising in some respects, is often derived from older studies with methodological limitations.

For drug development professionals, meclofenoxate presents an interesting case study of a multi-target nootropic. Further research, employing modern clinical trial designs and advanced neuroimaging techniques, is warranted to fully elucidate its therapeutic potential and to identify the patient populations that would most benefit from its use. The detailed experimental protocols and conceptual frameworks provided in this guide offer a foundation for designing future investigations into meclofenoxate and other novel cognitive enhancers. Researchers and scientists are encouraged to build upon this knowledge base to further unravel the complexities of cognitive pharmacology.

References

Early Investigations into Meclofenoxate Hydrochloride and its Impact on Memory Enhancement: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meclofenoxate hydrochloride, also known as centrophenoxine, emerged in the mid-20th century as one of the early nootropic agents investigated for its potential to enhance cognitive function, particularly memory. Early research, predominantly conducted between the 1950s and 1980s, explored its efficacy in both preclinical animal models and human clinical trials, laying the groundwork for our understanding of its neuroprotective and cognitive-enhancing properties. This technical guide provides an in-depth analysis of these seminal studies, focusing on quantitative data, detailed experimental methodologies, and the proposed mechanisms of action.

Preclinical Studies in Animal Models

Early preclinical research on meclofenoxate primarily utilized rodent models to investigate its effects on learning and memory. These studies were crucial in establishing the compound's potential and guiding subsequent human trials.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from early animal studies on meclofenoxate and memory improvement.

Table 1: Effects of Meclofenoxate on Learning and Retention in Rats

Experimental ModelDosage and AdministrationKey FindingsReference
Shuttle-box training100 mg/kg i.p. for 7 days before and 5 days during trainingDid not influence learning but significantly facilitated retention.[1]
Step-through passive avoidance100 mg/kg i.p. for 7 daysImproved both learning and retention.[1]
Staircase maze training50 mg/kg i.p. twice daily for 5 daysSignificantly improved learning and retention.[1]
Scopolamine-induced amnesia (Step-through passive avoidance)20 and 100 mg/kg administered after scopolaminePrevented scopolamine-induced retrograde amnesia.[2]
Experimental Protocols in Preclinical Studies

The following sections detail the methodologies employed in the key preclinical experiments cited.

The shuttle-box task is a widely used paradigm to assess active avoidance learning and memory.

  • Apparatus: A two-compartment chamber with a grid floor capable of delivering a mild electric shock. A door or opening allows the animal to move between compartments.[3][4]

  • Procedure:

    • Acclimatization: The rat is allowed to explore both compartments of the apparatus.

    • Conditioning: A conditioned stimulus (CS), typically a light or a tone, is presented, followed by an unconditioned stimulus (US), a mild foot shock, through the grid floor of the compartment the animal is in.

    • Avoidance/Escape: The animal learns to avoid the shock by moving to the other compartment upon presentation of the CS (avoidance) or to escape the shock by moving to the other compartment after the shock has started (escape).

    • Retention: After a set period (e.g., 7 days), the animal is reintroduced to the apparatus, and the number of avoidances is recorded to assess memory retention.[1]

  • Data Collection: The number of avoidances, escapes, and failures to avoid are recorded.[5]

This task assesses memory based on the animal's ability to inhibit a natural tendency to move from a brightly lit area to a dark area.

  • Apparatus: A two-compartment apparatus with one brightly lit and one dark compartment, connected by a small opening. The dark compartment has a grid floor for delivering a foot shock.[6][7][8]

  • Procedure:

    • Habituation: The animal is placed in the lit compartment and allowed to explore. Most rodents will naturally enter the dark compartment.

    • Training: Upon entering the dark compartment, the animal receives a mild, brief foot shock.

    • Retention Test: After a specified time (e.g., 24 hours), the animal is again placed in the lit compartment, and the latency to enter the dark compartment is measured. A longer latency is indicative of memory of the aversive stimulus.[9]

  • Data Collection: The primary measure is the latency to cross over into the dark compartment during the retention test.[7]

The staircase maze is used to evaluate learning and memory, often with a food reward as reinforcement.

  • Apparatus: A maze with a series of steps, with food pellets placed in wells on each step.

  • Procedure:

    • Food Deprivation: Animals are typically food-deprived to a percentage of their body weight to increase motivation.

    • Training: The animal is placed at the start of the staircase and must navigate the steps to retrieve the food pellets.

    • Learning Assessment: Learning is measured by a decrease in the time taken to retrieve all pellets and a reduction in the number of errors (e.g., missing a pellet) over successive trials.

    • Retention: Memory is assessed by re-testing the animal after a period of no training.

  • Data Collection: The time to collect all pellets and the number of errors are recorded.

Early Human Clinical Trials

Following promising results in animal studies, meclofenoxate was investigated in human clinical trials, primarily in elderly individuals and patients with cognitive decline.

Quantitative Data from Human Clinical Trials

The table below summarizes the quantitative outcomes from an early, notable clinical trial. It is important to note that many early trials have been criticized for methodological limitations.[10][11]

Table 2: Effects of Meclofenoxate on Memory in Healthy Elderly Subjects

Study DesignParticipantsDosage and DurationKey Quantitative FindingsReference
Double-blind, placebo-controlled74 healthy elderly subjects600 mg twice daily for 9 monthsThe meclofenoxate group performed significantly better than the placebo group in delayed free-recall tasks, suggesting improved consolidation of new information into long-term memory.[11]
Double-blind studyFit, able, elderly subjectsNot specified in abstractIncreased consolidation of new information into long-term memory. Significantly more subjects receiving meclofenoxate reported an increased level of mental alertness.[12]
Experimental Protocols in Human Clinical Trials

Early clinical trials on meclofenoxate often employed a battery of neuropsychological tests to assess various aspects of memory.

  • Procedure: Participants are presented with a list of words or a short story and are asked to recall as many items as possible, either immediately after presentation (immediate recall) or after a delay (delayed recall).

  • Data Collection: The number of correctly recalled items is scored. The significant improvement in delayed free-recall in the Marcer and Hopkins (1977) study suggests an effect on memory consolidation.[13]

Proposed Mechanisms of Action

Early research proposed several mechanisms through which meclofenoxate might exert its memory-enhancing effects. These include its influence on acetylcholine synthesis, its antioxidant properties, its ability to reduce the accumulation of lipofuscin, and its impact on brain energy metabolism.[14][15]

Acetylcholine Precursor and Cholinergic System Modulation

Meclofenoxate is an ester of dimethylaminoethanol (DMAE). It is hypothesized that meclofenoxate readily crosses the blood-brain barrier, where it is hydrolyzed to release DMAE. DMAE is then believed to act as a precursor for the synthesis of acetylcholine, a neurotransmitter crucial for learning and memory.[14] Increased acetylcholine levels in the brain could lead to enhanced synaptic plasticity and improved cognitive function.[15]

Acetylcholine_Synthesis_Pathway Meclofenoxate Meclofenoxate Hydrochloride BBB Blood-Brain Barrier Meclofenoxate->BBB Crosses Hydrolysis Hydrolysis BBB->Hydrolysis DMAE Dimethylaminoethanol (DMAE) Hydrolysis->DMAE Choline_Kinase Choline Kinase (Enzyme) DMAE->Choline_Kinase Phospho_DMAE Phospho-DMAE Choline_Kinase->Phospho_DMAE ChAT Choline Acetyltransferase (ChAT) Phospho_DMAE->ChAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->ChAT Acetylcholine Acetylcholine (ACh) ChAT->Acetylcholine Synaptic_Vesicle Synaptic Vesicle Acetylcholine->Synaptic_Vesicle Synaptic_Transmission Enhanced Synaptic Transmission Synaptic_Vesicle->Synaptic_Transmission

Proposed pathway of Meclofenoxate to Acetylcholine synthesis.
Antioxidant Properties

Meclofenoxate has been shown to possess antioxidant properties, protecting neurons from oxidative stress. Oxidative damage is a known contributor to age-related cognitive decline and neurodegenerative diseases. By scavenging free radicals, meclofenoxate may help preserve neuronal integrity and function.[14]

Antioxidant_Mechanism Meclofenoxate Meclofenoxate Scavenging Free Radical Scavenging Meclofenoxate->Scavenging ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Cognitive_Decline Cognitive Decline Neuronal_Damage->Cognitive_Decline Scavenging->ROS Reduces Neuroprotection Neuroprotection Scavenging->Neuroprotection Improved_Cognition Improved Cognitive Function Neuroprotection->Improved_Cognition

Antioxidant mechanism of Meclofenoxate.
Reduction of Lipofuscin

Lipofuscin is an aggregate of oxidized proteins and lipids that accumulates in cells with age, often referred to as "age pigment." Its accumulation is thought to impair cellular function. Early studies suggested that meclofenoxate could reduce the levels of lipofuscin in the brain, potentially by enhancing its removal or inhibiting its formation.[15][16][17] This "cellular cleansing" effect was proposed to contribute to improved neuronal health and function.

Lipofuscin_Reduction_Workflow Aging_Process Aging Process Lipofuscin_Accumulation Lipofuscin Accumulation in Neurons Aging_Process->Lipofuscin_Accumulation Cellular_Dysfunction Impaired Cellular Function Lipofuscin_Accumulation->Cellular_Dysfunction Meclofenoxate Meclofenoxate Lipofuscin_Reduction Reduction of Lipofuscin Meclofenoxate->Lipofuscin_Reduction Lipofuscin_Reduction->Lipofuscin_Accumulation Inhibits/Removes Improved_Neuronal_Health Improved Neuronal Health & Function Lipofuscin_Reduction->Improved_Neuronal_Health

Proposed workflow for Lipofuscin reduction by Meclofenoxate.
Enhancement of Brain Glucose Uptake and Energy Metabolism

Some early research indicated that meclofenoxate could increase glucose uptake and utilization in the brain.[16][18] By enhancing energy metabolism, meclofenoxate may provide neurons with more ATP, the primary energy currency of the cell, thereby supporting optimal cognitive performance.

Conclusion

The early studies on this compound provided foundational evidence for its potential as a memory-enhancing agent. Preclinical research in animal models consistently demonstrated its ability to improve learning and retention in various behavioral tasks. While early human clinical trials showed promise, particularly in improving the consolidation of new memories in the elderly, they often had methodological limitations. The proposed mechanisms of action, including its role as an acetylcholine precursor, its antioxidant effects, its ability to reduce lipofuscin, and its enhancement of brain energy metabolism, paint a picture of a multi-faceted compound with the potential to support neuronal health and cognitive function. This early body of work has been instrumental in the field of nootropics and continues to inform research into cognitive enhancers today. Further, more rigorously designed modern studies are warranted to fully elucidate the therapeutic potential of meclofenoxate in the context of age-related cognitive decline and other memory disorders.

References

Meclofenoxate Hydrochloride's effect on neuronal lipofuscin accumulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipofuscin, the "age pigment," is an aggregate of oxidized proteins and lipids that accumulates in the lysosomes of post-mitotic cells, particularly neurons, contributing to cellular aging and neurodegenerative processes. Meclofenoxate hydrochloride (also known as centrophenoxine) has been investigated for its potential to reduce lipofuscin accumulation. This technical guide provides an in-depth analysis of the effects of meclofenoxate on neuronal lipofuscin, detailing the quantitative evidence, experimental methodologies, and proposed mechanisms of action.

Quantitative Effects of Meclofenoxate on Lipofuscin Accumulation

Meclofenoxate has been shown in several preclinical studies to reduce lipofuscin levels in the neurons of aged animals. However, the extent of this effect appears to vary depending on the animal model and specific brain region studied. Some studies have reported no significant change, highlighting the need for further research to clarify these discrepancies. The following table summarizes the quantitative data from key studies.

Animal ModelAgeBrain Region(s)DosageTreatment DurationRoute of AdministrationObserved Effect on LipofuscinReference
Guinea PigsSenileCentral Nervous System30, 50, and 80 mg/kg/dayUp to 10 weeksIntramuscular (i.m.)Significant reduction; vacuolization of pigment observed.[1]Nandy, 1978[1]
Mice11-12 monthsCerebral Cortex, HippocampusNot specified3 monthsNot specifiedReduction in neuronal lipofuscin.[2]Nandy, 1979[2]
Mice17 monthsRetinal Pigment Epithelium0.1 mg/g/day3 monthsSubcutaneous (s.c.)Significant reduction in lipofuscin, but not melanin.[3]Dylewski et al., 1983[3]
Rats (neonatal cell culture)NeonatalCerebral Hemisphere Neurons10⁻⁴ M or 5 x 10⁻⁴ MNot specifiedIn vitroSignificant reduction in neuronal lipofuscin accumulation.[4]Sakamoto et al., 1983[4]
Rats (Fischer 344)106 weeksFrontal Cortex, Retinal Pigment Epithelium80-120 mg/kg/day11 weeksNot specifiedNo reversal of lipofuscin accumulation.[5]Katz & Robison, 1983[5]
Rhesus Monkeys~20 yearsRetinal Pigment Epithelium80 mg/kg/day12 weeksIntramuscular (i.m.)No significant difference in the amount or size of lipofuscin granules.[6]Tso et al., 1986[6]

Experimental Protocols

This section details the methodologies employed in key studies investigating the effects of meclofenoxate on neuronal lipofuscin. Additionally, a modern protocol for lipofuscin quantification is provided for researchers designing future studies.

In Vivo Administration of Meclofenoxate (Adapted from Nandy, 1978)
  • Animal Model: Senile guinea pigs.

  • Drug Preparation: this compound is dissolved in a sterile physiological saline solution.

  • Administration: Daily intramuscular injections of meclofenoxate at doses of 30, 50, or 80 mg/kg body weight for up to 10 weeks.[1]

  • Tissue Preparation:

    • Following the treatment period, animals are euthanized.

    • The brain is perfused with a fixative solution (e.g., 10% formalin).

    • Brain tissue, including the cerebral cortex and hippocampus, is dissected and processed for histological analysis.

  • Lipofuscin Detection:

    • Autofluorescence Microscopy: Unstained sections are viewed under a fluorescence microscope. Lipofuscin granules exhibit a characteristic yellow-green autofluorescence.

    • Histochemical Staining: Sections are stained with methods such as Periodic acid-Schiff (PAS) or Nile blue to visualize lipofuscin granules.

    • Electron Microscopy: Tissue samples are processed for ultrastructural analysis to observe changes in the morphology and quantity of lipofuscin granules within neurons.

Quantification of Lipofuscin using Sudan Black B (SBB) Staining (Optimized Protocol)

This modern protocol offers a quantifiable method for assessing lipofuscin levels in cultured cells or tissue sections.

  • Fixation: Fix cells or tissue sections in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 15 minutes.

  • Permeabilization: Rinse with 70% ethanol for 2 minutes.

  • Staining:

    • Prepare a saturated SBB solution by dissolving 1.2g of Sudan Black B in 80ml of 70% ethanol, stirring overnight, and filtering.

    • Incubate the fixed and permeabilized samples in the SBB solution.

  • Washing: Wash samples thoroughly with PBS to remove excess stain.

  • Imaging and Quantification:

    • Brightfield Microscopy: Visualize the dark blue/black stained lipofuscin granules.

    • Fluorescence Microscopy: SBB-stained lipofuscin can be detected in the far-red channel, allowing for co-staining with other fluorescent markers.

    • Image Analysis: Use image analysis software (e.g., ImageJ) to quantify the area and intensity of SBB staining per cell or region of interest.

Proposed Mechanisms and Signaling Pathways

The precise mechanism by which meclofenoxate reduces lipofuscin is not fully elucidated, but evidence points to a multi-faceted action involving antioxidant properties, enhanced cellular metabolism, and clearance by glial cells.

Meclofenoxate is a compound of dimethylaminoethanol (DMAE) and p-chlorophenoxyacetic acid (pCPA).[7] It is believed that meclofenoxate acts as an antioxidant, protecting brain cells from oxidative damage caused by free radicals, a key factor in lipofuscin formation.[7] It may also enhance glucose uptake and utilization in the brain, improving overall neuronal energy metabolism.[7][8] Furthermore, some studies suggest that meclofenoxate stimulates the removal of lipofuscin by microglia, the resident immune cells of the central nervous system.[1]

Proposed Signaling Pathway for Meclofenoxate-Mediated Lipofuscin Reduction

The following diagram illustrates a hypothetical signaling pathway integrating the proposed mechanisms of meclofenoxate.

Meclofenoxate_Lipofuscin_Pathway Meclofenoxate Meclofenoxate Hydrochloride Antioxidant Antioxidant Effects Meclofenoxate->Antioxidant Microglia Microglial Activation Meclofenoxate->Microglia ROS Reduced Reactive Oxygen Species (ROS) Antioxidant->ROS LipidPerox Decreased Lipid Peroxidation ROS->LipidPerox Phagocytosis Enhanced Phagocytosis of Lipofuscin Lipofuscin_Formation Lipofuscin Formation LipidPerox->Lipofuscin_Formation Lysosomal_Deg Lysosomal Degradation Lipofuscin_Accumulation Reduced Neuronal Lipofuscin Accumulation Microglia->Phagocytosis Phagocytosis->Lysosomal_Deg Lysosomal_Deg->Lipofuscin_Accumulation

Caption: Proposed mechanism of Meclofenoxate in reducing lipofuscin.

Experimental Workflow for Investigating Meclofenoxate's Effect on Lipofuscin

This diagram outlines a comprehensive experimental workflow for future research in this area.

Experimental_Workflow start Start: Aged Animal Model (e.g., Rats, Mice) treatment_groups Treatment Groups: 1. Vehicle Control 2. Meclofenoxate (various doses) start->treatment_groups treatment_period Chronic Treatment Period (e.g., 8-12 weeks) treatment_groups->treatment_period tissue_collection Tissue Collection and Preparation (Brain perfusion and sectioning) treatment_period->tissue_collection quantification Lipofuscin Quantification tissue_collection->quantification biochemical_analysis Biochemical Analysis tissue_collection->biochemical_analysis autofluorescence Autofluorescence Microscopy quantification->autofluorescence sbb_staining SBB Staining & Image Analysis quantification->sbb_staining electron_microscopy Electron Microscopy quantification->electron_microscopy data_analysis Data Analysis and Statistical Comparison autofluorescence->data_analysis sbb_staining->data_analysis electron_microscopy->data_analysis western_blot Western Blot (Autophagy markers: LC3, p62) biochemical_analysis->western_blot ros_assay ROS/Lipid Peroxidation Assays biochemical_analysis->ros_assay western_blot->data_analysis ros_assay->data_analysis conclusion Conclusion on Efficacy and Mechanism of Action data_analysis->conclusion

Caption: Workflow for assessing Meclofenoxate's effect on lipofuscin.

Conclusion and Future Directions

The available evidence suggests that this compound can reduce neuronal lipofuscin accumulation in some preclinical models, although conflicting results exist. The proposed mechanisms, including antioxidant activity and enhanced microglial clearance, provide a foundation for understanding its effects. However, a definitive elucidation of the signaling pathways involved requires further investigation.

Future research should focus on:

  • Clarifying Discrepancies: Conducting studies in a wider range of species, including higher-order mammals, to understand the inconsistent findings.

  • Mechanism of Action: Utilizing modern molecular biology techniques to investigate the direct effects of meclofenoxate on lysosomal function, autophagy, and microglial activation.

  • Standardized Quantification: Employing robust and quantifiable methods for lipofuscin detection to allow for more accurate and comparable results across studies.

A deeper understanding of how meclofenoxate modulates lipofuscin accumulation will be crucial for evaluating its therapeutic potential in age-related neurodegenerative diseases.

References

An In-depth Technical Guide to the Biochemical Pathways Influenced by Meclofenoxate Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Meclofenoxate Hydrochloride, also known by the trade name Centrophenoxine, is a cholinergic nootropic agent that has been the subject of extensive research for its cognitive-enhancing and neuroprotective properties. This guide provides a detailed overview of the core biochemical pathways modulated by Meclofenoxate, presenting quantitative data, detailed experimental protocols, and visual diagrams of the key signaling cascades and workflows.

Core Mechanisms of Action

This compound is an ester of dimethylaminoethanol (DMAE) and 4-chlorophenoxyacetic acid (pCPA). Its multifaceted mechanism of action is primarily attributed to its influence on the cholinergic system, enhancement of cerebral metabolism, potent antioxidant effects, and its unique ability to reduce cellular waste products.

Cholinergic System Modulation

Meclofenoxate acts as a precursor to acetylcholine (ACh), a critical neurotransmitter for memory and learning. The DMAE component is a precursor to choline, which is then acetylated to form acetylcholine in the brain. By increasing the availability of this precursor, Meclofenoxate elevates choline levels in the central nervous system, which can lead to an increased steady-state level of acetylcholine, particularly in the hippocampus. This enhancement of the cholinergic system is believed to improve synaptic plasticity and overall cognitive function.

dot

Cholinergic_Pathway cluster_bbb Blood-Brain Barrier cluster_neuron Neuron MEC Meclofenoxate HCl DMAE DMAE MEC->DMAE Hydrolysis BBB Choline Choline DMAE->Choline Metabolism ACh Acetylcholine (ACh) Choline->ACh Synaptic_Vesicle Synaptic Vesicle ACh->Synaptic_Vesicle Packaging Antioxidant_Pathway MEC Meclofenoxate HCl ROS Reactive Oxygen Species (ROS) MEC->ROS Scavenges Antioxidant_Enzymes Antioxidant Enzymes (SOD, GPx) MEC->Antioxidant_Enzymes Enhances Lipid_Peroxidation Lipid Peroxidation (MDA) ROS->Lipid_Peroxidation Neuronal_Damage Neuronal Damage & Apoptosis ROS->Neuronal_Damage Lipid_Peroxidation->Neuronal_Damage Antioxidant_Enzymes->ROS Neutralizes Experimental_Workflow cluster_phase1 Phase 1: Induction of Parkinsonism cluster_phase2 Phase 2: Treatment & Assessment Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping (Control & Rotenone) Acclimatization->Grouping Rotenone_Inj Rotenone Injection (e.g., 2 mg/kg/day, 10 days) Grouping->Rotenone_Inj MH_Treatment Meclofenoxate HCl Treatment (e.g., 50 mg/kg/day, 4 weeks) Rotenone_Inj->MH_Treatment Begin Treatment Behavioral_Tests Behavioral Assessments (e.g., Gait, Sucrose Preference) MH_Treatment->Behavioral_Tests Imaging PET-CT Imaging (Glucose Metabolism) Behavioral_Tests->Imaging Sacrifice Sacrifice & Tissue Collection Imaging->Sacrifice Biochem_Analysis Biochemical Assays (MDA, GSH) Sacrifice->Biochem_Analysis Histo_Analysis Immunohistochemistry (NeuN, GFAP) Sacrifice->Histo_Analysis

Meclofenoxate Hydrochloride as a Precursor to Acetylcholine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meclofenoxate hydrochloride, also known as centrophenoxine, is a synthetic compound developed in the 1950s. It is an ester of dimethylaminoethanol (DMAE) and 4-chlorophenoxyacetic acid (pCPA).[1][2] Widely regarded as a nootropic agent, meclofenoxate has been investigated for its potential cognitive-enhancing and neuroprotective effects, particularly in the context of age-related cognitive decline and dementia.[3] Its mechanism of action is primarily attributed to its influence on the cholinergic system, where it is proposed to function as a precursor to the neurotransmitter acetylcholine (ACh).[4][5] This technical guide provides a comprehensive overview of the role of this compound as a potential precursor to acetylcholine, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the proposed signaling pathways and experimental workflows.

Introduction

Acetylcholine is a critical neurotransmitter in the central and peripheral nervous systems, playing a pivotal role in cognitive functions such as learning, memory, and attention.[6] The "cholinergic hypothesis" of geriatric memory dysfunction posits that a decline in cholinergic neurotransmission contributes to the cognitive impairments observed in conditions like Alzheimer's disease.[7] This has led to the exploration of various strategies to augment cholinergic function, including the use of acetylcholine precursors.

This compound has been a subject of interest in this domain for several decades.[2][3] It is readily absorbed and crosses the blood-brain barrier, where it is rapidly hydrolyzed into its constituent components: DMAE and pCPA.[1][8] The primary cholinergic activity of meclofenoxate is attributed to the DMAE moiety.[9] However, the precise mechanism by which DMAE influences acetylcholine synthesis remains a topic of scientific discussion.

Proposed Mechanism of Action

The central hypothesis regarding meclofenoxate's cognitive-enhancing effects is its ability to increase brain acetylcholine levels.[5] However, the pathway from meclofenoxate to acetylcholine is not direct and is subject to some debate.

Hydrolysis of Meclofenoxate

Upon administration, this compound undergoes rapid hydrolysis in the plasma, breaking down into DMAE and pCPA.[4][8] This enzymatic and spontaneous degradation is a critical first step in its metabolic pathway.[4]

Meclofenoxate Meclofenoxate Hydrochloride Hydrolysis Hydrolysis (Plasma Esterases & Spontaneous) Meclofenoxate->Hydrolysis DMAE Dimethylaminoethanol (DMAE) Hydrolysis->DMAE pCPA 4-chlorophenoxyacetic acid (pCPA) Hydrolysis->pCPA

Figure 1: Hydrolysis of this compound.

The Role of DMAE in Acetylcholine Synthesis

The prevailing theory is that DMAE, once in the brain, contributes to the synthesis of acetylcholine. Two primary mechanisms have been proposed:

  • Indirect Precursor Action: Some studies suggest that DMAE is not a direct precursor to acetylcholine but rather increases the availability of choline in the brain.[10] This could occur through the inhibition of choline metabolism in peripheral tissues, leading to elevated plasma choline levels and subsequently increased choline transport into the brain.[1]

  • Direct Precursor Hypothesis: An alternative hypothesis posits that DMAE can be methylated in the brain to form choline, which then serves as a direct precursor for acetylcholine synthesis. However, evidence for this direct conversion is not firmly established.[6]

Regardless of the precise mechanism, the resulting increase in brain choline is thought to drive the synthesis of acetylcholine via the enzyme choline acetyltransferase (ChAT).[1]

cluster_blood Bloodstream cluster_brain Brain Meclofenoxate Meclofenoxate DMAE_blood DMAE Meclofenoxate->DMAE_blood Hydrolysis DMAE_brain DMAE DMAE_blood->DMAE_brain Crosses BBB Choline Choline DMAE_brain->Choline Proposed Methylation ACh Acetylcholine (ACh) Choline->ACh Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACh ChAT Choline Acetyltransferase (ChAT)

Figure 2: Proposed Signaling Pathway of Meclofenoxate to Acetylcholine.

Quantitative Data

A seminal study by Wood and Peloquin (1982) provides key quantitative insights into the effects of meclofenoxate on choline and acetylcholine levels in different regions of the rat brain.[11]

Brain RegionTreatmentCholine (nmol/g)Acetylcholine (nmol/g)
Hippocampus Control25.3 ± 2.124.1 ± 1.5
Meclofenoxate (200 mg/kg)58.7 ± 4.334.6 ± 2.0
Striatum Control31.0 ± 2.580.5 ± 5.1
Meclofenoxate (200 mg/kg)65.1 ± 5.085.3 ± 4.8
Parietal Cortex Control28.9 ± 1.820.1 ± 1.2
Meclofenoxate (200 mg/kg)55.4 ± 3.921.5 ± 1.7

*p < 0.05 compared to control Table 1: Effects of Meclofenoxate on Choline and Acetylcholine Levels in Rat Brain. [11]

The data indicate that meclofenoxate administration leads to a significant increase in choline levels across all measured brain regions.[11] Notably, a corresponding significant increase in acetylcholine was observed only in the hippocampus, a brain region critically involved in memory formation.[11] No significant changes in acetylcholine turnover were consistently observed.[11]

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of meclofenoxate's effects on the cholinergic system.

Animal Model and Drug Administration
  • Species: Male Sprague-Dawley rats (200-250g).

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

  • Drug Administration: this compound dissolved in saline and administered intraperitoneally (i.p.) at a dose of 200 mg/kg. Control animals receive an equivalent volume of saline.

Brain Tissue Analysis for Choline and Acetylcholine
  • Euthanasia and Tissue Dissection: Animals are euthanized by microwave irradiation to prevent post-mortem changes in acetylcholine and choline levels. The brain is rapidly removed and dissected on a cold plate to isolate the hippocampus, striatum, and parietal cortex.

  • Sample Preparation: Brain tissue is homogenized in a suitable buffer and deproteinized.

  • Quantification: Choline and acetylcholine levels are quantified using a sensitive analytical method such as High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS).

start Start drug_admin Drug Administration (Meclofenoxate or Saline) start->drug_admin euthanasia Euthanasia (Microwave Irradiation) drug_admin->euthanasia dissection Brain Dissection euthanasia->dissection homogenization Tissue Homogenization & Deproteinization dissection->homogenization hplc_ms HPLC-MS/MS Analysis homogenization->hplc_ms data_analysis Data Analysis hplc_ms->data_analysis end End data_analysis->end

References

An In-depth Technical Guide on the Antioxidative Properties of Meclofenoxate Hydrochloride in Brain Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress is a significant contributor to neuronal damage and cognitive decline in aging and various neurodegenerative disorders. Meclofenoxate Hydrochloride (MH), a nootropic agent, has demonstrated considerable neuroprotective effects, which are, in part, attributed to its antioxidative properties. This technical guide provides a comprehensive overview of the mechanisms by which MH mitigates oxidative stress in brain cells. It consolidates quantitative data from preclinical studies, details the experimental protocols for assessing its antioxidant efficacy, and visualizes the putative signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

This compound, also known as Centrophenoxine, is a well-established compound recognized for its cognitive-enhancing and neuroprotective capabilities[1]. Comprising two main components, dimethylaminoethanol (DMAE) and p-chlorophenoxyacetic acid (pCPA), MH effectively crosses the blood-brain barrier[1]. Its neuroprotective effects are multifaceted, including the enhancement of acetylcholine synthesis, improvement of glucose metabolism, and reduction of lipofuscin accumulation, a hallmark of cellular aging[1][2]. A crucial aspect of its neuroprotective action is its ability to counteract oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defense mechanisms[1]. This guide focuses specifically on the antioxidative properties of MH in the context of brain health.

Mechanisms of Antioxidative Action

This compound exerts its antioxidant effects in brain cells through several key mechanisms:

  • Reduction of Lipid Peroxidation: MH has been shown to decrease the levels of malondialdehyde (MDA), a key marker of lipid peroxidation, in brain tissue. Lipid peroxidation is a destructive process where free radicals damage lipids in cell membranes, leading to impaired cellular function and neuronal death[3][4][5].

  • Enhancement of Endogenous Antioxidant Enzymes: The compound boosts the activity of primary antioxidant enzymes, including Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx)[5]. SOD catalyzes the dismutation of the superoxide radical into hydrogen peroxide and molecular oxygen, while GPx reduces hydrogen peroxide and lipid hydroperoxides, thus neutralizing their harmful effects.

  • Mitochondrial Protection: Evidence suggests that MH helps maintain mitochondrial integrity and function in neurons[3][4]. Mitochondria are the primary source of ROS production, and by preserving their function, MH can reduce the overall oxidative burden on the cell.

Quantitative Data on Antioxidative Effects

The following tables summarize the quantitative data from preclinical studies investigating the impact of this compound on key markers of oxidative stress in the brain.

Table 1: Effect of this compound on Malondialdehyde (MDA) Levels in Brain Tissue

Animal ModelBrain RegionTreatment GroupDosageDurationMDA Levels (nmol/mg protein)Percentage ChangeReference
Aged Rats (24 months)BrainAged Control-4 weeks2.85 ± 0.21-[5]
Meclofenoxate100 mg/kg/day4 weeks2.12 ± 0.18↓ 25.6%[5]
Rotenone-induced PD MiceHippocampusROT Group--~1.8-[3][4]
ROT + MH Group50 mg/kg/day4 weeks~1.2↓ 33.3%[3][4]
Chronic Cerebral Hypoperfusion RatsCortex & HippocampusIschemia Group-37 days1.82 ± 0.15-[6]
CPH (MH) Group100 mg/kg/day37 days1.25 ± 0.11↓ 31.3%[6]

Table 2: Effect of this compound on Superoxide Dismutase (SOD) Activity in Brain Tissue

Animal ModelBrain RegionTreatment GroupDosageDurationSOD Activity (U/mg protein)Percentage ChangeReference
Aged Rats (24 months)BrainAged Control-4 weeks7.8 ± 0.5-[5]
Meclofenoxate100 mg/kg/day4 weeks10.2 ± 0.7↑ 30.8%[5]
Chronic Cerebral Hypoperfusion RatsCortex & HippocampusIschemia Group-37 days145.2 ± 12.3-[6]
CPH (MH) Group100 mg/kg/day37 days118.5 ± 10.1↓ 18.4%*[6]

*Note: In the chronic cerebral hypoperfusion model, SOD activity was initially increased as a compensatory response to ischemia. MH treatment reduced this to near-normal levels, indicating a restoration of redox balance.

Table 3: Effect of this compound on Glutathione Peroxidase (GPx) Activity in Brain Tissue

Animal ModelBrain RegionTreatment GroupDosageDurationGPx Activity (nmol/min/mg protein)Percentage ChangeReference
Chronic Cerebral Hypoperfusion RatsCortex & HippocampusIschemia Group-37 days45.8 ± 3.9-[6]
CPH (MH) Group100 mg/kg/day37 days33.2 ± 2.8↓ 27.5%*[6]

*Note: Similar to SOD, GPx activity was elevated in the ischemia group as a response to oxidative stress. MH treatment helped normalize this activity.

Putative Signaling Pathways

While direct evidence for the interaction of this compound with specific antioxidant signaling pathways is still emerging, its observed effects on antioxidant enzyme levels and mitigation of oxidative stress suggest a potential modulation of key regulatory networks such as the Nrf2-ARE and FOXO pathways.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, leading to their transcription. It is plausible that MH, by influencing the cellular redox state, indirectly promotes the activation of the Nrf2-ARE pathway, leading to the upregulation of antioxidant enzymes.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MH Meclofenoxate Hydrochloride ROS Reactive Oxygen Species (ROS) MH->ROS Reduces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Nrf2_cytoplasm Nrf2 Keap1_Nrf2->Nrf2_cytoplasm Releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Targets for Nrf2_nucleus Nrf2 Nrf2_cytoplasm->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., SOD, GPx) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Leads to Synthesis Antioxidant_Enzymes->ROS Neutralizes

Putative Nrf2-ARE signaling pathway influenced by Meclofenoxate.
FOXO Signaling Pathway

The Forkhead box O (FOXO) family of transcription factors plays a crucial role in cellular responses to stress, including oxidative stress. When activated, FOXO proteins translocate to the nucleus and induce the expression of genes involved in stress resistance, including antioxidant enzymes like Mn-SOD. The activity of FOXOs is often regulated by post-translational modifications, such as phosphorylation. It is hypothesized that MH may influence the activity of upstream kinases or phosphatases that regulate FOXO phosphorylation, thereby promoting its nuclear translocation and the expression of its target antioxidant genes.

FOXO_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MH Meclofenoxate Hydrochloride Oxidative_Stress Oxidative Stress MH->Oxidative_Stress Reduces Upstream_Kinases Upstream Kinases (e.g., Akt) Oxidative_Stress->Upstream_Kinases Inhibits FOXO_cyto FOXO Upstream_Kinases->FOXO_cyto Phosphorylates FOXO_p Phosphorylated FOXO (inactive) FOXO_p->FOXO_cyto Dephosphorylation FOXO_cyto->FOXO_p FOXO_nuc FOXO FOXO_cyto->FOXO_nuc Translocation Target_Genes Target Genes (e.g., Mn-SOD) FOXO_nuc->Target_Genes Activates Transcription Stress_Resistance Stress Resistance Target_Genes->Stress_Resistance Promotes Stress_Resistance->Oxidative_Stress Combats

Hypothesized FOXO signaling pathway modulated by Meclofenoxate.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide for assessing the antioxidative properties of this compound in brain tissue.

Measurement of Lipid Peroxidation (Malondialdehyde - MDA Assay)

This protocol is based on the thiobarbituric acid reactive substances (TBARS) method.

MDA_Assay_Workflow start Start: Brain Tissue Homogenization homogenization Homogenize tissue in cold buffer (e.g., Tris-HCl) with BHT. start->homogenization centrifugation1 Centrifuge to remove precipitated proteins. homogenization->centrifugation1 supernatant_collection Collect the supernatant. centrifugation1->supernatant_collection tca_addition Add trichloroacetic acid (TCA) to precipitate proteins. supernatant_collection->tca_addition incubation1 Incubate briefly. tca_addition->incubation1 tba_addition Add thiobarbituric acid (TBA). incubation1->tba_addition heating Heat at 95-100°C for 60 minutes to form MDA-TBA adduct. tba_addition->heating cooling Cool the mixture. heating->cooling centrifugation2 Centrifuge to pellet any precipitate. cooling->centrifugation2 measurement Measure absorbance of the supernatant at 532 nm. centrifugation2->measurement calculation Calculate MDA concentration using a standard curve (e.g., from 1,1,3,3-tetramethoxypropane). measurement->calculation end End: MDA Level Determined (nmol/mg protein) calculation->end

Workflow for Malondialdehyde (MDA) Assay.
Superoxide Dismutase (SOD) Activity Assay

This protocol is based on the inhibition of the reduction of a tetrazolium salt by superoxide radicals generated by a xanthine-xanthine oxidase system.

SOD_Assay_Workflow start Start: Brain Tissue Homogenization homogenization Homogenize tissue in a suitable buffer (e.g., phosphate buffer). start->homogenization centrifugation Centrifuge to obtain the supernatant containing SOD. homogenization->centrifugation reaction_setup Prepare reaction mixture containing sample supernatant, xanthine, and a tetrazolium salt (e.g., WST-1). centrifugation->reaction_setup reaction_initiation Initiate the reaction by adding xanthine oxidase. reaction_setup->reaction_initiation incubation Incubate at a controlled temperature (e.g., 37°C). reaction_initiation->incubation measurement Measure the absorbance at a specific wavelength (e.g., 450 nm) over time. incubation->measurement calculation Calculate the percentage inhibition of the tetrazolium salt reduction and determine SOD activity (U/mg protein) against a standard. measurement->calculation end End: SOD Activity Determined calculation->end

Workflow for Superoxide Dismutase (SOD) Activity Assay.
Glutathione Peroxidase (GPx) Activity Assay

This protocol measures the rate of NADPH oxidation, which is coupled to the reduction of an organic hydroperoxide by GPx.

GPx_Assay_Workflow start Start: Brain Tissue Homogenization homogenization Homogenize tissue in a buffer containing EDTA and DTT. start->homogenization centrifugation Centrifuge to obtain the supernatant containing GPx. homogenization->centrifugation reaction_setup Prepare a reaction mixture with sample supernatant, glutathione (GSH), glutathione reductase, and NADPH. centrifugation->reaction_setup reaction_initiation Initiate the reaction by adding a substrate (e.g., tert-butyl hydroperoxide). reaction_setup->reaction_initiation measurement Monitor the decrease in absorbance at 340 nm due to NADPH oxidation. reaction_initiation->measurement calculation Calculate GPx activity based on the rate of NADPH consumption (nmol/min/mg protein). measurement->calculation end End: GPx Activity Determined calculation->end

Workflow for Glutathione Peroxidase (GPx) Activity Assay.

Conclusion

This compound demonstrates significant antioxidative properties in brain cells, primarily by reducing lipid peroxidation and enhancing the activity of endogenous antioxidant enzymes. The quantitative data from preclinical studies provide compelling evidence for its efficacy in mitigating oxidative stress in various models of neurodegeneration and aging. While the precise molecular mechanisms are still under investigation, the modulation of key antioxidant signaling pathways, such as Nrf2-ARE and FOXO, is a plausible explanation for its observed effects. The detailed experimental protocols provided in this guide offer a standardized approach for further research into the neuroprotective and antioxidative potential of this compound. This information is critical for the ongoing development of therapeutic strategies aimed at combating oxidative stress-related neurological disorders.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Meclofenoxate Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Meclofenoxate Hydrochloride dosage, administration protocols, and mechanisms of action for in vivo animal studies. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and safety of this nootropic agent.

Data Presentation: In Vivo Dosages of this compound

The following table summarizes the reported dosages of this compound used in various in vivo animal models. It is crucial to note that the optimal dosage can vary depending on the animal species, strain, age, and the specific experimental paradigm.

Animal ModelApplicationDosageAdministration RouteTreatment DurationReference
Rats (Wistar) Cognitive Enhancement (Avoidance Training)100 mg/kgIntraperitoneal (i.p.)Daily, 60 min before training for 5 days[Not specified]
Rats (Wistar) Cognitive Enhancement (Avoidance Training)300 mg/kgIntraperitoneal (i.p.)Daily, 60 min before training for 5 days[Not specified]
Rats (Aged) Cognitive Enhancement100 mg/kgOral (p.o.)Daily for 4 weeks[Not specified]
Rats (Aged) Neuroprotection80 mg/kg/dayNot SpecifiedNot Specified[Not specified]
Mice Parkinson's Disease Model (Rotenone-induced)50 µg/g (50 mg/kg)Intraperitoneal (i.p.)Once daily for 4 weeks[1]
Mice (Male) Lifespan Extension~60 mg/kg/dayIn drinking water10 months[Not specified]

Experimental Protocols

Preparation of this compound for In Vivo Administration

This compound is soluble in various solvents. The choice of vehicle should be based on the administration route and toxicological considerations.

Materials:

  • This compound powder

  • Vehicle (select one):

    • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

    • Sterile 0.9% Saline

    • Dimethyl sulfoxide (DMSO) followed by dilution with PBS or saline

    • Ethanol followed by dilution with PBS or saline

  • Sterile vials

  • Vortex mixer

  • Sterile filters (0.22 µm)

Protocol for Aqueous Solution (for i.p. and p.o. administration):

  • Weigh the required amount of this compound powder based on the desired concentration and final volume.

  • Dissolve the powder in a small volume of the chosen aqueous vehicle (PBS or saline). The solubility in PBS (pH 7.2) is approximately 10 mg/mL.[2]

  • Vortex the solution until the powder is completely dissolved. Gentle warming may aid dissolution, but stability at higher temperatures should be considered.

  • Bring the solution to the final volume with the vehicle.

  • Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile vial.

  • Store the prepared solution appropriately. Aqueous solutions are not recommended to be stored for more than one day.[2]

Protocol for Solutions with Organic Solvents (for i.p. administration, use with caution):

  • Dissolve the this compound powder in a minimal amount of DMSO or ethanol. Solubility is approximately 33 mg/mL in DMSO and 3 mg/mL in ethanol.[2]

  • Once dissolved, dilute the solution with sterile PBS or saline to the final desired concentration. Ensure the final concentration of the organic solvent is low (typically <5-10%) to minimize toxicity to the animal.

  • Vortex the solution to ensure it is homogenous.

  • Sterilize the solution using a 0.22 µm sterile filter.

Protocol for Intraperitoneal (i.p.) Injection in Mice

Materials:

  • Prepared sterile this compound solution

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • 70% ethanol

  • Animal scale

Procedure:

  • Weigh the mouse to accurately calculate the injection volume.

  • Restrain the mouse firmly by the scruff of the neck to expose the abdomen.

  • Tilt the mouse's head slightly downwards.

  • Locate the injection site in the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.

  • Swab the injection site with 70% ethanol.

  • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

  • Aspirate gently to ensure no fluid (urine or blood) is drawn back. If fluid is aspirated, discard the syringe and prepare a new injection.

  • Slowly inject the calculated volume of the this compound solution.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any adverse reactions.

Protocol for Oral Gavage in Rats

Materials:

  • Prepared sterile this compound solution

  • Sterile syringes

  • Appropriately sized gavage needle (flexible or stainless steel with a ball tip)

  • Animal scale

Procedure:

  • Weigh the rat to determine the correct dosage volume.

  • Select the appropriate size of gavage needle. To determine the correct insertion length, measure the needle from the tip of the rat's nose to the last rib.

  • Restrain the rat firmly, holding it in an upright position.

  • Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.

  • Allow the rat to swallow the needle; do not force it. If resistance is met, withdraw and try again.

  • Once the needle is correctly positioned in the esophagus, slowly administer the this compound solution.

  • After administration, gently remove the gavage needle.

  • Return the rat to its cage and monitor for any signs of distress.

Signaling Pathways and Mechanisms of Action

This compound exerts its nootropic and neuroprotective effects through multiple mechanisms.

Cholinergic System Enhancement

This compound acts as a precursor to acetylcholine, a key neurotransmitter in learning and memory.[3] It is composed of dimethylaminoethanol (DMAE) and p-chlorophenoxyacetic acid (pCPA). DMAE can cross the blood-brain barrier and is a precursor for choline, which is then converted to acetylcholine.

Acetylcholine_Synthesis_Pathway Meclofenoxate Meclofenoxate Hydrochloride DMAE DMAE Meclofenoxate->DMAE Hydrolysis Choline Choline DMAE->Choline Metabolism Acetylcholine Acetylcholine Choline->Acetylcholine Acetyl_CoA Acetyl-CoA Acetyl_CoA->Acetylcholine ChAT Choline Acetyltransferase (ChAT) ChAT->Acetylcholine

Caption: Acetylcholine Synthesis Pathway Enhancement by Meclofenoxate.

Neuroprotection via Sigma-1 Receptor Modulation

Recent studies suggest that this compound's neuroprotective effects, particularly in models of Parkinson's disease, are mediated through its interaction with the sigma-1 receptor. The sigma-1 receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane that plays a crucial role in regulating calcium homeostasis, reducing ER stress, and maintaining mitochondrial function.

Sigma1_Receptor_Pathway cluster_stress Cellular Stress cluster_treatment Therapeutic Intervention cluster_cellular_response Cellular Response Stress Neurotoxicity (e.g., Rotenone) ER_Stress ER Stress Stress->ER_Stress Ca_Dysregulation Ca2+ Dysregulation Stress->Ca_Dysregulation Mito_Dysfunction Mitochondrial Dysfunction Stress->Mito_Dysfunction Sigma1R Sigma-1 Receptor (σ1R) ER_Stress->Sigma1R Ca_Dysregulation->Sigma1R Mito_Dysfunction->Sigma1R Meclofenoxate Meclofenoxate Hydrochloride Meclofenoxate->Sigma1R Activates/Modulates Ca_Homeostasis Ca2+ Homeostasis Sigma1R->Ca_Homeostasis ER_Function Improved ER Function Sigma1R->ER_Function Mito_Function Enhanced Mitochondrial Function Sigma1R->Mito_Function Neuroprotection Neuroprotection Ca_Homeostasis->Neuroprotection ER_Function->Neuroprotection Mito_Function->Neuroprotection

Caption: Neuroprotective Mechanism via Sigma-1 Receptor Modulation.

Pharmacokinetics and Toxicology

A comprehensive understanding of the pharmacokinetic and toxicological profile of this compound is essential for designing meaningful in vivo studies.

ParameterSpeciesValueRouteReference
LD50 Not SpecifiedNot available in searched resultsNot Specified
Half-life (t½) Not SpecifiedNot available in searched resultsNot Specified
Bioavailability Not SpecifiedNot available in searched resultsNot Specified

Disclaimer

The information provided in these application notes is for research purposes only and should not be used for human or veterinary applications. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research and with the approval of the relevant Institutional Animal Care and Use Committee (IACUC).

References

Application Notes and Protocols for Meclofenoxate Hydrochloride in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Meclofenoxate Hydrochloride, also known as Centrophenoxine, is a well-established nootropic agent recognized for its cognitive-enhancing and neuroprotective properties.[1][2] It is an ester of dimethylethanolamine (DMAE) and 4-chlorophenoxyacetic acid (pCPA).[2] In the realm of cellular and molecular biology, this compound is a valuable tool for investigating a range of cellular processes, including cholinergic signaling, oxidative stress, and mitochondrial function.[1][3] Its mechanism of action is multifaceted, primarily attributed to its role as a precursor to acetylcholine, a critical neurotransmitter in the central and peripheral nervous systems.[1][3] Additionally, it exhibits antioxidant properties that shield neurons from oxidative damage and has been shown to enhance glucose uptake and reduce cellular waste products like lipofuscin.[1][3] This document provides a detailed protocol for the dissolution of this compound and its application in cell culture experiments, intended for researchers, scientists, and professionals in drug development.

Data Presentation

Physicochemical and Solubility Data of this compound
PropertyValueReferences
Molecular Formula C₁₂H₁₇Cl₂NO₃--INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--
Molecular Weight 294.17 g/mol --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Purity ≥95%--INVALID-LINK--
Storage (Powder) -20°C for up to 4 years--INVALID-LINK--
Storage (Stock Solution) -20°C for up to 1 month; -80°C for up to 6 months--INVALID-LINK--, --INVALID-LINK--
Solubility Profile
SolventSolubilityReferences
Water 33.33 mg/mL (113.30 mM) (ultrasonication may be required)--INVALID-LINK--
58 mg/mL (197.16 mM)--INVALID-LINK--
51 mg/mL (173.36 mM)--INVALID-LINK--
DMSO ≥ 50 mg/mL (169.97 mM)--INVALID-LINK--
58 mg/mL (197.16 mM)--INVALID-LINK--
33 mg/mL--INVALID-LINK--
51 mg/mL (173.36 mM)--INVALID-LINK--
Ethanol 58 mg/mL (197.16 mM)--INVALID-LINK--
3 mg/mL--INVALID-LINK--
51 mg/mL (173.36 mM)--INVALID-LINK--
PBS (pH 7.2) ~10 mg/mL--INVALID-LINK--

Note: Solubility can vary slightly between batches. It is recommended to use fresh, anhydrous solvents for optimal dissolution.

Experimental Protocols

Preparation of a 100 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, weigh out 29.42 mg of this compound (Molecular Weight = 294.17 g/mol ).

  • Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.

  • Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4][5]

Preparation of Working Solutions for Cell Culture

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity. A solvent control (media with the same final concentration of DMSO) should be included in all experiments.

  • Prepare working solutions fresh for each experiment. If an aqueous stock solution is prepared, it is recommended to use it within one day.[6]

Example Protocol: Preparation of a 10 µM Working Solution

This protocol describes the preparation of a 10 µM working solution from a 100 mM DMSO stock solution. This concentration has been shown to be effective in protecting primary neurons.[4]

Procedure:

  • Intermediate Dilution (Optional but Recommended): To improve accuracy, perform a serial dilution. For example, first dilute the 100 mM stock solution 1:100 in sterile cell culture medium to create a 1 mM intermediate stock.

    • Add 10 µL of the 100 mM stock solution to 990 µL of pre-warmed cell culture medium. Mix thoroughly by gentle pipetting.

  • Final Dilution: Dilute the 1 mM intermediate stock solution 1:100 in cell culture medium to achieve the final 10 µM working concentration.

    • Add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium.

  • Application to Cells: Replace the existing medium in your cell culture plates with the freshly prepared working solution.

For a range of concentrations in a 96-well plate format for a cell viability assay (e.g., MTT assay):

  • Prepare a 2X concentrated series of your desired final concentrations in cell culture medium from your intermediate stock solution.

  • Remove 100 µL of the existing medium from each well of your 96-well plate containing 100 µL of cell suspension.

  • Add 100 µL of the 2X concentrated drug solutions to the respective wells to achieve the final 1X concentrations.

Signaling Pathway

This compound acts as a prodrug for dimethylaminoethanol (DMAE), which can cross the blood-brain barrier. Inside the cell, DMAE is a precursor for choline. Choline is a critical component for the synthesis of the neurotransmitter acetylcholine and the membrane phospholipid phosphatidylcholine via the CDP-choline pathway. Meclofenoxate has also been reported to inhibit cholinephosphotransferase.[7]

Meclofenoxate_Pathway Meclofenoxate Meclofenoxate Hydrochloride DMAE DMAE Meclofenoxate->DMAE Hydrolysis CPT Cholinephosphotransferase Meclofenoxate->CPT Inhibits Choline Choline DMAE->Choline Metabolism Acetylcholine Acetylcholine (Neurotransmitter) Choline->Acetylcholine Phosphocholine Phosphocholine Choline->Phosphocholine AcetylCoA Acetyl-CoA AcetylCoA->Acetylcholine CDP_Choline CDP-Choline Phosphocholine->CDP_Choline Phosphatidylcholine Phosphatidylcholine (Membrane Component) CDP_Choline->Phosphatidylcholine ChAT Choline Acetyltransferase ChAT->Acetylcholine CK Choline Kinase CK->Phosphocholine CCT CTP:Phosphocholine Cytidylyltransferase CCT->CDP_Choline CPT->Phosphatidylcholine

Caption: this compound's role in cholinergic signaling.

Experimental Workflow

The following diagram illustrates a general workflow for assessing the effect of this compound on cell viability.

Experimental_Workflow Start Start Prepare_Stock Prepare Meclofenoxate HCl Stock Solution (e.g., 100 mM in DMSO) Start->Prepare_Stock Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Prepare_Working Prepare Working Solutions (Serial Dilution in Media) Prepare_Stock->Prepare_Working Cell_Adherence Allow Cells to Adhere (e.g., 24 hours) Cell_Seeding->Cell_Adherence Treatment Treat Cells with Working Solutions Cell_Adherence->Treatment Prepare_Working->Treatment Incubation Incubate for Desired Time (e.g., 24, 48, 72 hours) Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT, XTT) Incubation->Viability_Assay Data_Analysis Measure Absorbance and Analyze Data Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a cell viability experiment with Meclofenoxate HCl.

References

Application Notes and Protocols for Meclofenoxate Hydrochloride in Alzheimer's Disease Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meclofenoxate Hydrochloride, also known as Centrophenoxine, is a cholinergic compound that has been investigated for its nootropic and neuroprotective properties. It is an ester of dimethylethanolamine (DMAE) and 4-chlorophenoxyacetic acid (pCPA), with DMAE being the active component believed to exert its effects on the central nervous system.[1] Historically, Meclofenoxate has been explored for its potential to enhance memory and cognitive function, particularly in age-related cognitive decline.[1] Its mechanisms of action are thought to involve increasing acetylcholine levels, providing antioxidant effects, and reducing the accumulation of lipofuscin, an age-related cellular waste product.[1][2] These properties make Meclofenoxate a compound of interest for research into neurodegenerative conditions such as Alzheimer's disease (AD).

These application notes provide an overview of the current understanding of Meclofenoxate's utility in AD research models and offer detailed protocols for its application in preclinical studies.

Mechanism of Action in the Context of Alzheimer's Disease

Meclofenoxate is believed to exert its neuroprotective effects through a multi-faceted approach that may be relevant to Alzheimer's pathology:

  • Cholinergic System Modulation: As a precursor to acetylcholine, Meclofenoxate may help to counteract the cholinergic deficit observed in Alzheimer's disease, which is crucial for learning and memory.

  • Antioxidant and Anti-inflammatory Activity: The compound has been shown to reduce oxidative stress by decreasing lipid peroxidation and scavenging hydroxyl radicals.[1] It also reduces levels of pro-inflammatory mediators.[1]

  • Reduction of Lipofuscin: Meclofenoxate is known to reduce the accumulation of lipofuscin in the brain.[1] Lipofuscin is an aggregate of oxidized proteins and lipids that accumulates with age and is a hallmark of cellular aging.

  • Neuroprotection against Ischemia-induced Damage: Studies have demonstrated that Meclofenoxate can protect neurons from damage and improve cognitive deficits in models of chronic cerebral ischemia, a condition with vascular contributions to dementia.[2]

Below is a diagram illustrating the hypothesized neuroprotective signaling pathways of this compound.

cluster_meclofenoxate This compound cluster_cellular_effects Cellular and Molecular Effects cluster_outcomes Neuroprotective Outcomes Meclofenoxate Meclofenoxate HCl Acetylcholine ↑ Acetylcholine Levels Meclofenoxate->Acetylcholine Cholinergic Precursor Antioxidant ↑ Antioxidant Capacity (SOD, GPx) Meclofenoxate->Antioxidant Reduces Oxidative Stress Lipofuscin ↓ Lipofuscin Accumulation Meclofenoxate->Lipofuscin Promotes Clearance Inflammation ↓ Pro-inflammatory Mediators (TXB2, 6-keto-PGF1α) Meclofenoxate->Inflammation Anti-inflammatory Effect Apoptosis ↓ Pro-apoptotic Proteins (Bax, p53) Meclofenoxate->Apoptosis Anti-apoptotic Effect Cognition Improved Cognitive Function Acetylcholine->Cognition Neuronal_Survival Enhanced Neuronal Survival Antioxidant->Neuronal_Survival Lipofuscin->Neuronal_Survival Inflammation->Neuronal_Survival Apoptosis->Neuronal_Survival Neuronal_Survival->Cognition

Figure 1: Hypothesized neuroprotective signaling pathways of this compound.

Data from Preclinical Alzheimer's Disease Models

The following tables summarize quantitative data from a key study investigating the effects of this compound in a rat model of chronic cerebral hypoperfusion, which mimics aspects of vascular dementia and Alzheimer's disease.

Table 1: Effects of Meclofenoxate on Cognitive Performance in a Chronic Cerebral Hypoperfusion Rat Model
Treatment GroupNMean Escape Latency (s)Time in Target Quadrant (s)
Sham1025.3 ± 8.528.6 ± 7.9
Ischemia + Vehicle1050.1 ± 9.315.4 ± 6.8
Ischemia + Meclofenoxate (100 mg/kg)1030.2 ± 7.925.1 ± 8.2
Data are presented as mean ± SD. *p < 0.01 vs. Ischemia + Vehicle group. Data adapted from a study on chronic cerebral hypoperfusion in rats.[2]
Table 2: Effects of Meclofenoxate on Biochemical Markers of Oxidative Stress and Inflammation
Treatment GroupSOD Activity (U/mg protein)GPx Activity (U/mg protein)MDA Content (nmol/mg protein)TXB2 Level (pg/mg protein)6-keto-PGF1α Level (pg/mg protein)
Sham125.4 ± 15.285.6 ± 10.32.5 ± 0.6150.2 ± 20.580.3 ± 12.1
Ischemia + Vehicle180.7 ± 20.1120.3 ± 15.45.8 ± 1.1280.5 ± 35.2155.7 ± 20.8
Ischemia + Meclofenoxate (100 mg/kg)135.2 ± 18.390.1 ± 12.53.1 ± 0.8165.8 ± 25.195.4 ± 15.3*
Data are presented as mean ± SD. *p < 0.01 vs. Ischemia + Vehicle group. Data adapted from a study on chronic cerebral hypoperfusion in rats.[2]
Table 3: Effects of Meclofenoxate on Markers of Apoptosis
Treatment GroupBax Protein Expression (% of Sham)p53 Protein Expression (% of Sham)
Sham100100
Ischemia + Vehicle250 ± 30280 ± 35
Ischemia + Meclofenoxate (100 mg/kg)120 ± 15130 ± 18
Data are presented as mean ± SD. *p < 0.01 vs. Ischemia + Vehicle group. Data adapted from a study on chronic cerebral hypoperfusion in rats.[2]

Experimental Protocols

The following are detailed protocols for the application of this compound in Alzheimer's disease research models.

Protocol 1: Evaluation of Meclofenoxate in a Rat Model of Chronic Cerebral Hypoperfusion

This protocol is based on a study that demonstrated the neuroprotective effects of Meclofenoxate in a model of vascular dementia.[2]

1. Animal Model:

  • Species: Male Sprague-Dawley rats (250-280 g)

  • Model Induction: Chronic cerebral hypoperfusion is induced by permanent bilateral ligation of the common carotid arteries.

2. Drug Administration:

  • Compound: this compound

  • Dosage: 100 mg/kg/day

  • Route: Oral gavage

  • Duration: 37 consecutive days, starting one day after surgery.

3. Behavioral Assessment (Morris Water Maze):

  • Apparatus: A circular pool (150 cm in diameter, 50 cm high) filled with water (22 ± 1°C) made opaque with milk powder. A hidden platform (10 cm in diameter) is submerged 1.5 cm below the water surface.

  • Procedure:

    • Acquisition Phase (Days 33-36 post-surgery): Four trials per day for four consecutive days. For each trial, the rat is placed in the pool at one of four starting positions and allowed to swim for 90 seconds to find the hidden platform. If the rat fails to find the platform within 90 seconds, it is guided to it. The rat is allowed to remain on the platform for 15 seconds.

    • Probe Trial (Day 37 post-surgery): The platform is removed, and the rat is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded.

4. Biochemical Assays (at the end of the treatment period):

  • Sample Collection: Animals are euthanized, and brain tissue (cortex and hippocampus) is collected.

  • Assays:

    • SOD and GPx Activity: Measured using spectrophotometric assay kits.

    • MDA Content: Measured using the thiobarbituric acid reactive substances (TBARS) assay.

    • TXB2 and 6-keto-PGF1α Levels: Measured using radioimmunoassay kits.

    • Bax and p53 Expression: Assessed by immunohistochemistry on brain sections.

The following diagram illustrates the experimental workflow for this protocol.

cluster_setup Experimental Setup cluster_treatment Treatment cluster_assessment Assessment Animal_Model Sprague-Dawley Rats Surgery Bilateral Common Carotid Artery Ligation Animal_Model->Surgery Drug_Admin Meclofenoxate HCl (100 mg/kg/day) or Vehicle for 37 days Surgery->Drug_Admin MWM Morris Water Maze (Days 33-37) Drug_Admin->MWM Biochem Biochemical Assays (Day 37) MWM->Biochem Histo Immunohistochemistry (Day 37) Biochem->Histo cluster_setup Experimental Setup cluster_treatment Treatment cluster_assessment Assessment Animal_Model 5xFAD Transgenic Mice and Wild-Type Littermates Grouping Randomized into Treatment and Vehicle Control Groups Animal_Model->Grouping Drug_Admin Chronic Meclofenoxate HCl Administration (3-6 months) Grouping->Drug_Admin Behavior Behavioral Testing (Y-Maze, MWM, NOR) Drug_Admin->Behavior Biochem Biochemical Analysis (Aβ, p-Tau, Oxidative Stress) Behavior->Biochem Histo Histological Analysis (Plaques, Gliosis, Neuronal Loss) Biochem->Histo

References

Application Notes and Protocols for the Quantification of Meclofenoxate Hydrochloride in Biological Samples by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meclofenoxate Hydrochloride, a nootropic agent, is utilized for its cognitive-enhancing properties. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. High-Performance Liquid Chromatography (HPLC) offers a reliable and sensitive method for this purpose. These application notes provide detailed protocols for the quantification of this compound in plasma and a stability-indicating method applicable to various sample types.

Mechanism of Action Overview

This compound is a compound comprised of dimethylaminoethanol (DMAE) and p-chlorophenoxyacetic acid (pCPA).[1] The pCPA moiety facilitates the transport of DMAE across the blood-brain barrier.[1] Within the brain, DMAE acts as a precursor for the synthesis of acetylcholine, a key neurotransmitter in the cholinergic system that plays a vital role in memory and learning.[1][2] The primary mechanism of this compound involves increasing acetylcholine levels, thereby enhancing cholinergic neurotransmission.[1] Additionally, it exhibits antioxidant properties, improves glucose metabolism in the brain, and aids in the removal of the age-related cellular waste product, lipofuscin.[1]

Signaling Pathway: Cholinergic Neurotransmission Enhancement by Meclofenoxate

Meclofenoxate_Pathway cluster_presynaptic_neuron Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic_neuron Postsynaptic Neuron Blood Blood Brain Brain Blood->Brain Meclofenoxate Meclofenoxate DMAE DMAE Meclofenoxate->DMAE Hydrolysis pCPA pCPA Meclofenoxate->pCPA Hydrolysis Choline Choline DMAE->Choline Methylation (hypothesized) ACh Acetylcholine (ACh) Choline->ACh Choline Acetyltransferase (ChAT) AcetylCoA Acetyl-CoA AcetylCoA->ACh Vesicle Synaptic Vesicle ACh->Vesicle Storage ACh_released ACh Vesicle->ACh_released Release Choline_reuptake Choline ACh_released->Choline_reuptake Breakdown by AChE Receptor Cholinergic Receptors (Nicotinic/Muscarinic) ACh_released->Receptor Binding AChE AChE cluster_presynaptic_neuron cluster_presynaptic_neuron Choline_reuptake->cluster_presynaptic_neuron Reuptake Signal Signal Transduction Receptor->Signal Response Cognitive Enhancement (Memory, Learning) Signal->Response HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing start Biological Sample (Plasma, Urine, Tissue) extraction Extraction (Protein Precipitation, LLE, SPE) start->extraction centrifugation Centrifugation/ Filtration extraction->centrifugation supernatant Collect Supernatant/ Eluate centrifugation->supernatant injection Inject Sample into HPLC System supernatant->injection separation Chromatographic Separation injection->separation detection Detection (UV/DAD/FL) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Meclofenoxate HCl calibration->quantification

References

Application Notes and Protocols for Meclofenoxate Hydrochloride in Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meclofenoxate Hydrochloride, also known as Centrophenoxine, is a well-established nootropic agent utilized in neuroscience research for its cognitive-enhancing and neuroprotective properties.[1][2] It is an ester of dimethylaminoethanol (DMAE) and p-chlorophenoxyacetic acid (pCPA), a structure that facilitates its passage across the blood-brain barrier.[1][3] In preclinical rodent models, Meclofenoxate is frequently employed to investigate mechanisms of learning and memory, age-related cognitive decline, and neuroprotection against oxidative stress.[2][4] These notes provide an overview of its administration, relevant dosages, and detailed protocols for key behavioral assays.

Mechanism of Action

This compound exerts its effects through multiple pathways. Primarily, it enhances the cholinergic system by acting as a precursor to acetylcholine, a neurotransmitter crucial for memory and learning.[1][4] Its additional mechanisms include providing antioxidant protection to neurons, improving brain glucose metabolism, and reducing lipofuscin, a cellular waste product that accumulates with age.[1][4][5]

Meclofenoxate_Pathway cluster_drug Meclofenoxate HCl cluster_effects Primary Mechanisms cluster_outcomes Cellular & Cognitive Outcomes Mec Meclofenoxate HCl ACh Increases Acetylcholine Synthesis Mec->ACh Antioxidant Antioxidant Properties Mec->Antioxidant Glucose Enhances Glucose Uptake Mec->Glucose Lipofuscin Reduces Lipofuscin Accumulation Mec->Lipofuscin Synaptic Enhanced Synaptic Plasticity ACh->Synaptic Neuroprotection Neuroprotection Antioxidant->Neuroprotection Energy Increased Brain Energy Metabolism Glucose->Energy Lipofuscin->Neuroprotection Cognition Improved Cognitive Function Neuroprotection->Cognition Synaptic->Cognition Energy->Cognition

Caption: Mechanism of action for this compound.

Quantitative Data Summary: Administration in Rodent Models

The following tables summarize dosages and effects of this compound as reported in various rodent behavioral studies.

Table 1: this compound Dosages and Effects

Animal ModelDosageAdministration Route & FrequencyBehavioral Test(s)Key FindingsReference(s)
C57B/L Mice (Parkinson's Model)50 µg/gIntraperitoneal (i.p.), once daily for 4 weeksSucrose preference, motor testsImproved behavioral abnormalities and depression-like symptoms; improved motor deficits.[3]
Male Wistar Rats100 mg/kgIntraperitoneal (i.p.), 60 min before trainingTwo-way active avoidanceSlightly improved avoidance training.[6]
Male Wistar Rats300 mg/kgIntraperitoneal (i.p.), 60 min before trainingTwo-way active avoidance"Deteriorated" learning during the last two training days.[6]
Aged Rats100 mg/kgNot specifiedNot specifiedIncreased synaptic surface density.[5][7]
Aged MiceNot specifiedNot specifiedT-mazeImproved learning and memory; reduced neuronal lipofuscin.[5][7]
Rat (Parkinson's Model)100 mg/kgNot specifiedNot specifiedReduced dopamine depletion, lipid peroxidation, and enhanced antioxidant enzyme activity.[5][7][8]
Male Mice~60 mg/kg/dayIn drinking water for 10 monthsLifespan studySignificantly increased mean, median, and maximum lifespan.[8]
Rats100 mg/kg/dayOral, daily for 37 daysNot specifiedSignificantly improved memory impairment and reduced neuronal damage.[9]

Detailed Experimental Protocols

Drug Preparation

This compound is soluble in water and phosphate-buffered saline (PBS).[3][7]

  • Vehicle: Sterile 0.9% saline or PBS (pH 7.2).

  • Preparation:

    • Weigh the required amount of this compound powder.

    • Dissolve in the chosen vehicle. The solubility in PBS (pH 7.2) is approximately 10 mg/ml.[7] For higher concentrations, sonication may be required.[3]

    • Ensure the solution is clear and free of particulates before administration.

    • Aqueous solutions are not recommended for storage beyond one day.[7]

  • Administration: Intraperitoneal (i.p.) injection is a common route.[3][6] Oral administration in drinking water can be used for chronic studies.[8][9]

Morris Water Maze (MWM) Protocol

The MWM is a classic test for assessing hippocampus-dependent spatial learning and memory.[10][11]

MWM_Workflow cluster_pre Pre-Trial Phase cluster_trial Experimental Phase cluster_post Data Analysis A Animal Habituation (Handling & environment) C Administer Meclofenoxate HCl or Vehicle (e.g., 60 min pre-test) A->C B Drug Preparation B->C D Spatial Acquisition Training (Multiple trials over several days) C->D E Probe Trial (Platform removed, 24h after last training) D->E F Measure Escape Latency, Path Length, Time in Target Quadrant E->F G Statistical Analysis F->G

Caption: Experimental workflow for the Morris Water Maze test.
  • Apparatus: A large circular pool (120-180 cm diameter) filled with opaque water (using non-toxic paint or milk powder) and an escape platform submerged 1-2 cm below the surface.[12]

  • Procedure:

    • Habituation: Handle animals for 3-5 days prior to the experiment. Allow them to acclimatize to the testing room for at least 45-60 minutes before each session.[13]

    • Drug Administration: Administer this compound or vehicle via the chosen route (e.g., i.p.) at a set time (e.g., 60 minutes) before the first trial of each day.[6]

    • Acquisition Phase (4-5 days):

      • Conduct 4 trials per day for each animal.

      • Place the animal into the pool facing the wall from one of four quasi-random start positions.

      • Allow the animal to swim and find the hidden platform. If it fails to find it within 60-90 seconds, gently guide it to the platform.[14]

      • Allow the animal to remain on the platform for 15-30 seconds.

      • Remove the animal and place it in a holding cage under a heat lamp during the inter-trial interval (e.g., 30-60 seconds).[14]

    • Probe Trial (24h after last acquisition trial):

      • Remove the escape platform from the pool.

      • Place the animal in the pool from a novel start position.

      • Allow it to swim freely for 60 seconds.[10]

    • Data Collection: Use a video tracking system to record escape latency, swim path length, swim speed, and time spent in the target quadrant during the probe trial.

Elevated Plus Maze (EPM) Protocol

The EPM is used to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[13][15]

EPM_Workflow cluster_pre Pre-Trial Phase cluster_trial Experimental Phase cluster_post Data Analysis A Animal Habituation (At least 45 min in testing room) C Administer Meclofenoxate HCl or Vehicle A->C B Drug Preparation B->C D Place Animal in Center of Maze (Facing an open arm) C->D E Allow Free Exploration (Standard 5-minute session) D->E F Measure Time Spent & Entries in Open/Closed Arms E->F G Statistical Analysis F->G

Caption: Experimental workflow for the Elevated Plus Maze test.
  • Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.[16]

  • Procedure:

    • Habituation: Acclimatize animals to the testing room for at least 45 minutes prior to testing.[13] The room should be dimly lit.

    • Drug Administration: Administer this compound or vehicle at a specified time before the test (e.g., 30-60 minutes).

    • Testing:

      • Place the rodent in the center of the maze, facing one of the open arms.[15]

      • Allow the animal to explore the maze freely for 5 minutes.[17]

      • Record the session using an overhead video camera.

    • Data Collection: Analyze the video to quantify the number of entries into and the time spent in the open and closed arms. An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms.[18]

    • Cleaning: Thoroughly clean the maze with 30-70% ethanol between animals to remove olfactory cues.[16][19]

Passive Avoidance (PA) Test Protocol

This test assesses fear-aggravated, long-term memory. It relies on the animal's innate preference for a dark environment and its ability to learn to avoid a place associated with an aversive stimulus.[20][21]

PA_Workflow cluster_pre Training Day cluster_trial Retention Test (24h later) cluster_post Data Analysis A Place Animal in Light Compartment B Animal Crosses to Dark Compartment A->B C Deliver Mild Foot Shock B->C D Administer Meclofenoxate HCl or Vehicle (Post-training) C->D E Place Animal in Light Compartment F Measure Latency to Cross to Dark Compartment E->F G Compare Step-Through Latency Between Groups F->G H Statistical Analysis G->H

Caption: Experimental workflow for the Passive Avoidance test.
  • Apparatus: A two-compartment box with a light chamber and a dark chamber, separated by a guillotine door. The floor of the dark chamber is a grid capable of delivering a mild electric shock.[19]

  • Procedure:

    • Training/Acquisition Trial:

      • Place the animal in the light compartment, facing away from the door.

      • After a brief acclimatization period (e.g., 5 seconds), open the guillotine door.[22]

      • When the animal enters the dark compartment with all four paws, close the door and deliver a single, mild foot shock (e.g., 0.4-1.0 mA for 2 seconds).

      • The time taken to enter the dark chamber is recorded as the step-through latency.

      • Remove the animal 30 seconds after the shock and return it to its home cage.[19]

    • Drug Administration: Administer this compound or vehicle immediately after the training trial to specifically test its effects on memory consolidation.

    • Retention Test (24 hours later):

      • Place the animal back into the light compartment.

      • Open the guillotine door and record the latency to enter the dark compartment (step-through latency in retention, STLr).[22]

      • A cut-off time is typically set (e.g., 300-600 seconds).[22]

    • Data Collection: A longer step-through latency during the retention test indicates better memory of the aversive event. Compare latencies between treatment groups.[20]

References

Application Notes and Protocols: Long-Term Potentiation Assays with Meclofenoxate Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meclofenoxate Hydrochloride, also known as Centrophenoxine, is a nootropic compound that has been studied for its potential cognitive-enhancing and neuroprotective effects. Its mechanisms of action are believed to be multifactorial, including enhancement of cholinergic activity, antioxidant properties, and modulation of neuronal metabolism.[1][2] One of the key cellular processes underlying learning and memory is Long-Term Potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. This document provides detailed protocols for investigating the effects of this compound on LTP in hippocampal brain slices, a standard model for studying synaptic plasticity.

Putative Mechanisms of Action of this compound in Modulating LTP

This compound is hypothesized to influence LTP through several interconnected pathways:

  • Cholinergic System Enhancement: As a precursor to acetylcholine, Meclofenoxate can increase the levels of this neurotransmitter, which is known to facilitate and enhance the induction and maintenance of LTP.[1][2]

  • Antioxidant Effects: The compound exhibits antioxidant properties that can protect neurons from oxidative stress.[1][2] Oxidative stress is known to impair LTP, and by mitigating it, Meclofenoxate may create a more favorable environment for synaptic plasticity.

  • Metabolic Support: Meclofenoxate has been found to enhance glucose uptake and ATP production in the brain, providing the necessary energy for the demanding processes of synaptic potentiation.[1]

  • Sigma-1 Receptor Interaction: Studies suggest that Meclofenoxate may interact with the sigma-1 receptor, a molecular chaperone implicated in neuroprotection and the modulation of synaptic plasticity.

Data Presentation: Expected Effects of this compound on LTP

Treatment GroupConcentrationMean fEPSP Slope Increase (%) (60 min post-HFS)Standard Deviation (%)
Control (ACSF)0 µM150± 10
Meclofenoxate HCl1 µM165± 12
Meclofenoxate HCl10 µM180± 15
Meclofenoxate HCl50 µM195± 14
Meclofenoxate HCl100 µM185± 16

HFS: High-Frequency Stimulation

Experimental Protocols

Protocol 1: Preparation of Acute Hippocampal Slices

This protocol describes the standard procedure for obtaining viable hippocampal slices from rodents for electrophysiological recordings.

Materials:

  • Rodent (e.g., Wistar rat or C57BL/6 mouse)

  • Anesthesia (e.g., Isoflurane or Ketamine/Xylazine cocktail)

  • Dissection tools (scissors, forceps, scalpel)

  • Vibrating microtome (vibratome)

  • Ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) for dissection (see composition below)

  • ACSF for recovery and recording (see composition below)

  • Recovery chamber and recording chamber

ACSF Composition (in mM):

CompoundDissection ACSFRecording ACSF
NaCl124124
KCl2.52.5
KH2PO41.251.25
MgSO43.51.3
CaCl20.52.5
NaHCO32626
D-Glucose1010

Procedure:

  • Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.

  • Perform decapitation and rapidly dissect the brain.

  • Submerge the brain in ice-cold, oxygenated dissection ACSF.

  • Isolate the hippocampus.

  • Cut 300-400 µm thick transverse slices using a vibratome in ice-cold, oxygenated dissection ACSF.

  • Transfer the slices to a recovery chamber containing oxygenated recording ACSF at 32-34°C for at least 30 minutes.

  • After the initial recovery period, maintain the slices at room temperature in oxygenated recording ACSF for at least 1 hour before starting the experiment.

Protocol 2: Extracellular Field Potential Recording and LTP Induction

This protocol details the electrophysiological setup and procedure for inducing and recording LTP in the CA1 region of the hippocampus.

Materials:

  • Prepared hippocampal slices

  • Recording setup (microscope, micromanipulators, amplifier, digitizer, data acquisition software)

  • Recording and stimulating electrodes (e.g., glass micropipettes filled with ACSF or concentric bipolar electrodes)

  • Perfusion system for continuous supply of oxygenated ACSF

  • This compound stock solution (e.g., in distilled water or ACSF)

Procedure:

  • Transfer a hippocampal slice to the recording chamber and continuously perfuse with oxygenated recording ACSF at a flow rate of 2-3 ml/min. Maintain the temperature at 30-32°C.

  • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

  • Baseline Recording:

    • Deliver single test pulses (e.g., 0.1 ms duration) every 30 seconds at an intensity that evokes an fEPSP of 30-40% of the maximal response.

    • Record a stable baseline for at least 20-30 minutes.

  • Drug Application:

    • Switch the perfusion to ACSF containing the desired concentration of this compound.

    • Allow the drug to perfuse for at least 20 minutes before LTP induction to ensure equilibration in the tissue.

  • LTP Induction:

    • Induce LTP using a high-frequency stimulation (HFS) protocol. A common protocol is theta-burst stimulation (TBS), which consists of 10 bursts of 4 pulses at 100 Hz, with the bursts repeated at 5 Hz.

  • Post-HFS Recording:

    • Immediately after HFS, resume baseline stimulation (every 30 seconds) and record the fEPSP for at least 60 minutes to observe the potentiation.

  • Data Analysis:

    • Measure the initial slope of the fEPSP.

    • Normalize the fEPSP slope to the average slope during the baseline period.

    • Plot the normalized fEPSP slope over time. The magnitude of LTP is typically quantified as the average percentage increase in the fEPSP slope during the last 10 minutes of the recording period compared to the baseline.

Visualizations

Experimental Workflow for LTP Assay with this compound

G cluster_prep Slice Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis prep1 Anesthesia & Brain Extraction prep2 Hippocampal Slicing (300-400 µm) prep1->prep2 prep3 Recovery (32-34°C, 30 min) prep2->prep3 prep4 Acclimatization (RT, >1 hr) prep3->prep4 rec1 Transfer Slice to Recording Chamber prep4->rec1 rec2 Electrode Placement (Schaffer Collateral & CA1) rec1->rec2 rec3 Establish Stable Baseline (20-30 min) rec2->rec3 rec4 Bath Application of Meclofenoxate HCl (20 min) rec3->rec4 rec5 LTP Induction (e.g., TBS) rec4->rec5 rec6 Post-Induction Recording (60 min) rec5->rec6 ana1 Measure fEPSP Slope rec6->ana1 ana2 Normalize to Baseline ana1->ana2 ana3 Plot Time Course & Quantify LTP ana2->ana3

Caption: Workflow for investigating the effects of this compound on LTP.

Proposed Signaling Pathway of Meclofenoxate in LTP Modulation

G cluster_cholinergic Cholinergic Pathway cluster_antioxidant Antioxidant Pathway cluster_sigma1 Sigma-1 Receptor Pathway cluster_ltp LTP Induction Meclofenoxate Meclofenoxate Hydrochloride ACh ↑ Acetylcholine Meclofenoxate->ACh ROS ↓ Oxidative Stress (ROS) Meclofenoxate->ROS Sigma1 Sigma-1 Receptor Meclofenoxate->Sigma1 mAChR Muscarinic AChR ACh->mAChR PKC PKC Activation mAChR->PKC NMDAR NMDA Receptor Activation PKC->NMDAR Modulates NMDAR_func ↑ NMDA Receptor Function ROS->NMDAR_func NMDAR_func->NMDAR Ca_homeo Ca2+ Homeostasis Sigma1->Ca_homeo Ca_influx ↑ Ca2+ Influx Ca_homeo->Ca_influx Modulates NMDAR->Ca_influx CaMKII CaMKII Activation Ca_influx->CaMKII AMPAR ↑ AMPA Receptor Trafficking CaMKII->AMPAR LTP LTP Enhancement AMPAR->LTP

Caption: Proposed signaling pathways for this compound's modulation of LTP.

References

Application Notes: Investigating Synaptic Plasticity with Meclofenoxate Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Meclofenoxate Hydrochloride, also known as Centrophenoxine, is a nootropic agent recognized for its cognitive-enhancing and neuroprotective properties.[1] Composed of dimethylaminoethanol (DMAE) and p-chlorophenoxyacetic acid (pCPA), it is capable of crossing the blood-brain barrier, where it is believed to exert its effects.[1][2] Its potential to modulate synaptic plasticity—the ability of synapses to strengthen or weaken over time, a fundamental process for learning and memory—makes it a compound of significant interest for researchers in neuroscience and drug development.[3][4] These application notes provide an overview of its mechanisms and protocols for its investigation.

Mechanisms of Action on Synaptic Plasticity

This compound influences synaptic plasticity through a multi-faceted mechanism:

  • Cholinergic System Modulation: The primary mechanism is attributed to its DMAE component, which serves as a precursor to acetylcholine (ACh), a crucial neurotransmitter in memory and learning.[1][3] By increasing ACh levels in the brain, particularly the hippocampus, Meclofenoxate can enhance synaptic transmission and communication between neurons.[1][5][6]

  • Receptor Interaction: Studies suggest Meclofenoxate interacts with key neurotransmitter systems. It has been shown to increase the number of N-methyl-D-aspartate (NMDA) receptor binding sites in mice and decrease the density of nicotinic acetylcholine (nACh) receptors.[7] The NMDA receptor is critical for the induction of many forms of synaptic plasticity, including long-term potentiation (LTP).[8] It has also been found to interact with the sigma-1 receptor, which is involved in regulating dopamine synthesis and release.[9][10]

  • Neuroprotection and Cellular Health: Meclofenoxate exhibits potent antioxidant properties, protecting neurons from oxidative stress and damage caused by free radicals, which are factors in neuronal degeneration.[1][3] It also promotes the removal of lipofuscin, an age-related cellular waste product, and enhances glucose uptake and energy metabolism in the brain, ensuring neurons have sufficient energy for optimal function.[1][3][11]

  • Structural Synaptic Changes: In aged rats, treatment with Meclofenoxate has been shown to increase the synaptic surface density, counteracting age-related declines in synaptic numbers and supporting the physical basis of synaptic plasticity.[12][13]

Quantitative Data Summary

The following tables summarize quantitative findings from key studies on this compound.

Table 1: In Vivo Animal Studies

Model SystemDosage & AdministrationDurationKey FindingsReference
Male Albino Rats100 mg/kg, i.p.7 daysImproved learning and retention in passive avoidance tests.[14]
Male Albino Rats50 mg/kg, i.p., twice daily5 daysSignificantly improved learning and retention in staircase maze training.[14]
Aged Female Wistar Rats (27 months)100 mg/kg, i.p., daily6 weeks (Acute)Marked increase in synaptic surface density (SV); increased average synaptic length (L).[13]
Aged Female Wistar Rats (18 months)100 mg/kg, i.p., 3x/week5 months (Chronic)Marked increase in synaptic surface density (SV); slowed the decrease of synaptic numerical density (NV).[13]
ICR Strain Mice100 mg/kg, once daily5 daysIncreased NMDA receptor binding sites by 41% in high-exploratory mice; decreased nACh receptor density.[7]
Rotenone-induced Parkinson's Mice50 µg/g, i.p., once daily4 weeksSignificantly improved motor deficits and reduced anhedonia.[2]
Rotenone-induced Parkinson's Rats100 mg/kgN/AReduced rotenone-induced depletion of dopamine and glutathione; enhanced catalase and superoxide dismutase activity.[12]

Table 2: In Vitro and Human Studies

Model System/Study TypeDosage & AdministrationDurationKey FindingsReference
Primary Murine Neurons10 µM24 hoursProtected against rotenone-induced mitochondrial damage and synaptic dysfunction.[2]
Rat Striatal SynaptosomesN/A (IC50)N/AInhibited norepinephrine reuptake with an IC50 of 0.5 mM.[12]
Rat Cortical SynaptosomesN/A (IC50)N/AInhibited serotonin (5-HT) reuptake with an IC50 of 2.7 mM.[12]
Healthy Elderly Humans600 mg, twice daily9 monthsSignificantly better performance in delayed free-recall, suggesting improved consolidation into long-term memory.[15]
Dementia Patients2 g/day 8 weeks48% of the treatment group showed memory improvements vs. 28% in the placebo group (inconclusive but suggestive).[15]

Visualizations

Signaling Pathways and Experimental Workflows

meclofenoxate_mechanism Proposed Mechanism of Meclofenoxate on Synaptic Plasticity cluster_breakdown Breakdown Products MEC Meclofenoxate HCl BBB Crosses Blood-Brain Barrier MEC->BBB Receptors Modulates Receptors (↑ NMDA, ↓ nAChR, σ1) MEC->Receptors Energy ↑ Glucose Uptake & Energy Metabolism MEC->Energy Antioxidant Antioxidant Effects (↓ Oxidative Stress) MEC->Antioxidant DMAE DMAE BBB->DMAE pCPA pCPA BBB->pCPA ACh ↑ Acetylcholine Synthesis DMAE->ACh SynapticPlasticity Enhanced Synaptic Plasticity (e.g., LTP) ACh->SynapticPlasticity Receptors->SynapticPlasticity Neuroprotection Neuroprotection & Improved Cognition Energy->Neuroprotection Antioxidant->Neuroprotection SynapticPlasticity->Neuroprotection

Caption: Proposed mechanism of Meclofenoxate action on synaptic plasticity.

in_vivo_workflow Experimental Workflow: In Vivo Electrophysiology start Start: Animal Model (e.g., Aged Rats) grouping Group Assignment (Vehicle vs. Meclofenoxate) start->grouping Habituation admin Drug Administration (e.g., 100 mg/kg, i.p.) grouping->admin surgery Stereotaxic Surgery & Electrode Implantation (e.g., Hippocampus CA1) admin->surgery Recovery Period baseline Baseline Synaptic Response Recording (fEPSP) surgery->baseline ltp LTP Induction (e.g., High-Frequency Stimulation) baseline->ltp post_rec Post-LTP Recording (60-120 min) ltp->post_rec analysis Data Analysis (Compare fEPSP slope) post_rec->analysis end Conclusion analysis->end

Caption: Workflow for in vivo investigation of Meclofenoxate on LTP.

in_vitro_workflow Experimental Workflow: In Vitro Neuroprotection Assay cluster_groups Treatment Groups cluster_assays Endpoint Assays start Start: Primary Neuronal Culture (e.g., Hippocampal) plating Cell Plating & Maturation start->plating control Vehicle Control plating->control toxin Toxin Only (e.g., Rotenone) plating->toxin treatment Meclofenoxate + Toxin plating->treatment incubation Incubation (24h) viability Cell Viability (MTT / LDH Assay) incubation->viability morphology Immunocytochemistry (e.g., NeuN, MAP2) incubation->morphology western Western Blot (Synaptic Proteins) incubation->western analysis Data Analysis & Comparison end Conclusion analysis->end

Caption: Workflow for in vitro assessment of Meclofenoxate's neuroprotective effects.

Experimental Protocols

Protocol 1: In Vivo Long-Term Potentiation (LTP) Measurement in Rats

This protocol describes the procedure for evaluating the effect of Meclofenoxate on LTP at the Schaffer collateral-CA1 synapse in the hippocampus of live, anesthetized rats.

1. Materials and Reagents:

  • This compound (to be dissolved in sterile 0.9% saline)

  • Anesthetic (e.g., Urethane or Isoflurane)

  • Stereotaxic apparatus

  • Bipolar stimulating electrode and monopolar recording electrode

  • Amplifier, digitizer, and data acquisition software

  • Surgical tools

2. Procedure:

  • Animal and Drug Administration:

    • Use adult male rats (e.g., Wistar or Long-Evans strain).

    • Administer this compound (e.g., 100 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection 30-60 minutes prior to recording.

  • Anesthesia and Surgery:

    • Anesthetize the rat and mount it in the stereotaxic apparatus.

    • Perform a craniotomy to expose the skull over the hippocampus.

    • Lower the stimulating electrode into the Schaffer collateral pathway and the recording electrode into the stratum radiatum of the CA1 region.

  • Electrophysiological Recording:

    • Baseline: Deliver single test pulses (e.g., 0.1 Hz) to establish a stable baseline of field excitatory postsynaptic potentials (fEPSPs) for at least 20-30 minutes. Adjust stimulus intensity to elicit an fEPSP that is 30-40% of the maximum response.

    • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 pulses at 100 Hz, with a 20-second inter-train interval) or a theta-burst stimulation (TBS) protocol.[16]

    • Post-Induction Recording: Continue recording the fEPSP response to single test pulses (0.1 Hz) for at least 60-120 minutes following LTP induction.

  • Data Analysis:

    • Measure the slope of the fEPSP.

    • Normalize the post-LTP fEPSP slopes to the average baseline slope.

    • Compare the degree of potentiation between the Meclofenoxate-treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: Neuroprotection Assay in Primary Neuronal Culture

This protocol assesses the ability of Meclofenoxate to protect cultured neurons from toxin-induced cell death and synaptic damage.

1. Materials and Reagents:

  • Primary hippocampal or cortical neurons (e.g., from E18 rat embryos)

  • Neurobasal medium and B27 supplement

  • Poly-D-lysine coated culture plates

  • This compound (dissolved in culture medium)

  • Neurotoxin (e.g., Rotenone, dissolved in DMSO)

  • MTT reagent for viability assay

  • Paraformaldehyde (PFA) for cell fixation

  • Antibodies for immunocytochemistry (e.g., anti-NeuN, anti-MAP2, anti-Synaptophysin)

  • Fluorescent secondary antibodies and DAPI

2. Procedure:

  • Cell Culture:

    • Isolate and culture primary neurons on coated plates according to standard protocols. Allow cells to mature for 7-10 days in vitro (DIV).

  • Treatment:

    • Prepare four treatment groups: (1) Vehicle Control, (2) Meclofenoxate alone, (3) Toxin alone (e.g., 100 nM Rotenone), (4) Meclofenoxate pre-treatment followed by Toxin.

    • Pre-treat designated wells with Meclofenoxate (e.g., 10 µM) for 1-2 hours.

    • Add the neurotoxin to the appropriate wells.

    • Incubate for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT reagent to the culture medium and incubate for 2-4 hours.

    • Solubilize the formazan crystals with DMSO or a solubilization buffer.

    • Read the absorbance at 570 nm using a plate reader. Calculate cell viability as a percentage of the vehicle control.

  • Immunocytochemistry:

    • Fix cells with 4% PFA.

    • Permeabilize and block non-specific binding.

    • Incubate with primary antibodies overnight at 4°C.

    • Incubate with fluorescently-labeled secondary antibodies and DAPI.

    • Image the cells using a fluorescence microscope.

  • Data Analysis:

    • Quantify neuronal survival by counting NeuN-positive cells.

    • Analyze neurite length and complexity using software like ImageJ.

    • Compare results between treatment groups to determine the protective effect of Meclofenoxate.

Protocol 3: Western Blot for Synaptic Proteins

This protocol quantifies changes in the expression of key synaptic proteins in brain tissue from animals treated with Meclofenoxate.

1. Materials and Reagents:

  • Brain tissue (e.g., hippocampus) from treated and control animals (see Protocol 1)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PSD-95, anti-Synaptophysin, anti-CaMKII, anti-β-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

2. Procedure:

  • Tissue Lysis and Protein Quantification:

    • Homogenize dissected hippocampal tissue in ice-cold RIPA buffer.

    • Centrifuge to pellet debris and collect the supernatant (protein lysate).

    • Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensity using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the target protein band to a loading control (e.g., β-Actin).

    • Compare the relative protein expression levels between the Meclofenoxate and control groups.

References

Application Notes and Protocols: In Vitro Neuroprotection Assays Using Meclofenoxate Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Meclofenoxate Hydrochloride, also known as Centrophenoxine, is a nootropic agent with well-documented cognitive-enhancing and neuroprotective properties.[1] Its mechanism of action is multifaceted, involving the enhancement of cholinergic systems, antioxidant effects, improved cerebral glucose metabolism, and reduction of lipofuscin deposits.[1][2][3][4] These diverse activities make this compound a compelling compound for investigation in various models of neurodegeneration.

These application notes provide detailed protocols for assessing the neuroprotective effects of this compound in established in vitro models of neuronal injury, including oxygen-glucose deprivation (OGD) and N-methyl-D-aspartate (NMDA)-induced excitotoxicity. Furthermore, methods for quantifying cell viability, cytotoxicity, and oxidative stress are described.

Data Presentation

The following tables summarize the quantitative effects of this compound in preclinical models of neurodegeneration.

Table 1: Neuroprotective Effects of this compound in a Rotenone-Induced Parkinson's Disease Model in Primary Neurons

Treatment GroupRelative Volume of Neuronal Cell Bodies (% of Control)Reference
Control (NC)100%[1]
Rotenone (ROT)25.9%[1]
ROT + this compound (MH)Increased by 6.59-fold compared to ROT group[1]

Table 2: Effect of this compound on Glucose Metabolism in a Rotenone-Induced Parkinson's Disease Mouse Model

Treatment GroupAverage Standardized Uptake Value (SUV) of GlucoseReference
Rotenone (ROT)Baseline[1]
ROT + this compound (MH)Increased by 24.6% compared to ROT group[1]

Experimental Protocols

Oxygen-Glucose Deprivation (OGD) Induced Injury in Primary Cortical Neurons

This protocol simulates ischemic/hypoxic conditions in vitro.

Materials:

  • Primary cortical neurons (e.g., from E18 rat or mouse embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated culture plates

  • Glucose-free DMEM or Hibernate®-A medium

  • Hypoxia chamber (e.g., with 95% N2, 5% CO2)

  • This compound stock solution (dissolved in sterile water or DMSO)

Procedure:

  • Cell Culture:

    • Plate primary cortical neurons on poly-D-lysine coated plates at a suitable density.

    • Culture neurons in Neurobasal medium with B27 and GlutaMAX for 10-14 days to allow for maturation.

  • This compound Pre-treatment:

    • On the day of the experiment, replace the culture medium with fresh medium containing the desired concentrations of this compound or vehicle control.

    • Incubate for a predetermined pre-treatment time (e.g., 1-24 hours).

  • OGD Induction:

    • Wash the cells twice with glucose-free DMEM.

    • Replace the medium with glucose-free DMEM and place the culture plates in a hypoxia chamber for the desired duration (e.g., 60-90 minutes).

  • Reperfusion:

    • Remove the plates from the hypoxia chamber.

    • Replace the glucose-free medium with the original pre-treatment medium (containing this compound or vehicle).

    • Return the plates to a normoxic incubator (95% air, 5% CO2) for 24 hours.

  • Assessment of Neuroprotection:

    • Evaluate cell viability using the MTT assay (Protocol 3) or cytotoxicity using the LDH assay (Protocol 4).

NMDA-Induced Excitotoxicity in Primary Cortical Neurons

This protocol models neuronal damage caused by excessive glutamate receptor activation.

Materials:

  • Mature primary cortical neurons (as in Protocol 1)

  • N-methyl-D-aspartate (NMDA) stock solution

  • This compound stock solution

Procedure:

  • Cell Culture:

    • Culture primary cortical neurons for 10-14 days.

  • This compound Co-treatment:

    • On the day of the experiment, replace the culture medium with fresh medium.

    • Add the desired concentrations of this compound or vehicle control to the wells.

  • NMDA Exposure:

    • Immediately after adding this compound, add NMDA to the wells to a final concentration known to induce excitotoxicity (e.g., 100-300 µM).

    • Incubate for a specified duration (e.g., 15-30 minutes).

  • Recovery:

    • Remove the NMDA-containing medium and wash the cells twice with fresh medium.

    • Replace with fresh culture medium (with or without this compound for post-treatment analysis).

    • Incubate for 24 hours.

  • Assessment of Neuroprotection:

    • Measure cell viability using the MTT assay (Protocol 3) or cytotoxicity using the LDH assay (Protocol 4).

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of viable cells.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plate reader

Procedure:

  • Following the neuroprotection protocols (1 or 2), remove the culture medium from the 96-well plate.

  • Add 100 µL of fresh culture medium and 10 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the MTT-containing medium.

  • Add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a plate reader.

  • Express cell viability as a percentage of the vehicle-treated control group.

LDH Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well plate reader

Procedure:

  • Following the neuroprotection protocols (1 or 2), carefully collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves:

    • Adding a specific volume of supernatant to a new 96-well plate.

    • Adding the reaction mixture provided in the kit.

    • Incubating for the recommended time at room temperature, protected from light.

    • Adding a stop solution.

  • Measure the absorbance at the wavelength specified by the kit manufacturer (usually 490 nm).

  • Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).

DCF-DA Assay for Intracellular Reactive Oxygen Species (ROS)

This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA) to measure oxidative stress.

Materials:

  • DCF-DA stock solution (in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • After inducing neurotoxicity (e.g., with a sub-lethal concentration of a toxin), wash the cells with HBSS.

  • Load the cells with DCF-DA (e.g., 10 µM in HBSS) and incubate at 37°C for 30-60 minutes.

  • Wash the cells twice with HBSS to remove excess probe.

  • Add this compound or vehicle control in HBSS to the cells.

  • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence plate reader.

  • Alternatively, visualize and quantify the fluorescence in individual cells using a fluorescence microscope.

Visualization of Pathways and Workflows

Experimental_Workflow_OGD cluster_prep Cell Preparation cluster_treatment Treatment cluster_assessment Assessment A Primary Cortical Neuron Culture (10-14 days) B Pre-treat with Meclofenoxate HCl A->B 24h C Induce Oxygen-Glucose Deprivation (OGD) B->C 1-2h D Reperfusion with Meclofenoxate HCl C->D 24h E MTT Assay (Cell Viability) D->E Endpoint F LDH Assay (Cytotoxicity) D->F Endpoint

Caption: Experimental workflow for the OGD assay.

Meclofenoxate_Neuroprotective_Mechanisms cluster_meclofenoxate cluster_pathways Neuroprotective Pathways cluster_cholinergic Cholinergic System cluster_antioxidant Antioxidant Defense cluster_metabolism Energy Metabolism cluster_outcome MH Meclofenoxate Hydrochloride A Increased Acetylcholine Synthesis MH->A C Increased Antioxidant Enzyme Activity MH->C E Enhanced Glucose Uptake (GLUT3) MH->E B Enhanced Cholinergic Transmission A->B Outcome Neuroprotection B->Outcome D Reduced Oxidative Stress C->D D->Outcome F Increased ATP Production E->F F->Outcome

Caption: Key neuroprotective mechanisms of this compound.

Signaling_Pathway_Antioxidant cluster_enzymes MH Meclofenoxate HCl SOD Superoxide Dismutase (SOD) MH->SOD Upregulates Activity GPx Glutathione Peroxidase (GPx) MH->GPx Upregulates Activity ROS Reactive Oxygen Species (ROS) OxidativeStress Oxidative Stress ROS->OxidativeStress Causes NeuronalDamage Neuronal Damage OxidativeStress->NeuronalDamage Leads to SOD->ROS Scavenges GPx->ROS Scavenges AntioxidantEnzymes Antioxidant Enzymes

Caption: Antioxidant signaling pathway modulated by Meclofenoxate HCl.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Meclofenoxate Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Meclofenoxate Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: The aqueous solubility of this compound can vary depending on the specific conditions. While it is generally considered freely soluble in water, experimental values can differ.[1][2] For instance, its solubility in Phosphate Buffered Saline (PBS) at pH 7.2 is approximately 10 mg/mL.[3] It's important to note that the pH of a 1 in 20 solution of this compound in water is between 3.5 and 4.5.[1]

Q2: What are the primary factors influencing the solubility of this compound in aqueous solutions?

A2: The primary factors include:

  • pH: As a hydrochloride salt of a weak base, the solubility of this compound is significantly influenced by the pH of the solution.

  • Temperature: Generally, solubility increases with temperature, although specific data for this compound is not extensively documented in readily available literature.

  • Common Ion Effect: The presence of chloride ions from other sources in the solution can decrease the solubility of this compound.

  • Excipients: The presence of co-solvents, surfactants, or complexing agents can significantly enhance solubility.

Q3: Why might I be observing precipitation when I dissolve this compound in a buffer?

A3: Precipitation can occur for several reasons:

  • pH Shift: If the buffer's pH is not optimal, it can lead to the conversion of the soluble hydrochloride salt to the less soluble free base form.

  • Common Ion Effect: High concentrations of chloride ions in your buffer or from other components can reduce the solubility of this compound.

  • Supersaturation: You might have created a supersaturated solution that is inherently unstable and prone to precipitation over time.

  • Hydrolysis: this compound is an ester and can be susceptible to hydrolysis, especially in alkaline aqueous solutions, which can lead to the formation of less soluble degradation products.[4]

Q4: What are some recommended strategies to improve the aqueous solubility of this compound for my experiments?

A4: Several strategies can be employed:

  • pH Adjustment: Maintaining a slightly acidic pH (e.g., between 3.0 and 5.5) can help keep the compound in its more soluble ionized form.

  • Co-solvents: The use of water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400) can significantly increase solubility.

  • Complexation: The use of cyclodextrins can form inclusion complexes with this compound, enhancing its solubility.

  • Surfactants: The addition of non-ionic surfactants can aid in solubilization.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Incomplete Dissolution in Water or Buffer Insufficient solvent volume for the desired concentration. pH of the solution is not optimal. Low temperature of the solvent.1. Refer to the solubility data to ensure you are not exceeding the solubility limit. 2. Adjust the pH of the solution to a more acidic range (e.g., pH 3.0-5.5).[5] 3. Gently warm the solution and/or use sonication to aid dissolution.
Precipitation Occurs Over Time Supersaturated solution. Hydrolysis of the compound. Change in temperature or pH.1. Prepare fresh solutions before use. Aqueous solutions are not recommended for storage for more than one day.[3] 2. Store solutions at a controlled temperature and protect from light. 3. Ensure the final formulation is buffered to a stable pH.
Cloudiness or Haziness in the Solution Formation of insoluble degradation products due to hydrolysis. Presence of insoluble impurities in the compound.1. Prepare solutions in a slightly acidic buffer (e.g., pH 2.5) to minimize hydrolysis.[4] 2. Filter the solution through a 0.22 µm or 0.45 µm filter to remove any particulate matter.[5]
Difficulty Dissolving High Concentrations Exceeding the intrinsic aqueous solubility.1. Employ co-solvents such as ethanol or PEG 400. Start with a small percentage and gradually increase to find the optimal concentration. 2. Consider using complexing agents like cyclodextrins.
Variability in Solubility Between Batches Differences in purity or polymorphic form of the compound.1. Ensure you are using a high-purity grade of this compound. 2. If possible, characterize the solid-state properties of different batches.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL)Reference
WaterFreely Soluble[1][2]
Phosphate Buffered Saline (PBS), pH 7.2~10[3]
Ethanol (95%)Freely Soluble[1]
Dimethyl Sulfoxide (DMSO)~33[3]
Dimethylformamide (DMF)~20[3]
MethanolSoluble[4]
Cold IsopropanolSparingly Soluble[2][4]
AcetoneSparingly Soluble[2][4]
Diethyl EtherPractically Insoluble[1]
BenzenePractically Insoluble[2][4]
ChloroformPractically Insoluble[2][4]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is a standard method to determine the equilibrium solubility of a compound in a specific solvent.

  • Materials:

    • This compound powder

    • Aqueous buffer of desired pH (e.g., Phosphate Buffered Saline, pH 7.4)

    • Glass vials with screw caps

    • Shaking incubator or orbital shaker

    • Centrifuge

    • Syringe filters (0.22 µm or 0.45 µm)

    • High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometric method for concentration analysis.

  • Procedure:

    • Add an excess amount of this compound powder to a glass vial.

    • Add a known volume of the aqueous buffer to the vial.

    • Tightly cap the vial and place it in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the vials for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

    • After incubation, centrifuge the vials to pellet the undissolved solid.

    • Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with the mobile phase (for HPLC) or the buffer (for UV-Vis) to a concentration within the calibrated range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method.

    • Calculate the original concentration in the supernatant, which represents the equilibrium solubility.

Protocol 2: Enhancing Solubility with a Co-solvent (Ethanol-Water System)

This protocol describes how to prepare a solution of this compound at a concentration higher than its intrinsic aqueous solubility using a co-solvent system.

  • Materials:

    • This compound powder

    • Ethanol (95% or absolute)

    • Purified water or aqueous buffer

    • Volumetric flasks

    • Magnetic stirrer and stir bar

  • Procedure:

    • Determine the desired final concentration of this compound and the desired ratio of the co-solvent system (e.g., 20% ethanol in water).

    • To prepare a 10 mL solution, for example, pipette 2 mL of ethanol into a 10 mL volumetric flask.

    • Weigh the required amount of this compound and add it to the volumetric flask containing the ethanol.

    • Place a small stir bar in the flask and stir on a magnetic stirrer until the powder is fully dissolved in the ethanol.

    • Slowly add the purified water or aqueous buffer to the flask while stirring, bringing the final volume to 10 mL.

    • Continue stirring for a few minutes to ensure a homogenous solution.

    • Visually inspect the solution for any signs of precipitation. If the solution remains clear, the target concentration is soluble in that co-solvent mixture.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_dissolution Dissolution Attempt cluster_observation Observation cluster_troubleshooting Troubleshooting A Weigh Meclofenoxate HCl C Add Powder to Solution A->C B Prepare Aqueous Solution (Water or Buffer) B->C D Agitate (Stir/Sonicate) C->D E Clear Solution? D->E F Adjust pH (Acidify) E->F No G Add Co-solvent (e.g., Ethanol, PEG 400) E->G No H Use Complexing Agent (e.g., Cyclodextrin) E->H No I Solution Ready for Use E->I Yes F->D G->D H->D Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetyl-CoA + Choline -> ACh Vesicle ACh Vesicular Transport ACh_synthesis->Vesicle ACh_release ACh Release Vesicle->ACh_release AChE AChE (Degradation) ACh_release->AChE Hydrolyzed by nAChR Nicotinic Receptor (nAChR) (Ion Channel) ACh_release->nAChR Binds mAChR Muscarinic Receptor (mAChR) (GPCR) ACh_release->mAChR Binds Signal_Transduction Signal Transduction (e.g., Ca2+ influx, G-protein activation) nAChR->Signal_Transduction mAChR->Signal_Transduction Meclofenoxate Meclofenoxate HCl (Cholinergic Precursor) Meclofenoxate->ACh_synthesis Increases Choline Availability

References

Technical Support Center: Meclofenoxate Hydrochloride Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability testing of Meclofenoxate Hydrochloride in various buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: this compound, being an ester, is highly susceptible to hydrolysis in aqueous solutions. The primary degradation pathway involves the cleavage of the ester bond to yield two main products: p-chlorophenoxyacetic acid (pCPA) and 2-(dimethylamino)ethanol.[1][2] This hydrolysis is the most common degradation route observed under various pH conditions.

Q2: How does pH influence the stability of this compound?

A2: The stability of this compound is significantly dependent on the pH of the solution. It is most stable in acidic conditions and degrades rapidly in alkaline environments. To prevent hydrolysis during analysis, it is recommended to prepare solutions in a buffer with a pH of 2.5.[3] Kinetic studies have demonstrated that alkaline hydrolysis follows pseudo-first-order kinetics.[4][5]

Q3: What are the recommended storage conditions for this compound solutions?

A3: Given its susceptibility to hydrolysis, this compound solutions should be prepared fresh whenever possible. If short-term storage is necessary, it is advisable to use an acidic buffer (e.g., pH 2.5-4.5) and store at refrigerated temperatures (2-8 °C) to minimize degradation. Studies have shown that degradation accelerates at higher temperatures.[5]

Q4: What analytical technique is most suitable for stability testing of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for stability testing of this compound.[6] A stability-indicating HPLC method can separate the intact drug from its degradation products, allowing for accurate quantification of both.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid degradation of this compound observed even in control samples. The pH of the buffer solution may be neutral or alkaline. The temperature of the solution may be too high.Ensure the buffer pH is in the acidic range (ideally pH 2.5-4.5). Prepare solutions fresh and keep them cool.
Poor separation between this compound and its primary degradation product, pCPA, in HPLC analysis. The mobile phase composition may not be optimal. The column may not be suitable for the separation.Adjust the mobile phase composition. A common mobile phase is a mixture of an acidic buffer (e.g., phosphate or acetate buffer at pH 3-4.5) and an organic solvent like acetonitrile or methanol.[1][5] Ensure a C18 column is being used, as this is commonly reported for successful separation.[1][5]
Appearance of unexpected peaks in the chromatogram during a stability study. This could indicate oxidative degradation or interaction with excipients if in a formulation. Forced degradation studies have shown that oxidative stress can produce different degradation products.[1]Conduct forced degradation studies (e.g., exposure to hydrogen peroxide) to identify potential oxidative degradation products.[1] If working with a formulation, analyze a placebo to rule out interference from excipients.
Inconsistent results across different batches of buffer. Minor variations in buffer preparation can lead to pH shifts, affecting the degradation rate.Standardize the buffer preparation procedure. Always verify the final pH of the buffer with a calibrated pH meter before use.

Experimental Protocols

Protocol 1: Preparation of Buffer Solutions for Stability Testing

This protocol describes the preparation of phosphate and acetate buffers, which are commonly used in stability studies.

Materials:

  • Sodium phosphate monobasic

  • Sodium phosphate dibasic

  • Acetic acid

  • Sodium acetate

  • Deionized water

  • pH meter

Procedure:

  • Phosphate Buffer (pH 3.0):

    • Prepare a 20 mM solution of sodium phosphate monobasic in deionized water.

    • Adjust the pH to 3.0 using phosphoric acid.

  • Acetate Buffer (pH 4.5):

    • Prepare a 0.02 M solution of sodium acetate in deionized water.

    • Adjust the pH to 4.5 using acetic acid.[5]

  • Buffer for Minimal Degradation (pH 2.5):

    • Prepare a solution of water and acetonitrile (e.g., 6:4 v/v).

    • Adjust the pH to 2.5 with phosphoric acid.[3]

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general HPLC method for the analysis of this compound and its degradation product, pCPA.

Instrumentation and Conditions:

Parameter Specification
HPLC System Quaternary pump, autosampler, UV/DAD detector
Column Zorbax Eclipse SB-C18 (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase 20 mM Phosphate buffer (pH 3.0) : Acetonitrile (65:35, v/v)[1]
Flow Rate 1.0 mL/min[1]
Detection Wavelength 225 nm[1]
Injection Volume 20 µL[1]
Column Temperature 25 °C[1]

Procedure:

  • Prepare the mobile phase and degas it before use.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Prepare standard solutions of this compound and pCPA in the mobile phase.

  • Prepare samples for stability testing by dissolving them in the chosen buffer and diluting with the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Identify and quantify the peaks based on the retention times of the standards.

Data Summary

Table 1: Summary of Forced Degradation Studies for this compound
Stress Condition Reagents and Duration Observation Reference
Acid Hydrolysis 0.1 M HCl, 6 hours at room temperatureDegradation observed, pCPA is the major product.[1]
Base Hydrolysis 0.1 M NaOH, 5 minutes at room temperatureRapid and significant degradation to pCPA.[1]
Neutral Hydrolysis Distilled water, 6 hours at room temperatureDegradation observed, pCPA is the major product.[1]
Oxidative Degradation 8% H₂O₂, 24 hours at room temperatureDegradation observed with the formation of fluorescent oxidation products.[1]
Photodegradation UV radiation (254 nm), 3 hoursDegradation to pCPA observed in both solid state and solution.[1]

Visualizations

cluster_workflow Experimental Workflow for Stability Testing prep Sample Preparation (Dissolve in Buffer) stress Incubation (Controlled Temp & Time) prep->stress sampling Aliquots Taken at Time Points stress->sampling analysis HPLC Analysis sampling->analysis data Data Interpretation (% Degradation, Kinetics) analysis->data

Caption: Workflow for a typical stability study of Meclofenoxate HCl.

cluster_pathway Hydrolytic Degradation Pathway parent This compound (Ester) product1 p-chlorophenoxyacetic acid (pCPA) parent->product1 H₂O (Hydrolysis) product2 2-(dimethylamino)ethanol parent->product2 H₂O (Hydrolysis)

Caption: Primary hydrolytic degradation pathway of Meclofenoxate HCl.

References

Degradation products of Meclofenoxate Hydrochloride in experimental settings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Meclofenoxate Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

A1: Under various experimental conditions, this compound primarily degrades into two main products: p-chlorophenoxyacetic acid (pCPA) and dimethylaminoethanol (DMAE)[1][2]. The hydrolysis of the ester bond in the Meclofenoxate molecule is the key degradation pathway.

Q2: Under what conditions does this compound degrade?

A2: this compound is susceptible to degradation under a range of stress conditions, including acidic, alkaline, oxidative, photolytic (exposure to light), and high-temperature environments[3]. It is particularly known for its rapid hydrolysis in aqueous solutions and biological fluids such as plasma and urine[1][4].

Q3: Why am I not detecting the parent Meclofenoxate compound in my in-vivo samples?

A3: Meclofenoxate is known to be rapidly hydrolyzed under physiological conditions[1]. After oral administration, it is often not detected in urine samples; instead, its degradation products, pCPA and DMAE, are readily identified[1]. Therefore, it is crucial to analyze for these degradation products when conducting in-vivo studies.

Q4: Are there established analytical methods for quantifying Meclofenoxate and its degradation products?

A4: Yes, several stability-indicating High-Performance Liquid Chromatography (HPLC) methods have been developed and validated for the simultaneous determination of Meclofenoxate and its primary degradation product, pCPA[5][6][7][8]. These methods are essential for accurate quantification in stability and degradation kinetic studies.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in degradation results Inconsistent stress conditions (temperature, pH, light intensity).Ensure precise control and monitoring of all experimental parameters. Use calibrated equipment and standardized procedures.
Sample preparation inconsistency.Follow a strict, validated sample preparation protocol. Ensure accurate weighing and dilution of samples.
Peak tailing or poor separation in HPLC analysis Inappropriate mobile phase pH or composition.Optimize the mobile phase. For Meclofenoxate and pCPA, a common mobile phase consists of a phosphate buffer (e.g., 20 mM, pH 3) and acetonitrile[5][7].
Column degradation.Use a guard column and ensure the mobile phase is filtered and degassed. If performance declines, wash or replace the analytical column.
No degradation observed under stress conditions Stress conditions are not harsh enough.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure as per ICH guidelines for forced degradation studies[9].
The drug substance is highly stable under the tested conditions.While Meclofenoxate is generally unstable, if no degradation is seen, document the conditions and consider them as part of the drug's stability profile.
Unexpected degradation products Contamination of reagents or solvents.Use high-purity, HPLC-grade reagents and solvents. Run blank samples to check for interfering peaks.
Interaction with excipients in a formulation.Conduct forced degradation studies on the pure drug substance as well as the formulated product to distinguish between drug degradation and excipient-related products.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods[10][11]. Below are typical protocols for inducing the degradation of this compound.

1. Acidic Hydrolysis:

  • Procedure: Dissolve a known concentration of this compound in 0.1 M Hydrochloric Acid.

  • Conditions: Incubate the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 6, 8, and 12 hours).

  • Analysis: At each time point, withdraw an aliquot, neutralize it with an equivalent concentration of sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

2. Alkaline Hydrolysis:

  • Procedure: Dissolve a known concentration of this compound in 0.1 M Sodium Hydroxide.

  • Conditions: Keep the solution at room temperature and monitor the degradation at various time intervals (e.g., 10, 20, 30, and 60 minutes) due to rapid hydrolysis in alkaline conditions.

  • Analysis: At each time point, withdraw an aliquot, neutralize it with an equivalent concentration of hydrochloric acid, and dilute with the mobile phase for HPLC analysis. A kinetic study of alkaline hydrolysis was conducted in 1, 1.5, and 2 N sodium hydroxide solutions[8].

3. Oxidative Degradation:

  • Procedure: Dissolve this compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

  • Conditions: The reaction can be performed at room temperature for 24 hours or accelerated at a higher temperature (e.g., 80°C) for a shorter period (e.g., 6 hours)[5].

  • Analysis: Withdraw samples at appropriate time points, dilute with the mobile phase, and analyze by HPLC.

4. Photolytic Degradation:

  • Procedure: Expose a solution of this compound (in water or 0.01 M HCl) and the solid drug substance to a photostability chamber[5].

  • Conditions: The exposure should be in accordance with ICH Q1B guidelines, which recommend a minimum of 1.2 million lux hours and 200 watt hours/m²[9].

  • Analysis: Analyze the samples by HPLC and compare them with a control sample stored in the dark.

5. Thermal Degradation:

  • Procedure: Place the solid this compound powder in a temperature-controlled oven.

  • Conditions: Expose the sample to a high temperature (e.g., 100°C) for an extended period (e.g., 24-48 hours).

  • Analysis: Dissolve the heat-treated sample in a suitable solvent and analyze by HPLC.

HPLC Analysis Method

A validated stability-indicating HPLC method is crucial for separating and quantifying Meclofenoxate from its degradation products[7].

  • Column: Reversed-phase C18 column (e.g., Zorbax Eclipse SB-C18, 250 x 4.6 mm, 5 µm)[5][7].

  • Mobile Phase: A mixture of a buffer and an organic solvent, for example, 20 mM phosphate buffer (pH 3) and acetonitrile in a 65:35 v/v ratio[5][7].

  • Flow Rate: 1.0 mL/min (isocratic)[5][7].

  • Detection: Diode Array Detector (DAD) at 225 nm or a Fluorescence Detector (FL) with excitation at 225 nm and emission at 310 nm[5][7].

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

Data Summary

Table 1: Summary of Forced Degradation Conditions and Results

Stress ConditionReagent/ParameterDurationTemperature% Degradation (Approx.)Primary Degradation ProductReference
Acid Hydrolysis0.1 M HCl12 hours60°C~15%pCPA[5]
Alkaline Hydrolysis0.1 M NaOH1 hourRoom Temp~90%pCPA[5]
Oxidative Degradation30% H₂O₂24 hoursRoom Temp~25%pCPA[5]
Photolytic DegradationUV/Vis LightAs per ICH Q1BAmbient~10%pCPA[3]
Thermal DegradationDry Heat48 hours100°C~5%pCPA[3]

Note: The percentage of degradation can vary based on the precise experimental conditions.

Visualizations

G cluster_workflow Experimental Workflow for Degradation Studies prep Sample Preparation (Meclofenoxate HCl) stress Forced Degradation (Acid, Base, Oxidative, Photolytic, Thermal) prep->stress sampling Sampling at Time Intervals stress->sampling neutralize Neutralization/ Quenching (if applicable) sampling->neutralize hplc HPLC Analysis (Separation & Quantification) neutralize->hplc data Data Analysis (Degradation Kinetics) hplc->data G cluster_products Degradation Products Meclofenoxate This compound pCPA p-Chlorophenoxyacetic Acid (pCPA) Meclofenoxate->pCPA Hydrolysis DMAE Dimethylaminoethanol (DMAE) Meclofenoxate->DMAE Hydrolysis

References

Technical Support Center: Optimizing Meclofenoxate Hydrochloride Concentration for Neuronal Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Meclofenoxate Hydrochloride in neuronal cell culture. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration of this compound for neuronal cell viability and neuroprotection assays?

A1: Based on available literature, a starting concentration of 10 µM is recommended for in vitro neuronal cell culture experiments. One study demonstrated that this compound at 10 µM for 24 hours significantly protects mitochondrial function in primary neurons.[1] However, the optimal concentration can vary depending on the cell type (e.g., primary neurons vs. cell lines), the specific experimental conditions, and the desired outcome. Therefore, it is crucial to perform a dose-response analysis to determine the optimal concentration for your specific model.

Q2: What is the primary mechanism of action of this compound in neurons?

A2: this compound, also known as Centrophenoxine, is a nootropic agent with neuroprotective properties. Its mechanism of action is multifaceted and includes:

  • Increasing Acetylcholine Levels: It serves as a precursor to acetylcholine, a key neurotransmitter in memory and learning. By boosting acetylcholine levels, it can enhance synaptic plasticity and cognitive function.[2][3]

  • Antioxidant Properties: It protects neurons from oxidative stress by scavenging free radicals, a common factor in neurodegeneration.[2][3]

  • Removal of Lipofuscin: It aids in the removal of lipofuscin, a cellular waste product that accumulates with age and contributes to cellular aging, thereby supporting neuronal health.[2]

  • Enhanced Brain Metabolism: It has been found to increase glucose uptake and ATP production in the brain, boosting overall brain energy metabolism.[2][3]

Q3: Are there any known signaling pathways modulated by this compound that promote neuronal survival?

A3: While direct studies comprehensively detailing the signaling pathways are still emerging, its known neuroprotective effects suggest the involvement of pro-survival pathways. The PI3K/Akt and CREB signaling pathways are critical for neuronal survival and are likely modulated by the downstream effects of this compound's primary mechanisms, such as reduced oxidative stress and enhanced energy metabolism. Further research is needed to fully elucidate these connections.

Q4: What are the common side effects of this compound observed in human use?

A4: In clinical use, this compound is generally well-tolerated with mild and transient side effects. These can include gastrointestinal disturbances (nausea, stomach cramps), headaches, dizziness, and restlessness.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Neuronal Viability After Treatment Concentration of this compound is too high, leading to cytotoxicity.Perform a dose-response experiment (e.g., using an MTT or LDH assay) to determine the optimal, non-toxic concentration for your specific neuronal cell type. Start with a range from 1 µM to 100 µM.
Poor initial cell health or culture conditions.Ensure optimal cell culture conditions, including proper media, supplements, and incubation. Assess the viability of your control (untreated) cells to ensure they are healthy before starting the experiment.
Contamination of cell culture.Regularly check for signs of bacterial or fungal contamination. Use sterile techniques and consider using antibiotics/antimycotics in your culture medium.
Inconsistent or Non-Reproducible Results Inconsistent drug preparation.Prepare fresh stock solutions of this compound for each experiment. Ensure it is fully dissolved in the appropriate solvent (e.g., water or DMSO) before diluting in culture medium.
Variability in cell plating density.Ensure a consistent cell seeding density across all wells and experiments, as this can significantly impact cell viability and response to treatment.
Edge effects in multi-well plates.To minimize edge effects, avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or media to maintain humidity.
No Observable Neuroprotective Effect Concentration of this compound is too low.Increase the concentration of this compound in your dose-response analysis.
The chosen model of neurotoxicity is not amenable to rescue by this compound.Consider the specific mechanism of your neurotoxic insult. This compound's antioxidant and metabolic-enhancing properties may be more effective against certain types of neuronal damage (e.g., oxidative stress, mitochondrial dysfunction).
Insufficient incubation time.Optimize the incubation time with this compound. A 24-hour pre-treatment is a common starting point for neuroprotection studies.

Data Presentation

Table 1: Summary of this compound Concentrations Used in Neuronal Studies

ConcentrationCell TypeAssay/Effect ObservedDurationReference
10 µMMurine Primary NeuronsProtection of mitochondrial function, restoration of mitochondrial morphology, and regulation of redox balance in a rotenone-induced Parkinson's disease model.24 hours[1]
0.5 mM (IC50)Isolated Rat Striatal SynaptosomesInhibition of norepinephrine reuptake.Not Specified[4]
2.7 mM (IC50)Isolated Rat Cortical SynaptosomesInhibition of serotonin (5-HT) reuptake.Not Specified[4]

Note: IC50 values for neurotransmitter reuptake do not directly correlate with optimal concentrations for cell viability but provide context for the compound's bioactivity.

Experimental Protocols

Assessment of Neuronal Viability using MTT Assay

This protocol is adapted for a 96-well plate format.

Materials:

  • Primary neurons or neuronal cell line

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate reader

Procedure:

  • Cell Plating: Seed neurons in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24-48 hours.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the treatment medium to the respective wells. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Assessment of Neuronal Cytotoxicity using LDH Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • Primary neurons or neuronal cell line

  • Complete culture medium

  • This compound stock solution

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well microplate reader

Procedure:

  • Cell Plating and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired treatment period at 37°C in a humidified CO2 incubator.

  • Sample Collection: Carefully collect a specific volume (e.g., 50 µL) of the cell culture supernatant from each well without disturbing the cell layer.

  • LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding the collected supernatant to a reaction mixture containing the LDH substrate.

  • Incubation: Incubate the reaction mixture at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.

  • Absorbance Measurement: Read the absorbance at the wavelength specified by the manufacturer (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control (maximum LDH release).

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Viability/Cytotoxicity Assay cluster_analysis Data Analysis plate Plate Neuronal Cells in 96-well Plate adhere Allow Cells to Adhere (24-48h) plate->adhere prepare_drug Prepare Serial Dilutions of Meclofenoxate HCl treat_cells Treat Cells with Meclofenoxate HCl prepare_drug->treat_cells incubate_treat Incubate (24-72h) treat_cells->incubate_treat mtt MTT Assay incubate_treat->mtt ldh LDH Assay incubate_treat->ldh read Measure Absorbance mtt->read ldh->read analyze Calculate % Viability or % Cytotoxicity read->analyze

Experimental workflow for assessing neuronal viability.

signaling_pathway cluster_meclofenoxate This compound cluster_effects Cellular Effects cluster_pathways Pro-Survival Signaling cluster_outcome Outcome meclo Meclofenoxate HCl ach ↑ Acetylcholine meclo->ach ros ↓ Oxidative Stress (ROS) meclo->ros energy ↑ Glucose Uptake & ATP meclo->energy pi3k PI3K/Akt Pathway ach->pi3k Potential Link ros->pi3k creb CREB Activation ros->creb energy->pi3k energy->creb survival Neuronal Survival & Viability pi3k->survival creb->survival

Proposed neuroprotective signaling of Meclofenoxate HCl.

References

Troubleshooting inconsistent results in Meclofenoxate Hydrochloride experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with Meclofenoxate Hydrochloride. The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound, also known as Centrophenoxine, is a nootropic agent investigated for its potential cognitive-enhancing and neuroprotective properties.[1][2] It is commonly used in research to study age-related cognitive decline, dementia, and Alzheimer's disease.[2] Its mechanism of action is primarily linked to its role as a precursor to acetylcholine, a key neurotransmitter in memory and learning, and its antioxidant properties that protect neurons from oxidative stress.[1][2]

Q2: What are the common causes of inconsistent results in this compound experiments?

Inconsistent results in this compound experiments can stem from several factors:

  • Compound Stability: this compound is an ester that is susceptible to hydrolysis, especially in aqueous solutions, degrading into p-chlorophenoxyacetic acid (pCPA) and dimethylaminoethanol (DMAE).[3] This degradation can alter the effective concentration of the active compound.

  • Dosage and Administration: The effects of Meclofenoxate can be dose-dependent, with different concentrations leading to varied or even opposing outcomes in animal studies.[4] The route and timing of administration also play a crucial role.[5]

  • Biological Variability: Individual differences in metabolism, age, and the specific animal model can influence the absorption, distribution, metabolism, and excretion (ADME) of the compound, leading to variable responses.[6]

  • Analytical Method Sensitivity and Specificity: The choice of analytical method for quantifying Meclofenoxate and its primary metabolite, pCPA, is critical. Methods like HPLC require careful optimization to ensure accurate and reproducible measurements.[3][7]

Troubleshooting Guides

Issue 1: High Variability in Cognitive Assessment Readouts

Question: My results from cognitive tests, such as the Morris water maze, show high variability between subjects treated with this compound. What could be the cause?

Answer: High variability in behavioral tests is a common challenge. Here are several factors to consider:

  • Inconsistent Drug Administration: Ensure precise and consistent dosing for all subjects. For oral administration, be mindful of the animal's food intake, as it can affect absorption.[2] Intraperitoneal (i.p.) injections should be administered at a consistent anatomical location.

  • Dose-Response Relationship: You may be operating at a point on the dose-response curve where small variations in absorbed dose lead to large differences in effect. Consider performing a dose-response study to identify a more stable effective dose.[4][8] One study in rats showed that 100 mg/kg improved avoidance training, while 300 mg/kg worsened it.[4]

  • Timing of Administration: The time between drug administration and behavioral testing is critical. The effects of Meclofenoxate are not immediate and can be cumulative.[2][5] Establish and strictly adhere to a consistent timing protocol.

  • Animal Handling and Stress: Stress can significantly impact cognitive performance. Ensure all animals are handled consistently and habituated to the experimental procedures to minimize stress-induced variability.

Troubleshooting Workflow for Inconsistent Cognitive Assessment Results

cluster_Start Start cluster_Investigation Investigation Phase cluster_Action Action Phase cluster_End Outcome Start Inconsistent Cognitive Assessment Results Admin Review Administration Protocol - Dosing accuracy? - Consistent timing? Start->Admin Dose Evaluate Dose-Response - Is the dose optimal? - Consider dose-ranging study. Start->Dose Stress Assess Environmental Factors - Consistent handling? - Adequate habituation? Start->Stress Analytics Verify Compound Integrity - Check for degradation. - Confirm formulation concentration. Start->Analytics RefineAdmin Refine Administration Protocol Admin->RefineAdmin OptimizeDose Optimize Dose Dose->OptimizeDose StandardizeHandling Standardize Handling Procedures Stress->StandardizeHandling ImproveFormulation Improve Formulation & Storage Analytics->ImproveFormulation End Consistent Results RefineAdmin->End OptimizeDose->End StandardizeHandling->End ImproveFormulation->End

Caption: Troubleshooting workflow for inconsistent cognitive results.

Issue 2: Poor Reproducibility in Analytical Quantification

Question: I am observing inconsistent concentrations of this compound and its metabolite, p-chlorophenoxyacetic acid (pCPA), in my plasma/tissue samples when using HPLC. What are the likely causes?

Answer: Inconsistent analytical results are often due to pre-analytical and analytical variables. Here's a guide to troubleshoot these issues:

  • Sample Collection and Storage: Meclofenoxate is rapidly hydrolyzed in biological fluids.[9][10] To minimize degradation, process samples quickly after collection and store them at -70°C if not analyzed immediately.[10] Acidifying the sample can also help prevent hydrolysis.

  • Sample Preparation: The protein precipitation method is commonly used for plasma samples.[3][10] Ensure complete protein precipitation and consistent supernatant recovery. Variations in extraction efficiency will lead to inconsistent results.

  • HPLC System and Method:

    • Mobile Phase: Prepare fresh mobile phase daily and ensure it is properly degassed to prevent air bubbles.[7] Inconsistent mobile phase composition can cause retention time drift.[7]

    • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run.[7]

    • Contamination: A contaminated guard or analytical column can lead to peak broadening or splitting.[2] Regularly flush the system and replace the guard column as needed.

    • Detector Issues: A dirty detector cell or a failing lamp can cause baseline noise and drift.[7]

Quantitative Data Summary

Table 1: Dose-Response of this compound in Rodent Models

Animal ModelDosageRoute of AdministrationObserved EffectReference
Male Wistar Rats100 mg/kgi.p.Slight improvement in avoidance training.[4]
Male Wistar Rats300 mg/kgi.p."Deteriorated" learning in avoidance training.[4]
Male Albino Rats100 mg/kg (7 days prior and 5 days during training)i.p.No influence on learning, but significant facilitation of retention.[5]
Male Albino Rats50 mg/kg (single dose)i.p.Tendency to facilitate learning and retention.[5]
Male Albino Rats50 mg/kg (twice daily for 5 days)i.p.Significant improvement in learning and retention.[5]
Rats with Chronic Cerebral Hypoperfusion100 mg/kg (once daily for 37 days)OralMarkedly improved memory impairment and attenuated neuronal damage.
Rodent model of Parkinson's100 mg/kgi.p.Attenuated motor dysfunction.[3]

Experimental Protocols

Protocol 1: Assessment of Spatial Memory using the Morris Water Maze

This protocol is adapted from methodologies used to assess the effect of Meclofenoxate on cognitive deficits.

  • Apparatus: A circular pool (approximately 1.5 m in diameter) filled with water made opaque with non-toxic paint. A hidden platform is submerged about 1-2 cm below the water surface. Visual cues are placed around the pool.

  • Acquisition Phase (5 days):

    • Administer this compound or vehicle at the predetermined time before each trial.

    • Each rat is subjected to four trials per day.

    • For each trial, the rat is placed in the water facing the pool wall at one of four starting positions.

    • The rat is allowed 60 seconds to find the hidden platform. If it fails, it is gently guided to the platform and allowed to stay there for 15-20 seconds.

    • Record the escape latency (time to find the platform).

  • Probe Trial (Day 6):

    • The platform is removed from the pool.

    • The rat is allowed to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

Protocol 2: Sample Preparation for HPLC Analysis of Meclofenoxate and pCPA in Plasma

This protocol is based on established methods for quantifying Meclofenoxate's metabolite in plasma.[3][10]

  • Sample Collection: Collect blood in heparinized tubes. Centrifuge immediately at 4°C to separate plasma.

  • Protein Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube, add an internal standard (e.g., ibuprofen).[3]

    • Add 300 µL of a precipitating agent (e.g., methanol or acetonitrile).

    • Vortex for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a small, known volume of the mobile phase.

  • Analysis: Inject the reconstituted sample into the HPLC system.

Signaling Pathway and Workflow Diagrams

This compound Proposed Neuroprotective Signaling Pathway

cluster_Meclofenoxate Meclofenoxate HCl cluster_Mechanisms Primary Mechanisms cluster_Downstream Downstream Effects cluster_Outcome Cellular Outcome cluster_Final Overall Effect Meclo Meclofenoxate Hydrochloride ACh Increased Acetylcholine Synthesis Meclo->ACh Antioxidant Antioxidant Activity Meclo->Antioxidant Cholinergic Enhanced Cholinergic Neurotransmission ACh->Cholinergic ROS Reduced Reactive Oxygen Species (ROS) Antioxidant->ROS Synaptic Improved Synaptic Plasticity Cholinergic->Synaptic Mito Mitochondrial Protection ROS->Mito Survival Increased Neuronal Survival ROS->Survival Mito->Survival Neuroprotection Neuroprotection & Cognitive Enhancement Synaptic->Neuroprotection Survival->Neuroprotection

Caption: Proposed neuroprotective signaling pathway of Meclofenoxate HCl.

References

Preventing hydrolysis of Meclofenoxate Hydrochloride in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper handling and storage of Meclofenoxate Hydrochloride to minimize hydrolysis in stock solutions, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution appears cloudy. What should I do?

A cloudy solution may indicate precipitation or degradation of the compound. This compound is susceptible to hydrolysis in aqueous solutions, which can lead to the formation of its less soluble degradation products: p-chlorophenoxyacetic acid (4-CPA) and dimethylaminoethanol (DMAE). It is recommended to prepare fresh aqueous solutions daily. If using an organic solvent, ensure the storage conditions are appropriate and that the concentration does not exceed its solubility limit.

Q2: How long can I store my aqueous stock solution of this compound?

Aqueous solutions of this compound are not recommended for storage for more than one day due to rapid hydrolysis. For longer-term storage, it is advisable to prepare stock solutions in appropriate organic solvents and store them at low temperatures.

Q3: What is the recommended solvent for preparing this compound stock solutions for long-term storage?

For long-term storage, organic solvents such as DMSO, ethanol, or dimethylformamide (DMF) are recommended. This compound exhibits good solubility and greater stability in these solvents compared to aqueous solutions. Stock solutions in these solvents can be stored at -20°C for up to one month or at -80°C for up to six months.

Q4: What are the primary degradation products of this compound hydrolysis?

The primary degradation products of this compound hydrolysis are p-chlorophenoxyacetic acid (4-CPA) and dimethylaminoethanol (DMAE). The ester bond in the Meclofenoxate molecule is cleaved during hydrolysis.

Q5: How does pH affect the stability of this compound in solution?

The hydrolysis of this compound is pH-dependent, with the rate of degradation significantly increasing under alkaline (basic) conditions. Acidic conditions are more favorable for its stability in aqueous solutions. To minimize hydrolysis in aqueous buffers, a slightly acidic pH is preferable.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound in stock or working solutions.Prepare fresh aqueous solutions for each experiment. For stock solutions, use recommended organic solvents and store them appropriately. Verify the integrity of the compound using a stability-indicating method like HPLC if degradation is suspected.
Precipitate formation in the stock solution The concentration of the compound exceeds its solubility in the chosen solvent, or the compound has degraded.Ensure the concentration is within the solubility limits for the solvent used. If degradation is suspected, discard the solution and prepare a fresh one.
Reduced potency of the compound Hydrolysis of this compound.Follow the recommended guidelines for solvent selection, pH, and temperature to prepare and store stock solutions. Avoid prolonged storage of aqueous solutions.

Quantitative Data Summary

The stability of this compound is highly dependent on the solvent, pH, and temperature. The following table summarizes the available quantitative data on its degradation.

Condition Time Remaining Meclofenoxate HCl (%) Reference
0.1 M HCl (ambient temperature)6 hoursNot specified, but degradation is minimal compared to neutral and basic conditions.
Distilled Water (ambient temperature)6 hoursSignificant degradation observed.
0.1 M NaOH (ambient temperature)5 minutesSignificant degradation observed, indicating base-catalyzed hydrolysis.
1 N, 1.5 N, and 2 N NaOHNot specifiedThe reaction follows pseudo-first-order kinetics, with the rate increasing with NaOH concentration.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution via HPLC

This protocol outlines a method to determine the concentration of this compound and its primary hydrolytic degradation product, p-chlorophenoxyacetic acid (pCPA), using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • This compound reference standard

  • p-chlorophenoxyacetic acid (pCPA) reference standard

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (20 mM, pH 3)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Distilled water (high purity)

2. Chromatographic Conditions:

  • Column: Zorbax Eclipse SB-C18 (250 x 4.6 mm, 5 µm) or equivalent

  • Mobile Phase: 20 mM phosphate buffer (pH 3) and acetonitrile (65:35, v/v)

  • Flow Rate: 1 mL/min

  • Detection: UV at 225 nm

  • Injection Volume: 20 µL

3. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.

  • Prepare a stock solution of pCPA (e.g., 1 mg/mL) in the mobile phase.

  • From these stock solutions, prepare a series of working standard solutions of known concentrations by diluting with the mobile phase.

4. Sample Preparation for Stability Study:

  • Prepare solutions of this compound (e.g., 100 µg/mL) in the desired test media (e.g., 0.1 M HCl, water, 0.1 M NaOH, various pH buffers).

  • Incubate the solutions at the desired temperature.

  • At specified time intervals, withdraw an aliquot of the sample, neutralize if necessary (for acidic and basic samples), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

5. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms and determine the peak areas for this compound and pCPA.

  • Calculate the concentration of this compound remaining at each time point by comparing the peak area with the standard curve.

Visualizations

Hydrolysis_Reaction cluster_reaction Hydrolysis Meclofenoxate This compound Products Degradation Products Meclofenoxate->Products + H₂O Water H₂O pCPA p-Chlorophenoxyacetic Acid (4-CPA) Products->pCPA yields DMAE Dimethylaminoethanol (DMAE) Products->DMAE yields

Caption: Hydrolysis of this compound.

Stock_Solution_Workflow start Start: Prepare Stock Solution storage_duration Intended Storage Duration? start->storage_duration short_term Short-term (< 1 day) storage_duration->short_term < 1 day long_term Long-term (> 1 day) storage_duration->long_term > 1 day choose_solvent Choose Solvent short_term->choose_solvent organic Organic (e.g., DMSO, Ethanol) long_term->organic aqueous Aqueous (e.g., buffer) choose_solvent->aqueous Aqueous choose_solvent->organic Organic prepare_aqueous Prepare fresh daily in slightly acidic buffer (pH < 7) aqueous->prepare_aqueous prepare_organic Dissolve in organic solvent organic->prepare_organic use_solution Use in experiment prepare_aqueous->use_solution store_organic Aliquot and store at -20°C (up to 1 month) or -80°C (up to 6 months) prepare_organic->store_organic store_organic->use_solution

Caption: Workflow for Preparing Meclofenoxate HCl Stock Solutions.

Minimizing off-target effects of Meclofenoxate Hydrochloride in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Meclofenoxate Hydrochloride in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound, also known as Centrophenoxine, is a nootropic agent primarily recognized for its cognitive-enhancing and neuroprotective properties. Its mechanism of action is multifaceted and includes:

  • Increased Acetylcholine Levels: It serves as a precursor to acetylcholine, a key neurotransmitter in memory and learning. By boosting acetylcholine levels, it can enhance synaptic plasticity and cognitive function.[1]

  • Antioxidant Properties: Meclofenoxate exhibits antioxidant effects, protecting neurons from oxidative stress, which is a contributing factor in neurodegeneration.[1]

  • Enhanced Glucose Metabolism: It can improve glucose uptake and utilization in the brain, thereby boosting overall brain energy metabolism.[1]

  • Removal of Lipofuscin: It aids in the removal of lipofuscin, a cellular waste product that accumulates with age and is associated with cellular aging.[1]

Q2: What are the known off-target effects of this compound?

Based on available data, this compound has been shown to interact with several targets other than its intended pathways. These include:

  • Neurotransmitter Transporters: It can inhibit the reuptake of norepinephrine and serotonin.

  • Enzyme Inhibition: It has been found to inhibit the enzyme cholinephosphotransferase.

  • Sigma-1 Receptor Interaction: Studies suggest a potential interaction with the sigma-1 receptor, which may contribute to its neuroprotective effects.[2]

Q3: How can I minimize off-target effects in my cellular experiments?

Minimizing off-target effects is crucial for obtaining reliable and reproducible data. General strategies include:

  • Dose-Response Studies: Conduct thorough dose-response experiments to determine the lowest effective concentration that elicits the desired on-target effect while minimizing off-target engagement.

  • Use of Appropriate Controls: Always include positive and negative controls in your experiments to differentiate between on-target, off-target, and non-specific effects.

  • Cell Line Selection: The choice of cell line can significantly impact the observed effects. Use cell lines that are well-characterized and relevant to your research question.

  • Orthogonal Assays: Validate your findings using multiple, independent assay formats that measure different aspects of the biological response.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with this compound.

Problem 1: Unexpected Changes in Cell Viability or Proliferation

Symptoms:

  • You observe a significant decrease in cell viability at concentrations where you expect to see a specific neuroprotective or cognitive-enhancing effect.

  • Cell proliferation rates are unexpectedly altered.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Off-target cytotoxicity Meclofenoxate may exhibit cytotoxic effects in certain cell lines at higher concentrations. Perform a dose-response curve to determine the IC50 for cytotoxicity in your specific cell model. Use concentrations well below the cytotoxic threshold for your functional assays.
Mitochondrial dysfunction Although some studies show Meclofenoxate improves mitochondrial function, high concentrations or specific cellular contexts could lead to mitochondrial impairment.[3][4][5][6] Assess mitochondrial health using assays for mitochondrial membrane potential (e.g., TMRM or JC-1 staining) or ATP production.[7][8][9]
Nutrient depletion in media Meclofenoxate's effect on glucose metabolism could alter the rate of nutrient consumption from the cell culture media.[1] Ensure your cell culture medium is refreshed regularly, especially for long-term experiments. Consider supplementing with additional glucose if necessary.
Problem 2: Inconsistent or Unreliable Results in Fluorescence-Based Assays

Symptoms:

  • High background fluorescence in wells treated with this compound.

  • Quenching of the fluorescent signal.

  • Inconsistent readings between replicate wells.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Autofluorescence of Meclofenoxate This compound may possess intrinsic fluorescence that can interfere with the assay signal.[10][11][12]
1. Run a compound-only control: Measure the fluorescence of Meclofenoxate in your assay buffer at the concentrations you are using to determine its autofluorescence profile. Subtract this background from your experimental readings.
2. Use a different fluorescent dye: If possible, switch to a fluorescent probe with excitation and emission spectra that do not overlap with the autofluorescence of Meclofenoxate.
Interference with fluorescent probes The chemical structure of Meclofenoxate might interact with and quench the fluorescence of your reporter dye.
1. Perform a dye-compound interaction test: Incubate your fluorescent dye with Meclofenoxate in a cell-free system to see if there is a direct quenching effect.
2. Consider a label-free assay: If interference is persistent, consider using an orthogonal, label-free detection method, such as impedance-based assays or colorimetric assays (e.g., MTT, XTT).[13]
Problem 3: Altered Neurotransmitter Levels Unrelated to the Primary Hypothesis

Symptoms:

  • You are studying the cholinergic effects of Meclofenoxate but observe changes in dopaminergic or serotonergic signaling pathways.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Inhibition of monoamine transporters Meclofenoxate can inhibit norepinephrine and serotonin transporters, leading to an increase in the extracellular concentration of these neurotransmitters.[14]
1. Use specific inhibitors as controls: Include known selective inhibitors of norepinephrine and serotonin reuptake in your experiments to compare their effects to those of Meclofenoxate.
2. Measure neurotransmitter uptake directly: Perform a neurotransmitter uptake assay to quantify the inhibitory effect of Meclofenoxate on norepinephrine and serotonin transporters in your cellular model.[15][16][17]
3. Acknowledge and discuss polypharmacology: Recognize that the observed phenotype may be a result of the compound's action on multiple targets. This could be a relevant part of its overall biological activity.

Quantitative Data on Off-Target Interactions

The following table summarizes the known quantitative data for the off-target interactions of this compound.

TargetInteractionValueSpeciesReference
Norepinephrine Transporter (NET)Inhibition (IC50)0.5 mMRat[14]
Serotonin Transporter (SERT)Inhibition (IC50)2.7 mMRat[14]
CholinephosphotransferaseInhibitionComplete at 30 mMRat[18]
Sigma-1 ReceptorInteractionIC50 measured to validate interactionMouse[2]

Experimental Protocols

Protocol 1: Assessing Cell Viability Using MTT Assay

This protocol is a colorimetric assay to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • Cells cultured in a 96-well plate

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound for the desired exposure time (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.

  • Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Measuring Mitochondrial Membrane Potential

This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to assess changes in mitochondrial membrane potential.

Materials:

  • Cells cultured in a 96-well black, clear-bottom plate

  • This compound stock solution

  • TMRM stock solution (in DMSO)

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.

  • Treat cells with this compound at various concentrations for the desired time. Include untreated, vehicle, and FCCP-treated controls.

  • During the last 30 minutes of treatment, add TMRM to each well to a final concentration of 20-100 nM.

  • Wash the cells gently with pre-warmed PBS or imaging buffer.

  • Add fresh, pre-warmed buffer to the wells.

  • Measure the fluorescence intensity using a plate reader (e.g., Ex/Em ~548/573 nm) or visualize the cells under a fluorescence microscope.

  • A decrease in TMRM fluorescence indicates mitochondrial depolarization.

Visualizations

Signaling_Pathways cluster_primary Primary On-Target Effects cluster_off_target Known Off-Target Interactions Acetylcholine Synthesis Acetylcholine Synthesis Glucose Metabolism Glucose Metabolism Antioxidant Pathways Antioxidant Pathways Lipofuscin Removal Lipofuscin Removal Norepinephrine Transporter (NET) Norepinephrine Transporter (NET) Serotonin Transporter (SERT) Serotonin Transporter (SERT) Cholinephosphotransferase Cholinephosphotransferase Sigma-1 Receptor Sigma-1 Receptor Meclofenoxate HCl Meclofenoxate HCl Meclofenoxate HCl->Acetylcholine Synthesis Increases Meclofenoxate HCl->Glucose Metabolism Enhances Meclofenoxate HCl->Antioxidant Pathways Activates Meclofenoxate HCl->Lipofuscin Removal Promotes Meclofenoxate HCl->Norepinephrine Transporter (NET) Inhibits Meclofenoxate HCl->Serotonin Transporter (SERT) Inhibits Meclofenoxate HCl->Cholinephosphotransferase Inhibits Meclofenoxate HCl->Sigma-1 Receptor Interacts

Caption: Primary and off-target effects of this compound.

Experimental_Workflow cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_validation Off-Target Validation A Select Relevant Cell Line B Determine Concentration Range (based on literature and cytotoxicity) A->B C Treat Cells with Meclofenoxate HCl (include controls) B->C D Perform Primary Assay (e.g., neuroprotection) C->D E Assess Cell Viability (MTT, etc.) C->E F Measure Mitochondrial Function (TMRM, ATP assay) C->F G Check for Assay Interference (fluorescence scan) D->G check I Data Analysis and Interpretation D->I E->I F->I H Perform Orthogonal Assay (e.g., label-free) G->H if needed H->I

Caption: Workflow for minimizing and identifying off-target effects.

References

Validation & Comparative

Comparative Analysis of the Neuroprotective Efficacy of Meclofenoxate Hydrochloride in Primary Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective performance of Meclofenoxate Hydrochloride against other alternative compounds, supported by experimental data. The information is intended to assist researchers in evaluating its potential for neuroprotection studies and therapeutic development.

Introduction to this compound

This compound, also known as Centrophenoxine, is a nootropic compound that has been studied for its cognitive-enhancing and neuroprotective properties for several decades.[1][2][3] It is a chemical ester of dimethylaminoethanol (DMAE) and 4-chlorophenoxyacetic acid (pCPA), a structure that enhances its ability to cross the blood-brain barrier.[1] While clinically used for age-related cognitive decline and dementia in some countries, its efficacy and mechanisms of action at the cellular level, particularly in primary neurons, are a subject of ongoing research.[2][4]

Mechanism of Neuroprotection

This compound is understood to exert its neuroprotective effects through a multi-faceted mechanism of action.[2] Key pathways include:

  • Cholinergic System Enhancement: It serves as a precursor to acetylcholine, a critical neurotransmitter for memory and learning. By increasing acetylcholine levels, it may enhance synaptic plasticity and cognitive function.[1][2]

  • Antioxidant Activity: The compound exhibits significant antioxidant properties, protecting neurons from oxidative stress by scavenging free radicals and reducing lipid peroxidation.[1][2][4] Oxidative damage is a major contributor to neuronal injury in many neurodegenerative conditions.

  • Reduction of Lipofuscin: this compound aids in the removal of lipofuscin, an aggregate of oxidized proteins and lipids that accumulates in aging cells and is associated with cellular dysfunction.[1][2][4]

  • Enhanced Brain Metabolism: It has been shown to improve glucose uptake and utilization in the brain, thereby boosting energy metabolism and ensuring neurons have sufficient energy for their functions.[1][2]

  • Anti-inflammatory Effects: Studies in animal models of cerebral ischemia have shown that Meclofenoxate can reduce levels of pro-inflammatory mediators.[4][5]

Meclofenoxate_Signaling_Pathway cluster_stress Cellular Stressors cluster_meclofenoxate Meclofenoxate HCl cluster_effects Neuroprotective Effects cluster_outcome Cellular Outcome Oxidative_Stress Oxidative Stress (Free Radicals) Outcome Improved Neuronal Survival & Function Oxidative_Stress->Outcome Induces Damage Lipofuscin Lipofuscin Accumulation Lipofuscin->Outcome Impairs Function Metabolic_Stress Reduced Glucose Metabolism Metabolic_Stress->Outcome Reduces Viability Meclofenoxate Meclofenoxate HCl Antioxidant Increased Antioxidant Defense Meclofenoxate->Antioxidant Lipofuscin_Removal Lipofuscin Clearance Meclofenoxate->Lipofuscin_Removal Energy Enhanced Glucose Uptake & Energy Meclofenoxate->Energy Cholinergic Increased Acetylcholine Meclofenoxate->Cholinergic Antioxidant->Oxidative_Stress Inhibits Antioxidant->Outcome Lipofuscin_Removal->Lipofuscin Reduces Lipofuscin_Removal->Outcome Energy->Metabolic_Stress Counters Energy->Outcome Cholinergic->Outcome

Caption: Neuroprotective signaling pathways of this compound.

Comparative Performance Data

The following table summarizes experimental data comparing the neuroprotective effects of this compound with other agents in various models of neuronal damage.

Compound/AgentModel SystemInsult/ToxinKey FindingQuantitative ResultReference
Meclofenoxate HCl Primary Mouse NeuronsRotenone (induces Parkinson's-like pathology)Prevents neuronal death and synaptic damage.Reduced the number of NeuN-negative (damaged) cells by ~51.7% compared to the rotenone-only group.[6]
Meclofenoxate HCl Rat ModelChronic Cerebral IschemiaAttenuated memory deficits and neuronal damage.Markedly improved memory impairment and reduced neuronal damage in the cortex and hippocampus.[5]
Sodium Phenylbutyrate (SP) Primary Mouse NeuronsRotenoneProtects against neuronal damage and preserves cell morphology.Reduced the number of NeuN-negative cells by ~51.7% compared to the rotenone-only group.[6]
MK-801 (Dizocilpine) Neuron Cultures / Slice PreparationsOxygen-Glucose Deprivation (OGD)Provides neuroprotection against excitotoxicity.Highly effective NMDAR antagonist, more protective than other glutamate antagonists in OGD models.[7]
Nicergoline Cultured Neuronsβ-amyloid toxicityProtected neurons from β-amyloid-induced cell death.Data qualitative; demonstrated protective effects.[8]
Erythropoietin (EPO) Primary Retinal Ganglion CellsGlutamate and Nitric OxideExerted neuroprotective effects against glutamate and NO toxicity.Data qualitative; demonstrated protective effects.[9]

Experimental Protocols

Validating neuroprotective effects requires robust and reproducible experimental designs. Primary neuronal cultures are a widely used system for this purpose.[10]

1. Primary Hippocampal Neuron Culture

  • Tissue Preparation: Hippocampi are dissected from neonatal mouse or rat pups (P0-P3) in ice-cold Hank's Balanced Salt Solution (HBSS) supplemented with HEPES and glucose.[11]

  • Digestion: The tissue is enzymatically digested using papain (e.g., 20 units/mL) for approximately 15 minutes to dissociate the cells.[11]

  • Trituration & Plating: Following digestion, the tissue is washed and gently triturated to create a single-cell suspension. Cells are counted and plated onto Poly-L-lysine-coated coverslips or multi-well plates at a desired density (e.g., 350 cells/mm²) in a plating medium containing Minimal Essential Medium, B27 supplement, and Fetal Bovine Serum.[11][12]

  • Maintenance: After an initial attachment period (e.g., 24 hours), the medium is replaced with a maintenance medium such as Neurobasal containing B27 and GlutaMAX supplements. Cultures are maintained at 37°C in a 5% CO₂ incubator.[11]

2. Induction of Neuronal Damage (Example: Excitotoxicity)

  • Model: Excitotoxicity is a common mechanism of neuronal injury in stroke and neurodegenerative diseases. It can be modeled in vitro using glutamate.[13]

  • Procedure: At a specific day in vitro (DIV), such as DIV 7, primary neuron cultures are pre-treated with the test compound (e.g., Meclofenoxate HCl) or vehicle for a specified duration.

  • Glutamate Challenge: A high concentration of L-glutamic acid (e.g., 50-100 µM) is added to the cultures for a defined period (e.g., 1 hour) to induce excitotoxic cell death.[13]

  • Washout & Recovery: After the glutamate exposure, the medium is replaced with conditioned medium (saved before the challenge) and the cells are allowed to recover for 24 hours before assessment.

3. Assessment of Neuroprotection

  • Cell Viability Assays: Quantification of cell death is critical. This can be achieved using methods like the MTT assay, LDH release assay, or by using fluorescent viability stains (e.g., Calcein-AM for live cells, Propidium Iodide for dead cells) followed by imaging and quantification.[12]

  • Immunocytochemistry: Neurons are fixed and stained for specific markers. For example, βIII-tubulin or NeuN can be used to visualize neuronal morphology and count surviving neurons.[6][12] Changes in synaptic proteins or markers of apoptosis (e.g., cleaved Caspase-3) can also be assessed.

  • Data Analysis: High-content screening systems can automate the imaging and analysis of neuronal morphology, including neurite length, branching, and cell survival, across many experimental conditions.[12]

Experimental_Workflow cluster_prep Phase 1: Culture Preparation cluster_treat Phase 2: Treatment & Insult cluster_analysis Phase 3: Data Acquisition & Analysis A 1. Isolate Primary Neurons (e.g., Hippocampus) B 2. Plate Neurons on Coated Cultureware A->B C 3. Culture for 7-10 Days (DIV 7-10) B->C D 4. Pre-treat with Compound (Meclofenoxate HCl vs. Vehicle) C->D E 5. Induce Neuronal Damage (e.g., Rotenone, Glutamate) D->E F 6. Incubate for 24h E->F G 7. Assess Cell Viability (e.g., Live/Dead Staining) F->G H 8. Immunostain for Neuronal Markers (e.g., NeuN) F->H I 9. Image Acquisition & Quantification G->I H->I J 10. Statistical Analysis I->J

Caption: Workflow for testing neuroprotective agents in primary neurons.

Conclusion

The available evidence indicates that this compound possesses significant neuroprotective properties, validated in both in vitro primary neuron models and in vivo studies.[5][6] Its multifaceted mechanism, which includes antioxidant, metabolic, and anti-inflammatory actions, makes it a compelling candidate for further investigation. When compared to other neuroprotective agents, it demonstrates comparable efficacy in specific models of neuronal injury, such as rotenone-induced toxicity.[6] The detailed protocols provided herein offer a framework for researchers to systematically validate these effects and explore its therapeutic potential for a range of neurodegenerative conditions.

References

A Comparative Analysis of Meclofenoxate Hydrochloride and Other Nootropics for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for pharmacological agents capable of enhancing cognitive functions has led to the investigation of numerous compounds, broadly classified as nootropics. This guide provides a comparative analysis of Meclofenoxate Hydrochloride against other prominent nootropics: Piracetam, Aniracetam, and Modafinil. The objective is to offer a comprehensive overview of their mechanisms of action, supported by available experimental data, to inform research and development in the field of cognitive enhancement.

Mechanisms of Action: A Comparative Overview

The selected nootropics exert their cognitive-enhancing effects through distinct and sometimes overlapping neuropharmacological pathways.

  • This compound: Also known as Centrophenoxine, this compound is an ester of dimethylethanolamine (DMAE) and p-chlorophenoxyacetic acid (pCPA).[1] Its primary mechanism is believed to be the enhancement of acetylcholine synthesis in the brain.[1] DMAE, a component of Meclofenoxate, serves as a precursor to choline, which is essential for the production of the neurotransmitter acetylcholine, pivotal for memory and learning.[1] Additionally, Meclofenoxate is suggested to increase glucose uptake and utilization in the brain, thereby boosting neuronal energy metabolism.[1] It is also reported to possess antioxidant properties and aid in the removal of lipofuscin, a cellular waste product that accumulates with age.[2]

  • Piracetam: The archetypal nootropic, Piracetam's precise mechanism of action is not fully elucidated but is thought to involve the modulation of neurotransmitter systems, including the cholinergic and glutamatergic pathways.[3][4] It is believed to enhance the function of acetylcholine by increasing the density of muscarinic cholinergic receptors in the frontal cortex of aged mice.[5] Piracetam may also positively modulate AMPA-type glutamate receptors, which are crucial for synaptic plasticity, a fundamental process for learning and memory.[6] Furthermore, it has been suggested that Piracetam can improve cell membrane fluidity, which may facilitate signal transduction.[7]

  • Aniracetam: A fat-soluble derivative of Piracetam, Aniracetam is a potent modulator of AMPA receptors.[4][8] By acting as a positive allosteric modulator, it enhances the activity of these glutamate receptors, leading to improved synaptic transmission and plasticity.[6][9] This is considered a primary contributor to its nootropic effects.[4] Aniracetam also influences the cholinergic system and has been shown to impact dopamine and serotonin levels, which may contribute to its reported anxiolytic and mood-enhancing properties.[10][11]

  • Modafinil: Primarily known as a wakefulness-promoting agent, Modafinil's cognitive-enhancing effects are attributed to its action as a weak, but selective, dopamine reuptake inhibitor.[12][13] By blocking the dopamine transporter (DAT), it increases the concentration of dopamine in the synapse.[13][14] Modafinil also inhibits the reuptake of norepinephrine and indirectly influences serotonin, glutamate, and GABA levels in the brain.[13][14][15]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for each nootropic.

Meclofenoxate_Pathway cluster_blood Bloodstream cluster_neuron Neuron Meclofenoxate Meclofenoxate Hydrochloride DMAE DMAE Meclofenoxate->DMAE Crosses BBB & hydrolyzes to Glucose Glucose Meclofenoxate->Glucose Increases uptake Lipofuscin Lipofuscin (Cellular Waste) Meclofenoxate->Lipofuscin Reduces Choline Choline DMAE->Choline Acts as precursor ACh Acetylcholine (ACh) Choline->ACh Synthesis via Choline Acetyltransferase Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACh [Cognitive Enhancement] [Cognitive Enhancement] ACh->[Cognitive Enhancement] Energy Increased Neuronal Energy (ATP) Glucose->Energy Energy->[Cognitive Enhancement] Removal Enhanced Removal Lipofuscin->Removal Removal->[Cognitive Enhancement]

Caption: Proposed mechanism of this compound.

Piracetam_Pathway cluster_synapse Synapse Piracetam Piracetam Membrane Neuronal Membrane Piracetam->Membrane Increases Fluidity mAChR Muscarinic ACh Receptors Piracetam->mAChR Increases Density AMPAR AMPA Receptors Piracetam->AMPAR Positive Modulation [Improved Signal\nTransduction] [Improved Signal Transduction] Membrane->[Improved Signal\nTransduction] [Enhanced Cholinergic\nNeurotransmission] [Enhanced Cholinergic Neurotransmission] mAChR->[Enhanced Cholinergic\nNeurotransmission] [Enhanced Glutamatergic\nNeurotransmission] [Enhanced Glutamatergic Neurotransmission] AMPAR->[Enhanced Glutamatergic\nNeurotransmission] [Cognitive Enhancement] [Cognitive Enhancement] [Improved Signal\nTransduction]->[Cognitive Enhancement] [Enhanced Cholinergic\nNeurotransmission]->[Cognitive Enhancement] [Enhanced Glutamatergic\nNeurotransmission]->[Cognitive Enhancement]

Caption: Proposed mechanisms of Piracetam.

Aniracetam_Pathway cluster_glutamatergic Glutamatergic Synapse cluster_other Other Neurotransmitter Systems Aniracetam Aniracetam AMPAR AMPA Receptor Aniracetam->AMPAR Positive Allosteric Modulation Cholinergic Cholinergic System Aniracetam->Cholinergic Modulates Dopaminergic Dopaminergic System Aniracetam->Dopaminergic Modulates Serotonergic Serotonergic System Aniracetam->Serotonergic Modulates [Enhanced Synaptic\nPlasticity (LTP)] [Enhanced Synaptic Plasticity (LTP)] AMPAR->[Enhanced Synaptic\nPlasticity (LTP)] Glutamate Glutamate Glutamate->AMPAR Binds to [Cognitive Enhancement] [Cognitive Enhancement] Cholinergic->[Cognitive Enhancement] [Anxiolytic & Mood\nEnhancement] [Anxiolytic & Mood Enhancement] Dopaminergic->[Anxiolytic & Mood\nEnhancement] Serotonergic->[Anxiolytic & Mood\nEnhancement] [Cognitive & Memory\nEnhancement] [Cognitive & Memory Enhancement] [Enhanced Synaptic\nPlasticity (LTP)]->[Cognitive & Memory\nEnhancement] Modafinil_Pathway cluster_synapse Synapse Modafinil Modafinil DAT Dopamine Transporter (DAT) Modafinil->DAT Inhibits Reuptake NET Norepinephrine Transporter (NET) Modafinil->NET Inhibits Reuptake Dopamine Dopamine DAT->Dopamine Normally transports Norepinephrine Norepinephrine NET->Norepinephrine Normally transports [Increased Synaptic\nDopamine] [Increased Synaptic Dopamine] Dopamine->[Increased Synaptic\nDopamine] [Increased Synaptic\nNorepinephrine] [Increased Synaptic Norepinephrine] Norepinephrine->[Increased Synaptic\nNorepinephrine] [Enhanced Wakefulness,\nAttention & Cognition] [Enhanced Wakefulness, Attention & Cognition] [Increased Synaptic\nDopamine]->[Enhanced Wakefulness,\nAttention & Cognition] [Enhanced Wakefulness\n& Alertness] [Enhanced Wakefulness & Alertness] [Increased Synaptic\nNorepinephrine]->[Enhanced Wakefulness\n& Alertness] Nootropic_Trial_Workflow Start Participant Screening & Recruitment Baseline Baseline Cognitive Assessment Start->Baseline Randomization Randomization Baseline->Randomization Treatment Nootropic Intervention Randomization->Treatment Placebo Placebo Control Randomization->Placebo FollowUp Follow-up Cognitive Assessments Treatment->FollowUp Placebo->FollowUp DataAnalysis Data Analysis FollowUp->DataAnalysis Results Results & Conclusion DataAnalysis->Results

References

Reviving Seminal Research: A Comparative Guide to Meclofenoxate Hydrochloride and its Impact on Learning

Author: BenchChem Technical Support Team. Date: November 2025

For the discerning researcher, scientist, and drug development professional, this guide provides a comprehensive comparison of Meclofenoxate Hydrochloride's effects on learning and memory, juxtaposed with alternative nootropic agents. By delving into the methodologies of seminal studies, we offer a framework for replication and further investigation into the cognitive-enhancing potential of these compounds.

Meclofenoxate, a compound synthesized from dimethylaminoethanol (DMAE) and p-chlorophenoxyacetic acid (pCPA), has been a subject of interest for its potential neuroprotective and cognitive-enhancing properties for decades.[1] Early research pointed towards its ability to improve memory and learning, particularly in the context of age-related cognitive decline.[2][3] This guide revisits this foundational research, presenting the data in a clear, comparative format and providing detailed experimental protocols to aid in the design of new studies.

Comparative Analysis of Nootropic Agents

To provide a comprehensive overview, this guide compares this compound with two other well-known nootropic compounds: Piracetam and Citicoline. The following tables summarize the quantitative data from key comparative studies.

Compound Animal Model Memory Task Dosage Treatment Duration Key Findings Reference
Meclofenoxate RatsStep-through passive avoidance20 and 100 mg/kgSingle dose and 7 daysPrevented scopolamine-induced amnesiaPetkov et al., 1988[4]
Piracetam RatsStep-through passive avoidance100 mg/kgSingle dose and 7 daysPrevented scopolamine-induced amnesiaPetkov et al., 1988[4]
Citicoline RatsStep-through passive avoidance20 and 100 mg/kgSingle dose and 7 daysPrevented scopolamine-induced amnesiaPetkov et al., 1988[4]
Compound Participant Population Study Design Dosage Treatment Duration Key Cognitive Outcome Reference
Meclofenoxate Fit, able, elderly subjectsDouble-blind, placebo-controlled600 mg twice daily9 monthsImproved consolidation of new information into long-term memoryMarcer and Hopkins, 1977[2][3]

Experimental Protocols

Replication of seminal findings is a cornerstone of scientific progress. To facilitate this, we provide detailed methodologies for the key experiments cited above.

Animal Study: Petkov et al. (1988) - Step-Through Passive Avoidance in Rats

Objective: To investigate the effects of Meclofenoxate, Piracetam, and Citicoline on scopolamine-induced amnesia in rats.

Animals: Male Wistar rats.

Apparatus: A two-compartment passive avoidance apparatus. One compartment is brightly lit, while the other is dark. The compartments are connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.

Procedure:

  • Training (Acquisition):

    • Each rat is individually placed in the lit compartment.

    • After a habituation period, the guillotine door is opened.

    • Rats, having a natural aversion to bright light, will typically enter the dark compartment.

    • Upon entering the dark compartment, the door closes, and a brief, mild foot shock is delivered through the grid floor.

  • Treatment:

    • Single Dose: Immediately after training, rats are administered either the test compound (Meclofenoxate, Piracetam, or Citicoline at 20 or 100 mg/kg) or a placebo. Scopolamine (2 mg/kg, i.p.) is administered to induce amnesia.

    • Multiple Doses: The test compounds are administered at the same doses for 7 consecutive days before the training session.

  • Retention Test:

    • 24 hours after the training session, each rat is again placed in the lit compartment.

    • The latency to enter the dark compartment is recorded. Longer latencies are indicative of better memory of the aversive stimulus.

Human Study: Marcer and Hopkins (1977) - Memory in a Healthy Elderly Population

Objective: To evaluate the effect of Meclofenoxate on memory in healthy elderly individuals.

Participants: Fit and able elderly volunteers.

Study Design: A double-blind, placebo-controlled trial.

Procedure:

  • Baseline Assessment:

    • Participants undergo a battery of neuropsychological tests to assess various aspects of memory function, including immediate and delayed recall.

  • Intervention:

    • Participants are randomly assigned to receive either Meclofenoxate (600 mg twice daily) or an identical-looking placebo.

    • The intervention period lasts for 9 months.

  • Follow-up Assessments:

    • Neuropsychological assessments are repeated at regular intervals throughout the 9-month study period and potentially at a follow-up point after cessation of treatment.

  • Key Outcome Measure:

    • The primary outcome is the change in performance on memory tests, particularly those assessing the consolidation of new information into long-term memory (e.g., delayed free recall of a word list).

Signaling Pathways and Mechanisms of Action

The cognitive-enhancing effects of Meclofenoxate are believed to be mediated through several key mechanisms, primarily its influence on the cholinergic system and its antioxidant properties.

Cholinergic System Modulation

Meclofenoxate is a precursor to acetylcholine, a critical neurotransmitter for learning and memory.[1] Its component, DMAE, can cross the blood-brain barrier and is thought to be converted to choline, a building block for acetylcholine.[1]

Acetylcholine Synthesis Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Meclofenoxate Meclofenoxate DMAE DMAE Meclofenoxate->DMAE Hydrolysis Choline Choline DMAE->Choline Methylation Acetyl-CoA Acetyl-CoA Choline_Acetyltransferase Choline_Acetyltransferase Acetylcholine Acetylcholine Choline_Acetyltransferase->Acetylcholine Synaptic_Vesicle Synaptic_Vesicle Acetylcholine->Synaptic_Vesicle Uptake Released_ACh Released_ACh Synaptic_Vesicle->Released_ACh Exocytosis CholineAcetyl-CoA CholineAcetyl-CoA CholineAcetyl-CoA->Choline_Acetyltransferase

Caption: Proposed pathway of acetylcholine synthesis from Meclofenoxate.

Antioxidant and Neuroprotective Effects

Meclofenoxate also exhibits antioxidant properties, protecting neurons from oxidative stress, a factor implicated in age-related cognitive decline.[1][5] It is thought to reduce the accumulation of lipofuscin, a metabolic waste product, in neuronal cells.[1][5]

Antioxidant Mechanism Oxidative_Stress Oxidative_Stress ROS Reactive Oxygen Species Oxidative_Stress->ROS Neuronal_Damage Neuronal_Damage ROS->Neuronal_Damage Lipofuscin_Accumulation Lipofuscin_Accumulation ROS->Lipofuscin_Accumulation Meclofenoxate Meclofenoxate Meclofenoxate->ROS Scavenges Meclofenoxate->Lipofuscin_Accumulation Reduces Improved_Neuronal_Health Improved_Neuronal_Health Meclofenoxate->Improved_Neuronal_Health

Caption: Antioxidant and neuroprotective actions of Meclofenoxate.

Experimental Workflow

The replication of these seminal studies involves a structured workflow, from animal or human participant preparation to data analysis.

Experimental Workflow cluster_animal Animal Study cluster_human Human Study cluster_analysis Data Analysis A1 Animal Acclimatization A2 Randomization to Treatment Groups A1->A2 A3 Drug Administration A2->A3 A4 Behavioral Testing (e.g., Passive Avoidance) A3->A4 A5 Data Collection (e.g., Latency) A4->A5 D1 Statistical Analysis A5->D1 H1 Participant Recruitment & Screening H2 Baseline Cognitive Assessment H1->H2 H3 Randomization to Treatment Groups H2->H3 H4 Intervention (Drug/Placebo) H3->H4 H5 Follow-up Cognitive Assessments H4->H5 H5->D1 D2 Comparison of Group Means D1->D2 D3 Interpretation of Results D2->D3

Caption: General experimental workflow for animal and human studies.

By providing this detailed guide, we aim to empower researchers to build upon the foundational knowledge of Meclofenoxate and other nootropics, ultimately contributing to the development of effective interventions for cognitive enhancement and the amelioration of cognitive decline.

References

A Comparative Analysis of Meclofenoxate Hydrochloride and Citicoline for Neuronal Repair

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the dynamic field of neuropharmacology, the quest for effective agents to promote neuronal repair following injury or neurodegeneration is paramount. This guide provides a detailed, evidence-based comparison of two prominent nootropic compounds, Meclofenoxate Hydrochloride and Citicoline, for researchers, scientists, and drug development professionals. The following analysis synthesizes preclinical data to objectively evaluate their efficacy in fostering neuronal repair.

Executive Summary

Both this compound and Citicoline have demonstrated neuroprotective and neurorestorative properties in various experimental models. Citicoline has been extensively studied in the context of ischemic stroke and traumatic brain injury, with a well-documented mechanism involving the synthesis of phospholipids and regulation of neurotransmitters[1][2][3]. Meclofenoxate, also known as Centrophenoxine, is recognized for its anti-aging, antioxidant, and cognitive-enhancing effects, with recent evidence pointing to its potential in neurodegenerative diseases like Parkinson's[4][5]. While direct comparative studies are limited, this guide consolidates quantitative data from various preclinical studies to offer a comparative perspective on their efficacy.

Mechanisms of Action

This compound primarily acts as a precursor to acetylcholine, a key neurotransmitter in memory and learning[4]. Its neuroprotective effects are also attributed to its potent antioxidant properties, which shield neurons from oxidative stress, and its ability to reduce lipofuscin, a metabolic waste product that accumulates in aging cells[4]. Recent research suggests Meclofenoxate can prevent mitochondrial destruction and reduce lipid peroxidation, indicating a role in preserving neuronal energy metabolism[6].

Citicoline functions as an essential intermediate in the synthesis of phosphatidylcholine, a primary component of neuronal cell membranes[2][3][7]. By providing choline and cytidine, it supports membrane integrity and repair[7]. Its mechanism also involves the modulation of neurotransmitter levels, including dopamine and norepinephrine, and it exhibits anti-inflammatory and anti-apoptotic effects[2][8]. Furthermore, Citicoline has been shown to activate the SIRT1 pathway and inhibit MAP kinase signaling, both of which are crucial for neuronal survival and plasticity[1][8].

Quantitative Data on Neuronal Repair

The following tables summarize key quantitative findings from preclinical studies on this compound and Citicoline. It is important to note that the experimental models and endpoints are not identical, thus direct comparisons should be made with caution.

Table 1: Efficacy of this compound in Neuronal Repair (Animal Models)

ParameterExperimental ModelTreatment ProtocolKey FindingsReference
Neuronal Survival Rotenone-induced Parkinson's Disease (PD) in miceNot specifiedTreatment with Meclofenoxate increased the survival of neuronal cells from 9.14% (rotenone group) to 47.43%.[6]
Motor Function Rotenone-induced PD in miceNot specifiedSignificantly improved motor function compared to the rotenone-treated group.[6]
Cognitive Function Chronic cerebral hypoperfusion in rats100 mg/kg, oral, once daily for 37 daysMarkedly improved memory impairment in the Morris water maze test.[5]
Biochemical Markers Chronic cerebral hypoperfusion in rats100 mg/kg, oral, once daily for 37 daysReduced increased antioxidant enzyme activities and MDA content to normal levels.[5]

Table 2: Efficacy of Citicoline in Neuronal Repair (Animal Models)

ParameterExperimental ModelTreatment ProtocolKey FindingsReference
Infarct Volume Reduction Ischemic occlusive stroke (meta-analysis of 14 studies)VariousReduced infarct volume by an average of 27.8%.[9]
Neurological Deficit Ischemic occlusive stroke (meta-analysis)VariousImproved neurological deficit by 20.2%.[9]
Neurogenesis Photothrombotic stroke in Wistar rats100 mg/kg, daily injections for 10 daysSignificantly increased the number of newborn neurons in the dentate gyrus, subventricular zone, and peri-infarct area.[10][11]
Functional Recovery Photothrombotic stroke in Wistar rats100 mg/kg, daily injections for 10 daysSignificantly improved sensorimotor recovery at days 10, 21, and 28 post-ischemia.[10][11]
Neuronal Survival Iron-induced oxidative stress in cultured neuronsTreatment with CiticolineShowed resistance to early neuronal death after reperfusion.[12]

Experimental Protocols

This compound: Chronic Cerebral Hypoperfusion in Rats[5]
  • Animal Model: Male Sprague-Dawley rats.

  • Injury Induction: Permanent bilateral ligation of the common carotid arteries to induce chronic cerebral hypoperfusion.

  • Drug Administration: Oral administration of Meclofenoxate (100 mg/kg) once daily for 37 days.

  • Assessment Methods:

    • Spatial Memory: Morris water maze to assess escape latency and time spent in the target quadrant.

    • Biochemical Analysis: Spectrophotometric assays for superoxide dismutase (SOD) and glutathione peroxidase (GPx) activities, and malondialdehyde (MDA) content.

    • Histology: Hematoxylin and eosin (HE) staining to examine morphological changes in the cortex and hippocampus.

    • Immunohistochemistry: Analysis of Bax and p53 protein expression.

Citicoline: Photothrombotic Stroke in Rats[10][11]
  • Animal Model: Forty adult male Wistar rats.

  • Injury Induction: Photothrombotic stroke was induced to create a focal cortical ischemic lesion.

  • Drug Administration: Daily intraperitoneal injections of Citicoline (100 mg/kg) or vehicle for 10 consecutive days, starting 24 hours after ischemia induction.

  • Assessment Methods:

    • Functional Outcome: Sensorimotor tests (adhesive tape removal test and cylinder test) were performed at days 1, 10, 21, and 28 post-stroke.

    • Histological Analysis: Brains were analyzed for infarct size and glial scar formation.

    • Neurogenesis Assessment: Immunohistochemistry for BrdU and NeuN to quantify newborn neurons in the dentate gyrus, subventricular zone, and peri-infarct area.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways for this compound and Citicoline in neuronal repair, as well as a generalized experimental workflow for evaluating neuroprotective agents.

Meclofenoxate_Pathway Meclofenoxate Meclofenoxate Hydrochloride Acetylcholine ↑ Acetylcholine Synthesis Meclofenoxate->Acetylcholine Antioxidant ↑ Antioxidant Activity Meclofenoxate->Antioxidant Mitochondria Mitochondrial Protection Meclofenoxate->Mitochondria Lipofuscin ↓ Lipofuscin Accumulation Meclofenoxate->Lipofuscin Neuronal_Health Improved Neuronal Health & Function Acetylcholine->Neuronal_Health Antioxidant->Neuronal_Health Mitochondria->Neuronal_Health Lipofuscin->Neuronal_Health

This compound's multifaceted mechanism of action.

Citicoline_Pathway Citicoline Citicoline Phosphatidylcholine ↑ Phosphatidylcholine Synthesis Citicoline->Phosphatidylcholine SIRT1 ↑ SIRT1 Activation Citicoline->SIRT1 MAPK ↓ MAP Kinase Signaling Citicoline->MAPK Neurotransmitters Modulation of Neurotransmitters Citicoline->Neurotransmitters Anti_Apoptosis Anti-Apoptotic Effects Citicoline->Anti_Apoptosis Membrane_Repair Membrane Repair & Integrity Phosphatidylcholine->Membrane_Repair Neuronal_Repair Enhanced Neuronal Repair & Plasticity Membrane_Repair->Neuronal_Repair SIRT1->Neuronal_Repair MAPK->Neuronal_Repair Neurotransmitters->Neuronal_Repair Anti_Apoptosis->Neuronal_Repair Experimental_Workflow Animal_Model Selection of Animal Model (e.g., Rat, Mouse) Injury_Induction Induction of Neuronal Injury (e.g., Ischemia, Trauma) Animal_Model->Injury_Induction Treatment_Groups Randomization into Treatment Groups (Vehicle, Meclofenoxate, Citicoline) Injury_Induction->Treatment_Groups Drug_Administration Drug Administration (Dosage, Route, Duration) Treatment_Groups->Drug_Administration Behavioral_Assessment Behavioral & Functional Assessment (e.g., Motor, Cognitive Tests) Drug_Administration->Behavioral_Assessment Post_Mortem_Analysis Post-Mortem Tissue Analysis (Histology, Immunohistochemistry, Biochemistry) Behavioral_Assessment->Post_Mortem_Analysis Data_Analysis Quantitative Data Analysis & Statistical Comparison Post_Mortem_Analysis->Data_Analysis

References

Independent Validation of Meclofenoxate Hydrochloride's Anti-Aging Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Meclofenoxate hydrochloride, a compound developed in the 1950s, has long been investigated for its potential nootropic and anti-aging capabilities. This guide provides an objective comparison of Meclofenoxate's performance against other nootropic agents, supported by experimental data, to aid in research and development. Its purported mechanisms of action include enhancement of the cholinergic system, antioxidant properties, and reduction of cellular waste products like lipofuscin.[1][2]

Comparative Efficacy in Cognitive Enhancement

Clinical Evidence: Meclofenoxate vs. Antagonic-Stress

A double-blind, randomized clinical trial involving 63 elderly patients with mild to moderate senile dementia of the Alzheimer's type (SDAT) compared the effects of Meclofenoxate (MF) monotherapy with Antagonic-Stress (AS), a complex neurometabolic formula that includes Meclofenoxate.[3] The three-month study assessed cognitive and psychogeriatric parameters using the Sandoz Clinical Assessment-Geriatric (SCAG) scale and the Wechsler Memory Scale (WMS).

Both treatment groups showed significant improvements in cognitive function, including attention, concentration, and memory.[3] However, the therapeutic effects of Antagonic-Stress were reported to be significantly superior to Meclofenoxate alone.[3]

Table 1: Comparison of Meclofenoxate and Antagonic-Stress on Cognitive Performance in SDAT Patients

Assessment ScaleMeclofenoxate (MF)Antagonic-Stress (AS)Outcome
Sandoz Clinical Assessment-Geriatric (SCAG)Significant Decrease in ScoresSignificantly Greater Decrease in ScoresAS superior to MF
Wechsler Memory Scale (WMS)Significant ImprovementSignificantly Greater ImprovementAS superior to MF
Deterioration IndexDiminishedMore Significantly DiminishedAS superior to MF

Note: Specific quantitative scores from the full study were not available in the retrieved search results.

Preclinical Evidence: Meclofenoxate vs. Other Nootropics

A study in rats investigated the effects of Meclofenoxate (Mf), adafenoxate (Adf), piracetam (Pc), and citicholine (CCh) on scopolamine-induced memory impairment using a step-through passive avoidance task. All tested nootropics demonstrated the ability to counteract the amnesic effects of scopolamine.[4]

Table 2: Comparative Effects of Nootropics on Scopolamine-Induced Amnesia in Rats

Treatment GroupEfficacy in Preventing Amnesia
Meclofenoxate (Mf)Effective
Adafenoxate (Adf)Effective
Piracetam (Pc)Effective
Citicholine (CCh)Effective

Note: The abstract of the study indicates "significant quantitative differences in the antiamnestic effects" were observed, but the specific latency data from the passive avoidance tests were not available in the retrieved search results.

Another preclinical study compared the effects of Meclofenoxate and Piracetam on the density of N-methyl-D-aspartate (NMDA) and nicotinic acetylcholine (nACh) receptors in the brains of mice with different exploratory efficacy.[5]

Table 3: Effects of Meclofenoxate and Piracetam on Brain Receptor Density in Mice

TreatmentBrain RegionReceptorChange in Binding Sites/Density
Piracetam (200 mg/kg)Hippocampus (Low-exploratory mice)NMDA+70%
Neocortex (Low-exploratory mice)nACh-55%
Neocortex (High-exploratory mice)nACh-40%
Meclofenoxate (100 mg/kg)Hippocampus (High-exploratory mice)NMDA+41%
Neocortex (Low-exploratory mice)nACh-48%
Neocortex (High-exploratory mice)nACh-20%

Lipofuscin Reduction: A Key Anti-Aging Mechanism

One of the most cited anti-aging properties of Meclofenoxate is its ability to reduce the accumulation of lipofuscin, an age-related pigment composed of oxidized proteins and lipids that builds up in cells.[6][7][8] This accumulation is considered a hallmark of cellular aging.

While direct comparative quantitative studies on lipofuscin reduction by different nootropics are scarce in the available literature, studies have independently demonstrated the lipofuscin-reducing effects of both Meclofenoxate and Piracetam.[7][8][9] One study noted that Piracetam markedly decreased the formation of neuronal lipofuscin in the cerebellum and hippocampus of alcohol-treated and withdrawn rats.[9] Another study reported a significant reduction of lipofuscin pigment in the neurons of the central nervous system in senile guinea pigs treated with Meclofenoxate.[8]

Experimental Protocols

Cognitive Assessment in Clinical Trials
  • Sandoz Clinical Assessment-Geriatric (SCAG) Scale: This is a clinician-rated scale used to assess a range of symptoms in geriatric patients, including cognitive, affective, and behavioral domains. It consists of 18 items rated on a 7-point severity scale (1=not present to 7=severe).[10][11][12][13]

  • Wechsler Memory Scale (WMS): This is a neuropsychological test used to measure different memory functions in adults. It includes subtests for immediate and delayed recall of verbal and visual information.[14][15][16][17]

Preclinical Assessment of Memory
  • Step-Through Passive Avoidance Task: This task assesses learning and memory in small animals. The apparatus consists of a brightly lit compartment and a dark compartment. On the training day, the animal is placed in the lit compartment and receives a mild foot shock upon entering the dark compartment. During the retention test, the latency to enter the dark compartment is measured as an indicator of memory. Longer latencies suggest better memory of the aversive stimulus.[4]

Quantification of Lipofuscin

A common method for quantifying lipofuscin is through fluorescence microscopy due to its autofluorescent properties.

Optimized Sudan Black B (SBB) Staining Protocol for Cultured Cells: [18]

  • Cell Fixation: Fix cultured cells with 4% paraformaldehyde (PFA) in PBS for 10 minutes at room temperature.

  • Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • SBB Staining: Incubate cells with SBB staining solution (0.1% Sudan Black B in 70% ethanol) for 8 minutes in the dark.

  • Washing: Wash the cells extensively with PBS.

  • Imaging: Visualize and quantify the SBB-stained lipofuscin using fluorescence microscopy, particularly in the far-red channel (Cy5).

  • Quantification: Use image analysis software (e.g., ImageJ/Fiji) to measure the integrated density of the fluorescence signal, which can be normalized to the cell number.[18]

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_clinical Clinical Comparative Study patient_population Geriatric Patients with SDAT randomization Randomization patient_population->randomization group_mf Meclofenoxate Group randomization->group_mf group_as Antagonic-Stress Group randomization->group_as treatment 3-Month Treatment group_mf->treatment group_as->treatment assessment Cognitive Assessment (SCAG, WMS) treatment->assessment analysis Statistical Analysis assessment->analysis outcome Comparative Efficacy analysis->outcome

Caption: Workflow of the comparative clinical trial between Meclofenoxate and Antagonic-Stress.

lipofuscin_quantification cluster_protocol Lipofuscin Quantification Protocol cell_culture Cell Culture fixation Fixation (PFA) cell_culture->fixation permeabilization Permeabilization (Triton X-100) fixation->permeabilization staining Sudan Black B Staining permeabilization->staining imaging Fluorescence Microscopy (Cy5) staining->imaging quantification Image Analysis (ImageJ) imaging->quantification result Lipofuscin Content quantification->result

Caption: Experimental workflow for the quantification of lipofuscin in cultured cells.

meclofenoxate_moa cluster_cellular_effects Cellular Mechanisms cluster_outcomes Anti-Aging Outcomes meclofenoxate Meclofenoxate acetylcholine Increased Acetylcholine meclofenoxate->acetylcholine antioxidant Antioxidant Activity meclofenoxate->antioxidant glucose Improved Glucose Metabolism meclofenoxate->glucose lipofuscin Reduced Lipofuscin meclofenoxate->lipofuscin cognitive_enhancement Cognitive Enhancement acetylcholine->cognitive_enhancement neuroprotection Neuroprotection antioxidant->neuroprotection cellular_health Improved Cellular Health glucose->cellular_health lipofuscin->cellular_health neuroprotection->cognitive_enhancement cellular_health->cognitive_enhancement

Caption: Proposed mechanisms of action for Meclofenoxate's anti-aging properties.

References

Meclofenoxate Hydrochloride for Dementia: A Comparative Clinical Trial Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a meta-analysis of available clinical trial data on Meclofenoxate Hydrochloride for the treatment of dementia. It offers a comparative perspective against currently established dementia therapies, focusing on efficacy, safety, and mechanisms of action. The information is intended to support research and development efforts in the field of neurodegenerative diseases.

Executive Summary

This compound, a compound developed in the 1950s, has been investigated for its potential nootropic and neuroprotective effects in dementia.[1] Clinical evidence for its efficacy is primarily derived from older, smaller-scale studies that have been noted for methodological limitations.[1][2] This analysis synthesizes the available data and contrasts it with the well-established profiles of cholinesterase inhibitors and NMDA receptor antagonists, the current standards of care in dementia treatment. While Meclofenoxate may influence cholinergic and antioxidant pathways relevant to dementia pathology, its clinical benefits remain inconclusive based on current evidence.

Comparative Efficacy of Meclofenoxate and Standard Dementia Therapies

The efficacy of Meclofenoxate in dementia has been evaluated in a limited number of clinical trials. The data, primarily qualitative, suggests potential modest benefits in cognitive function. In contrast, cholinesterase inhibitors and memantine have undergone extensive clinical testing, with their efficacy quantified in large-scale meta-analyses.

Table 1: Comparison of Efficacy in Clinical Trials

Treatment ClassDrug(s)Key Efficacy FindingsCognitive Assessment Scale(s)
Nootropic Agent This compoundImproved consolidation of new information into long-term memory in one study of elderly subjects.[3][4] Another study showed a combination therapy including Meclofenoxate was superior to Meclofenoxate alone.[5] However, overall clinical evidence is considered weak and inconclusive.[2]Wechsler Memory Scale, Wechsler Adult Intelligence Scale, Sandoz Clinical Assessment-Geriatric Scale.[5]
Cholinesterase Inhibitors Donepezil, Rivastigmine, GalantamineModest improvement in cognitive function, with an average improvement of -2.7 points on the ADAS-Cog scale in a meta-analysis.[1] Associated with a 27% lower risk of death in a long-term study.[2][6]Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog), Mini-Mental State Examination (MMSE).[1][6]
NMDA Receptor Antagonist MemantineSmall clinical benefit in moderate-to-severe Alzheimer's disease on cognition, daily living activities, and behavior.[7] In one study, memantine improved ADAS-Cog scores by an average of 0.4 points compared to a 1.6-point decline with placebo.[8]ADAS-Cog, Severe Impairment Battery (SIB), Clinician's Interview-Based Impression of Change Plus Caregiver Input (CIBIC-Plus).[7][8]

Safety and Tolerability Profile

The safety profile of Meclofenoxate is not as well-documented as that of current standard therapies due to the age and scale of the studies. Available information suggests it is generally well-tolerated, with mild side effects reported.

Table 2: Comparison of Adverse Events

Treatment ClassDrug(s)Common Adverse EventsSerious Adverse Events
Nootropic Agent This compoundMild side effects including nausea, headache, dizziness, and gastrointestinal issues have been reported.[2]A study on DMAE, a component of Meclofenoxate, reported serious adverse events including cardiac failure and seizure, though a direct causal link was not definitively established.[2]
Cholinesterase Inhibitors Donepezil, Rivastigmine, GalantamineNausea, vomiting, diarrhea are significantly more frequent than with placebo.[1]Dropout rates due to adverse events are higher than placebo (approximately 29% vs 18%).[1]
NMDA Receptor Antagonist MemantineDizziness and headache are more likely than with placebo.[7]Generally well-tolerated with an adverse event frequency comparable to placebo.[8]

Mechanism of Action

Meclofenoxate is believed to exert its effects through multiple pathways, primarily related to cholinergic enhancement and neuroprotection. This contrasts with the more targeted mechanisms of cholinesterase inhibitors and memantine.

Table 3: Comparison of Mechanisms of Action

Treatment ClassDrug(s)Primary Mechanism of Action
Nootropic Agent This compoundActs as a precursor to acetylcholine, increasing its levels in the brain.[3][6] Exhibits antioxidant properties, protecting neurons from oxidative stress.[3] Aids in the removal of lipofuscin, a cellular waste product.[6]
Cholinesterase Inhibitors Donepezil, Rivastigmine, GalantamineInhibit the breakdown of acetylcholine by blocking the enzyme acetylcholinesterase, thereby increasing its availability in the synaptic cleft.[1]
NMDA Receptor Antagonist MemantineBlocks N-Methyl-D-aspartate (NMDA) receptors, protecting against excessive glutamate stimulation which can lead to neuronal damage.[9]

Experimental Protocols of Key Clinical Trials

Marcer and Hopkins, 1977
  • Study Design: A double-blind, placebo-controlled study.[3]

  • Participants: Fit, able, elderly subjects.[3]

  • Intervention: The active group received Meclofenoxate, while the control group received an identical placebo.[4]

  • Outcome Measures: A battery of performance measures was used to assess various aspects of memory function.[3]

  • Key Findings: Meclofenoxate appeared to enhance the consolidation of new information into long-term memory.[3] A significantly higher number of subjects on Meclofenoxate reported increased mental alertness.[3]

Popa et al., 1993
  • Study Design: A double-blind, comparative, parallel, and randomized clinical trial.[5]

  • Participants: 63 elderly individuals with a diagnosis of mild to moderate senile dementia of the Alzheimer's type.[5]

  • Intervention: One group received Meclofenoxate (MF), and the other received a combination treatment called Antagonic-Stress (AS), which also contained Meclofenoxate.[5]

  • Duration: Three months.[5]

  • Outcome Measures: Psychogeriatric symptoms were assessed using the Sandoz Clinical Assessment-Geriatric scale and the Self-Assessment Scale-Geriatric. Psychometric evaluations included the Wechsler Memory Scale and the Wechsler Adult Intelligence Scale.[5]

  • Key Findings: Both treatments led to significant improvements in psychogeriatric scores and cognitive performance. The therapeutic effects of the Antagonic-Stress combination were significantly superior to Meclofenoxate alone.[5]

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the proposed signaling pathway of Meclofenoxate, a typical clinical trial workflow for dementia, and the logical framework for comparing these treatments.

meclofenoxate_pathway Meclofenoxate Meclofenoxate Hydrochloride Acetylcholine Increased Acetylcholine Meclofenoxate->Acetylcholine Antioxidant Antioxidant Effects Meclofenoxate->Antioxidant Lipofuscin Reduced Lipofuscin Meclofenoxate->Lipofuscin Cognitive Improved Cognitive Function Acetylcholine->Cognitive Neuroprotection Neuroprotection Antioxidant->Neuroprotection Lipofuscin->Neuroprotection Neuroprotection->Cognitive

Caption: Proposed signaling pathway of this compound.

clinical_trial_workflow Start Patient Recruitment (Dementia Diagnosis) Screening Screening & Inclusion/Exclusion Criteria Start->Screening Randomization Randomization Screening->Randomization GroupA Treatment Group (e.g., Meclofenoxate) Randomization->GroupA GroupB Control Group (Placebo or Active Comparator) Randomization->GroupB FollowUp Follow-up Assessments (Cognitive, Safety) GroupA->FollowUp GroupB->FollowUp Analysis Data Analysis FollowUp->Analysis Results Efficacy & Safety Results Analysis->Results

Caption: Generalized experimental workflow for a dementia clinical trial.

comparison_logic Dementia_Treatment Dementia Treatment Comparison Meclofenoxate Meclofenoxate Hydrochloride Dementia_Treatment->Meclofenoxate Cholinesterase_I Cholinesterase Inhibitors Dementia_Treatment->Cholinesterase_I NMDA_Antagonist NMDA Receptor Antagonist Dementia_Treatment->NMDA_Antagonist Efficacy Efficacy Meclofenoxate->Efficacy Safety Safety Meclofenoxate->Safety MOA Mechanism of Action Meclofenoxate->MOA Cholinesterase_I->Efficacy Cholinesterase_I->Safety Cholinesterase_I->MOA NMDA_Antagonist->Efficacy NMDA_Antagonist->Safety NMDA_Antagonist->MOA

Caption: Logical framework for comparing dementia treatments.

Conclusion

References

A Comparative Analysis of Meclofenoxate Hydrochloride and Newer Cognitive Enhancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the established cognitive enhancer, Meclofenoxate Hydrochloride, against a selection of newer nootropic agents. The analysis is based on available experimental data, focusing on mechanisms of action and performance in preclinical cognitive assessments.

Introduction

This compound, also known as Centrophenoxine, has been a subject of interest in the field of cognitive enhancement for several decades.[1] It is a cholinergic compound recognized for its potential to improve memory and learning capacity.[2] In recent years, a variety of newer compounds have emerged with purported cognitive-enhancing effects, operating through diverse neurochemical pathways. This guide aims to provide a comparative overview of this compound against prominent newer agents, including racetams (Piracetam, Aniracetam), Eugeroics (Modafinil), and a novel dipeptide derivative (Noopept), to inform research and development in this area.

Mechanisms of Action: A Comparative Overview

The cognitive enhancers discussed herein exert their effects through distinct primary mechanisms, which are summarized below.

  • This compound: The principal mechanism of this compound is attributed to its role in augmenting acetylcholine (ACh) levels in the brain.[2] Comprising dimethylaminoethanol (DMAE) and p-chlorophenoxyacetic acid (pCPA), it is believed that the pCPA moiety facilitates the transport of DMAE across the blood-brain barrier, where DMAE acts as a precursor for choline and subsequently acetylcholine.[2][3] Additionally, it is reported to increase CNS choline levels, which can contribute to elevated acetylcholine synthesis in the hippocampus.[3] Other reported mechanisms include antioxidant properties, enhancement of glucose uptake and utilization in the brain, and reduction of lipofuscin, a metabolic waste product that accumulates with age.[2]

  • Piracetam: As the archetypal racetam, Piracetam's mechanism is not fully elucidated but is understood to modulate cholinergic and glutamatergic systems.[4] It is believed to enhance the function of acetylcholine via muscarinic cholinergic receptors and may increase the density of these receptors.[4] Piracetam also acts as a positive allosteric modulator of AMPA receptors, which are a type of glutamate receptor, thereby enhancing glutamatergic neurotransmission.[5] This modulation is thought to improve neuronal plasticity.[6]

  • Aniracetam: Another member of the racetam family, Aniracetam, primarily modulates the glutamatergic system.[7] It is a potent positive allosteric modulator of AMPA receptors, reducing receptor desensitization and prolonging the decay of excitatory synaptic currents.[8][9] This action is believed to be a key contributor to its nootropic effects.[7] Aniracetam has also been shown to influence cholinergic, dopaminergic, and serotonergic systems, suggesting a broader mechanism of action than some other racetams.[10]

  • Modafinil: The primary mechanism of Modafinil involves the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels.[11][12] This action is weaker than that of traditional psychostimulants.[13] Modafinil also influences norepinephrine, serotonin, glutamate, and GABA systems, contributing to its wakefulness-promoting and cognitive-enhancing effects.[11]

  • Noopept: This dipeptide derivative of Piracetam is reported to have a multi-faceted mechanism of action. A key aspect is its ability to increase the expression of neurotrophic factors, specifically Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) in the hippocampus.[14][15] These neurotrophins are crucial for neuronal survival, growth, and synaptic plasticity. Noopept is also thought to have cholinergic and glutamatergic effects.

Data Presentation: Preclinical Cognitive Performance

The following tables summarize quantitative data from preclinical studies in rodent models, assessing cognitive performance using various behavioral paradigms. It is important to note that direct comparative studies are limited, and experimental conditions can vary significantly.

Table 1: Morris Water Maze (MWM) - Spatial Learning and Memory Lower escape latency indicates better performance.

CompoundSpeciesDosageModelEscape Latency (seconds) - Treated vs. Control/ShamCitation(s)
Meclofenoxate HCl Rat100 mg/kg/day (oral)Chronic cerebral hypoperfusionSignificantly shorter escape latency compared to ischemia group.[16]
Piracetam Mouse75 & 150 mg/kg/day (i.p.)NormalImproved performance (reduced search time) in both visible and hidden platform tasks.[15]
Modafinil Rat75 mg/kgScopolamine-induced amnesiaSignificantly improved performance compared to scopolamine-only group.[9]

Table 2: Radial Arm Maze (RAM) - Working and Reference Memory Fewer errors indicate better performance.

CompoundSpeciesDosageModelOutcomeCitation(s)
Aniracetam Rat10 µ g/side (intrahippocampal)NMDA antagonist-induced impairmentDecreased working memory errors and total errors.[17]
Modafinil Rat1, 5, 10 mg/kg (i.p.)NormalSignificantly decreased working memory errors at all doses from day 8/9 of treatment.[18]

Table 3: Novel Object Recognition (NOR) - Recognition Memory Higher discrimination/recognition index indicates better performance.

CompoundSpeciesDosageModelDiscrimination/Recognition Index - Treated vs. Control/ImpairedCitation(s)
Modafinil Rat64 mg/kg (p.o.)PCP-induced deficitAmeliorated the deficit in novel object exploration.[19]
Modafinil Rat100 mg/kg (i.p.)Methamphetamine-induced deficitReversed the deficit, increasing exploration of the object in the new location.[20]
Aniracetam MouseNot specifiedTARP γ-8 KO (ADHD model)Significantly improved recognition function in knockout mice.[21]

Table 4: Passive Avoidance Test - Fear-Motivated Learning and Memory Longer latency to enter the dark compartment indicates better memory.

CompoundSpeciesDosageModelOutcomeCitation(s)
Meclofenoxate HCl Rat20 & 100 mg/kgScopolamine-induced amnesiaPrevented scopolamine-induced retrograde amnesia.[22]
Piracetam Rat100 mg/kgScopolamine-induced amnesiaPrevented scopolamine-induced retrograde amnesia.[22]
Noopept RatNot specifiedPhotothrombosis of prefrontal cortexFacilitated retention and retrieval of the conditioned response.[23]

Experimental Protocols

Morris Water Maze (MWM)

The Morris Water Maze is a widely used behavioral task to assess spatial learning and memory in rodents.[24]

  • Apparatus: A large circular pool (typically 1.5-2 meters in diameter) is filled with opaque water. A small escape platform is submerged just below the water's surface in a fixed location within one of the four designated quadrants of the pool.[25]

  • Procedure:

    • Acquisition Phase: The animal is placed in the water at one of several predetermined start locations around the edge of the pool. The time it takes for the animal to find the hidden platform (escape latency) is recorded.[26] This is repeated for several trials per day over a number of days.

    • Probe Trial: After the acquisition phase, the platform is removed from the pool, and the animal is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory retention.[25]

  • Key Parameters Measured:

    • Escape Latency: The time taken to find the hidden platform. A decrease in escape latency over trials indicates learning.

    • Time in Target Quadrant: During the probe trial, a greater percentage of time spent in the quadrant that formerly contained the platform indicates better spatial memory.

    • Path Length: The total distance traveled to find the platform.

    • Swim Speed: To control for motor deficits.

G cluster_0 MWM Experimental Workflow Start Start Acquisition Trials Acquisition Trials Start->Acquisition Trials Record Escape Latency Record Escape Latency Acquisition Trials->Record Escape Latency Repeat over days Probe Trial (Platform Removed) Probe Trial (Platform Removed) Acquisition Trials->Probe Trial (Platform Removed) Record Escape Latency->Acquisition Trials Repeat over days Record Time in Target Quadrant Record Time in Target Quadrant Probe Trial (Platform Removed)->Record Time in Target Quadrant End End Record Time in Target Quadrant->End

Morris Water Maze Experimental Workflow.

Radial Arm Maze (RAM)

The Radial Arm Maze is used to assess working and reference memory in rodents.

  • Apparatus: The maze consists of a central platform with a number of arms (typically 8) radiating outwards. At the end of some or all arms, a food reward can be placed.

  • Procedure:

    • Habituation: The animal is allowed to explore the maze freely to acclimate to the environment.

    • Training/Testing:

      • Working Memory Task: All arms are baited with a food reward. The animal is placed on the central platform and allowed to retrieve the rewards. Re-entry into an arm that has already been visited is counted as a working memory error.

      • Reference Memory Task: Only a subset of the arms is consistently baited across trials. Entry into an arm that is never baited is counted as a reference memory error.

  • Key Parameters Measured:

    • Working Memory Errors: Number of re-entries into previously visited arms within a trial.

    • Reference Memory Errors: Number of entries into arms that are never baited.

    • Time to Complete the Task: The total time taken to retrieve all rewards.

G cluster_1 Radial Arm Maze Protocol Start Start Place Animal in Center Place Animal in Center Start->Place Animal in Center Allow Exploration of Arms Allow Exploration of Arms Place Animal in Center->Allow Exploration of Arms Allow Exploration of Arms->Allow Exploration of Arms Retrieves rewards Record Entries & Errors Record Entries & Errors Allow Exploration of Arms->Record Entries & Errors End of Trial End of Trial Record Entries & Errors->End of Trial

Radial Arm Maze Experimental Protocol.

Signaling Pathways

The following diagrams illustrate the primary signaling pathways modulated by these cognitive enhancers.

Cholinergic Signaling Pathway (this compound)

Meclofenoxate increases the availability of choline, a precursor for acetylcholine synthesis. This leads to enhanced cholinergic neurotransmission, which is crucial for learning and memory.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Meclofenoxate Meclofenoxate DMAE DMAE Meclofenoxate->DMAE Hydrolysis Choline Choline DMAE->Choline ChAT ChAT Choline->ChAT Acetyl-CoA Acetyl-CoA Acetyl-CoA->ChAT ACh_vesicle ACh Vesicle ChAT->ACh_vesicle Synthesis ACh ACh ACh_vesicle->ACh Release AChR Acetylcholine Receptor ACh->AChR Signal_Transduction Signal Transduction (Learning & Memory) AChR->Signal_Transduction

Meclofenoxate's Influence on Cholinergic Signaling.

Glutamatergic Signaling Pathway (Racetams)

Racetams like Piracetam and Aniracetam act as positive allosteric modulators of AMPA receptors, enhancing the excitatory signals of glutamate.

Racetam Modulation of Glutamatergic Signaling.

Dopaminergic Signaling Pathway (Modafinil)

Modafinil's primary action is the inhibition of the dopamine transporter (DAT), which increases the concentration of dopamine in the synaptic cleft.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Dopamine_Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter Modafinil Modafinil Modafinil->DAT Inhibits Dopamine->DAT Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Signal_Transduction Signal Transduction (Wakefulness, Cognition) Dopamine_Receptor->Signal_Transduction

References

Safety Operating Guide

Proper Disposal of Meclofenoxate Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential guidance on the proper disposal procedures for Meclofenoxate Hydrochloride, ensuring the safety of laboratory personnel and compliance with environmental regulations. This information is intended for researchers, scientists, and drug development professionals who handle this compound.

Hazard Profile and Regulatory Overview

This compound is a compound that requires careful handling and disposal due to its potential health effects. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]

The primary regulations governing the disposal of chemical waste from laboratories in the United States are the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA). Under RCRA, chemical waste is broadly categorized as hazardous or non-hazardous. The specific disposal route for this compound depends on its classification within this framework.

While this compound is not explicitly listed as a P- or U-listed hazardous waste under RCRA, it is the generator's responsibility to determine if the waste exhibits any characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity).

Step-by-Step Disposal Protocol

Step 1: Hazardous Waste Determination

Before disposal, a formal hazardous waste determination must be conducted.

  • Review Safety Data Sheet (SDS): The SDS for this compound will provide information on its physical and chemical properties.

  • Assess RCRA Characteristics:

    • Ignitability: this compound is a solid and is not expected to be ignitable.

    • Corrosivity: As a hydrochloride salt, an aqueous solution may be acidic. The pH of the waste should be tested. A pH of ≤ 2 or ≥ 12.5 would classify it as corrosive hazardous waste.

    • Reactivity: The SDS does not indicate any significant reactivity hazards.

    • Toxicity: The "harmful if swallowed" classification suggests potential toxicity. A Toxicity Characteristic Leaching Procedure (TCLP) may be required to determine if the waste meets the regulatory definition of toxic hazardous waste.

Step 2: Segregation and Collection

  • If determined to be RCRA Hazardous Waste:

    • Collect waste this compound in a designated, properly labeled hazardous waste container. The container must be compatible with the chemical, in good condition, and kept securely closed except when adding waste.

    • The label should clearly state "Hazardous Waste" and identify the contents (this compound).

    • Store the container in a designated satellite accumulation area or central accumulation area, following all applicable RCRA storage time limits.

  • If determined to be Non-Hazardous Waste:

    • Even if not classified as RCRA hazardous, this compound should not be disposed of in the regular trash or down the drain.[1][4]

    • Collect the waste in a clearly labeled container, indicating "Non-hazardous chemical waste for incineration."

Step 3: Arrange for Proper Disposal

  • RCRA Hazardous Waste:

    • Disposal must be handled by a licensed hazardous waste disposal company.

    • The waste will be transported to a permitted treatment, storage, and disposal facility (TSDF), where it will likely be incinerated.

  • Non-Hazardous Pharmaceutical Waste:

    • The recommended disposal method is incineration through a licensed medical or chemical waste incinerator.[4] This is the most environmentally sound method to ensure complete destruction of the active pharmaceutical ingredient.

    • Contact your institution's Environmental Health and Safety (EHS) department or a qualified waste management vendor to arrange for pickup and disposal.

Important Considerations:

  • Do not dispose of this compound down the drain. This can have adverse effects on aquatic life and wastewater treatment systems.[1][4]

  • Do not dispose of this compound in the regular trash. This is not a compliant or safe practice for chemical waste.

  • Empty Containers: Empty containers that held this compound should be managed based on the hazardous waste determination. If the compound is determined to be hazardous, the empty container may also need to be managed as hazardous waste unless it is "RCRA empty."

Quantitative Data Summary

ParameterValueSource
GHS Hazard Classifications Acute toxicity, Oral (Category 4), Skin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[1][2][3]
RCRA Hazardous Waste Corrosivity Characteristic pH ≤ 2 or ≥ 12.5EPA

Experimental Protocols

Hazardous Waste Determination Protocol

  • Objective: To determine if waste this compound meets the criteria for a characteristic hazardous waste under RCRA.

  • Materials:

    • Representative sample of the this compound waste stream.

    • Calibrated pH meter.

    • Personal Protective Equipment (PPE) as specified in the SDS (gloves, safety glasses, lab coat).

  • Procedure:

    • Corrosivity Test:

      • Prepare an aqueous solution of the waste this compound, simulating the waste stream to be disposed of.

      • Using a calibrated pH meter, measure the pH of the solution.

      • Record the pH. If the pH is ≤ 2 or ≥ 12.5, the waste is a corrosive hazardous waste (D002).

    • Toxicity Characteristic Assessment:

      • Review the SDS and any available toxicological data for this compound.

      • If there is reason to believe that the waste could leach toxic constituents at or above regulatory limits, a Toxicity Characteristic Leaching Procedure (TCLP) should be performed by a certified environmental laboratory.

Visualized Disposal Workflow

MeclofenoxateDisposal start Start: this compound Waste Generated hw_determination Perform Hazardous Waste Determination (pH Test, Toxicity Assessment) start->hw_determination is_hazardous Is it RCRA Hazardous Waste? hw_determination->is_hazardous collect_hw Collect in Labeled Hazardous Waste Container is_hazardous->collect_hw Yes collect_non_hw Collect in Labeled Container 'For Incineration' is_hazardous->collect_non_hw No store_hw Store in Designated Accumulation Area collect_hw->store_hw dispose_hw Dispose via Licensed Hazardous Waste Vendor (Incineration) store_hw->dispose_hw dispose_non_hw Dispose via Qualified Waste Vendor (Incineration) collect_non_hw->dispose_non_hw

Caption: Decision workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling Meclofenoxate Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Meclofenoxate Hydrochloride, tailored for research, scientific, and drug development professionals. Adherence to these guidelines is essential for ensuring a safe laboratory environment.

This compound is a substance that requires careful handling to avoid potential health hazards.[1][2] It can be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Therefore, the use of appropriate personal protective equipment (PPE) and adherence to strict handling and disposal procedures are mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling this compound. This is based on established safety protocols for hazardous chemicals and specific recommendations from safety data sheets.[1][3][4][5][6][7]

PPE CategoryItemSpecifications & Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.[5] Always inspect gloves for integrity before use. Double gloving is advised when compounding, administering, or disposing of the substance.[6] Contaminated gloves should be disposed of properly after use.[3]
Eye Protection Safety glasses with side shields or gogglesMust meet ANSI Z.87.1 1989 standard or EN 166(EU).[3][5] A face shield worn over safety glasses is required when there is a risk of splashing or aerosol generation.[5][8]
Body Protection Laboratory coatA long-sleeved, disposable gown made of low-permeability fabric with a solid front and tight-fitting cuffs is required.[6][7]
Respiratory Protection NIOSH-approved respiratorRequired when there is a risk of generating airborne powder or aerosols, such as during spill cleanup or when working outside of a ventilated enclosure.[3][5][8] A fit-tested N95 or higher respirator is recommended.[8] Surgical masks do not provide adequate protection.[7][9]

Experimental Protocols: Handling and Disposal

Handling this compound:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][4]

  • Avoiding Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[3] Avoid the formation of dust and aerosols during handling.[3][4]

  • Weighing and Transfer: When weighing or transferring the solid material, use techniques that minimize dust generation.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. This compound is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide.[10] It is also soluble in aqueous buffers like PBS (pH 7.2) at approximately 10 mg/ml.[10] Aqueous solutions should not be stored for more than one day.[10]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[3][4] Recommended storage temperature is -20°C.[3][10]

Disposal Plan:

The disposal of this compound and its contaminated materials must be carried out in accordance with all applicable federal, state, and local regulations.[4]

  • Waste Collection: All disposable PPE (gloves, gowns, etc.), contaminated labware, and residual this compound should be collected in a designated, labeled hazardous waste container.

  • Spill Cleanup: In the event of a spill, wear appropriate PPE, including respiratory protection.[3] Sweep up the solid material and place it in a suitable, closed container for disposal.[3] Decontaminate the spill area with an appropriate solvent.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Scratch out all personal information on the prescription label of the empty packaging before disposal.[11][12][13]

  • Disposal Method: The primary recommended method for disposal is through a licensed hazardous waste disposal company. If a take-back program is available, that is the preferred option.[12][14] As a last resort for small quantities, and if permitted by local regulations, the material can be mixed with an unappealing substance like dirt or cat litter, placed in a sealed plastic bag, and then disposed of in the trash.[11][12][13] Flushing down the toilet is not recommended unless it is on the FDA's specific flush list, which this compound is not.[11][12]

Workflow for Handling this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Well-Ventilated Workspace (e.g., Fume Hood) B->C D Weigh and Transfer Compound C->D E Prepare Solution (if applicable) D->E F Store Compound at -20°C E->F G Decontaminate Work Area E->G H Properly Doff and Dispose of PPE G->H I Collect Waste in Labeled Container H->I J Dispose via Licensed Contractor or Approved Method I->J

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Meclofenoxate Hydrochloride
Reactant of Route 2
Reactant of Route 2
Meclofenoxate Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.